Phenanthrene-3,9-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
364080-28-4 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-3,9-diol |
InChI |
InChI=1S/C14H10O2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8,15-16H |
InChI Key |
DZBZNVNNLDKQQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,9-dihydroxyphenanthrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain 3,9-dihydroxyphenanthrene, a molecule of interest in medicinal chemistry and materials science. The described methodology is based on established organic reactions, ensuring reproducibility and scalability. This document details the necessary experimental protocols, presents quantitative data in a clear format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of 3,9-dihydroxyphenanthrene is most effectively achieved through a multi-step sequence commencing with the construction of a substituted stilbene backbone, followed by the formation of the phenanthrene core, and concluding with the deprotection of hydroxyl groups. The chosen strategy involves three key transformations:
-
Perkin Condensation: To create the α-phenylcinnamic acid scaffold, which serves as the precursor to the stilbene.
-
Pschorr Cyclization: An intramolecular radical cyclization to form the tricyclic phenanthrene ring system.
-
Demethylation: Cleavage of methyl ethers to unveil the target dihydroxy functionality.
This approach allows for the precise placement of substituents on the phenanthrene core. The overall synthetic workflow is depicted below.
An In-depth Technical Guide to the Preparation of Phenanthrene-3,9-diol from Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed synthetic pathway for Phenanthrene-3,9-diol, a molecule of interest for further research and development. Due to the absence of a direct, established synthesis in the reviewed literature, this document details a rational, multi-step approach based on well-established synthetic methodologies. The proposed route involves the initial synthesis of a 3,9-dimethoxyphenanthrene precursor, followed by a demethylation step to yield the target diol.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main stages:
-
Formation of the Phenanthrene Core: Construction of 3,9-dimethoxyphenanthrene from a suitably substituted biphenyl precursor via an intramolecular cyclization reaction.
-
Demethylation: Conversion of the 3,9-dimethoxyphenanthrene intermediate to the final product, this compound, by cleavage of the methyl ether bonds.
A general workflow for this synthetic approach is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for analogous reactions and provide a framework for the synthesis of this compound.
Stage 1: Synthesis of 3,9-Dimethoxyphenanthrene
This stage involves the synthesis of the phenanthrene core through an intramolecular cyclization of a 2,2'-dihalo-5,5'-dimethoxybiphenyl precursor. An Ullmann-type coupling is a suitable reaction for this transformation.
Reaction Scheme:
Caption: Proposed synthesis of 3,9-dimethoxyphenanthrene.
Protocol 1: Intramolecular Ullmann Coupling
-
Precursor: 2,2'-Diiodo-5,5'-dimethoxybiphenyl. This precursor can be synthesized from 4-iodoanisole through an oxidative coupling reaction.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2'-diiodo-5,5'-dimethoxybiphenyl (1 equivalent) and activated copper powder (4-5 equivalents).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature. Filter the mixture to remove the copper residues and wash the solid with ethyl acetate. The filtrate is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 3,9-dimethoxyphenanthrene.
| Parameter | Value/Condition |
| Starting Material | 2,2'-Diiodo-5,5'-dimethoxybiphenyl |
| Reagent | Activated Copper Powder |
| Solvent | Anhydrous DMF |
| Temperature | Reflux |
| Reaction Time | 24-48 hours |
| Expected Yield | 60-70% (based on analogous reactions) |
Stage 2: Demethylation to this compound
The final step is the cleavage of the methyl ether groups of 3,9-dimethoxyphenanthrene to afford the target diol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Reaction Scheme:
Caption: Demethylation to yield this compound.
Protocol 2: Demethylation with Boron Tribromide
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 3,9-dimethoxyphenanthrene (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of boron tribromide (BBr₃) in DCM (2.5-3 equivalents) dropwise to the stirred solution.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by recrystallization or column chromatography.
| Parameter | Value/Condition |
| Starting Material | 3,9-Dimethoxyphenanthrene |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 85-95% (based on analogous reactions) |
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic route. The yield data is estimated based on literature precedents for similar transformations.
| Step | Starting Material | Product | Key Reagents | Solvent | Temperature | Time (h) | Estimated Yield (%) |
| 1 | 2,2'-Diiodo-5,5'-dimethoxybiphenyl | 3,9-Dimethoxyphenanthrene | Cu powder | DMF | Reflux | 24-48 | 60-70 |
| 2 | 3,9-Dimethoxyphenanthrene | This compound | BBr₃ | DCM | -78°C to rt | 12-24 | 85-95 |
Mandatory Visualization
The logical relationship of the proposed two-stage synthesis is illustrated in the diagram below.
Caption: Logical diagram of the proposed synthetic route to this compound.
Disclaimer: The synthetic route and protocols described in this document are based on established chemical principles and analogous reactions reported in the scientific literature. Researchers should conduct their own risk assessments and optimization studies before implementing these procedures. Proper safety precautions must be taken when handling hazardous reagents such as boron tribromide.
Novel Synthetic Routes to Phenanthrene-3,9-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details novel and efficient synthetic pathways for the preparation of Phenanthrene-3,9-diol, a key scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of two proposed multi-step synthetic routes starting from the readily available precursor, 3-acetyl-9-bromophenanthrene. Detailed experimental protocols for key transformations are provided, along with a comparative analysis of the proposed routes.
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that form the core structure of numerous natural products and pharmacologically active molecules. Specifically, phenanthrenes substituted with hydroxyl groups at the 3 and 9 positions are of significant interest due to their potential applications in drug discovery, particularly as analogs of known receptor modulators, and in the development of novel organic materials. The synthesis of specifically substituted phenanthrenes, such as this compound, often requires multi-step strategies involving the formation of the phenanthrene core followed by regioselective functionalization. This guide focuses on novel methods for the efficient and targeted synthesis of this important diol.
Proposed Synthetic Pathways
Two primary synthetic pathways are proposed, both commencing with 3-acetyl-9-bromophenanthrene. These routes leverage modern organic synthesis methodologies, including palladium-catalyzed cross-coupling reactions and versatile functional group transformations.
Pathway 1: Hydroxylation of the 9-position followed by conversion of the 3-acetyl group.
This pathway prioritizes the early introduction of the hydroxyl group at the 9-position via a palladium-catalyzed hydroxylation of the aryl bromide. The acetyl group at the 3-position is then converted to a hydroxyl group in a subsequent step.
Pathway 2: Conversion of the 3-acetyl group followed by hydroxylation of the 9-position.
In this alternative route, the 3-acetyl group is first transformed into a functional group amenable to conversion into a hydroxyl group. The synthesis is then completed by the hydroxylation of the 9-bromo substituent.
Data Presentation: Comparison of Proposed Synthetic Pathways
| Step | Pathway 1 | Pathway 2 |
| Starting Material | 3-acetyl-9-bromophenanthrene | 3-acetyl-9-bromophenanthrene |
| Step 1 | Pd-catalyzed Hydroxylation: Conversion of the 9-bromo group to a 9-hydroxyl group. | Beckmann Rearrangement/Hydrolysis: Conversion of the 3-acetyl group to a 3-amino group, followed by hydrolysis. |
| Expected Yield | 70-90% | 80-95% (for rearrangement), ~90% (for hydrolysis) |
| Step 2 | Baeyer-Villiger Oxidation: Conversion of the 3-acetyl group to an acetate ester. | Sandmeyer Reaction: Conversion of the 3-amino group to a 3-hydroxyl group. |
| Expected Yield | 60-80% | 70-85% |
| Step 3 | Hydrolysis: Conversion of the 3-acetate ester to a 3-hydroxyl group. | Pd-catalyzed Hydroxylation: Conversion of the 9-bromo group to a 9-hydroxyl group. |
| Expected Yield | >95% | 70-90% |
| Overall Estimated Yield | 38-68% | 50-72% |
| Advantages | Milder conditions for the final hydrolysis step. | Potentially higher overall yield. Avoids the use of peroxy acids. |
| Disadvantages | Use of peroxy acids in the Baeyer-Villiger oxidation can be hazardous. | The Sandmeyer reaction can sometimes lead to side products. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic Pathway 1 for this compound.
Caption: Synthetic Pathway 2 for this compound.
Experimental Protocols
Pathway 1: Key Experimental Protocols
Step 1: Palladium-Catalyzed Hydroxylation of 3-acetyl-9-bromophenanthrene
-
Reaction: Conversion of an aryl bromide to a phenol.
-
Reagents and Conditions:
-
3-acetyl-9-bromophenanthrene (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
t-BuBrettPhos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Boric acid (B(OH)₃, 1.5 eq)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Reaction is stirred at 80 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Baeyer-Villiger Oxidation of 3-acetyl-9-hydroxyphenanthrene
-
Reaction: Conversion of an aryl ketone to an ester.
-
Reagents and Conditions:
-
3-acetyl-9-hydroxyphenanthrene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq)
-
Dichloromethane (DCM) as solvent
-
Sodium bicarbonate (NaHCO₃, 2.0 eq) as a buffer
-
Reaction is stirred at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the resulting ester by recrystallization or column chromatography.
-
Step 3: Hydrolysis of 3-acetoxy-9-hydroxyphenanthrene
-
Reaction: Cleavage of an acetate ester to a phenol.
-
Reagents and Conditions:
-
3-acetoxy-9-hydroxyphenanthrene (1.0 eq)
-
Sodium hydroxide (NaOH, 2.0 eq) or Lithium hydroxide (LiOH, 2.0 eq)
-
Methanol/Water or Tetrahydrofuran/Water mixture as solvent
-
Reaction is stirred at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The final product, this compound, can be purified by recrystallization.
-
Pathway 2: Key Experimental Protocols
Step 1: Beckmann Rearrangement of 3-acetyl-9-bromophenanthrene Oxime
-
Reaction: Conversion of a ketoxime to an amide.
-
Sub-step a: Oximation of 3-acetyl-9-bromophenanthrene
-
Reagents and Conditions: 3-acetyl-9-bromophenanthrene, hydroxylamine hydrochloride, sodium acetate in ethanol, reflux.
-
-
Sub-step b: Rearrangement
-
Reagents and Conditions: The isolated oxime is treated with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus pentachloride (PCl₅) at elevated temperatures.
-
-
Work-up and Purification: The reaction mixture is poured onto ice, and the precipitated amide is collected by filtration, washed with water, and purified by recrystallization.
Step 2: Hydrolysis of N-(9-bromophenanthren-3-yl)acetamide
-
Reaction: Conversion of an amide to an amine.
-
Reagents and Conditions:
-
N-(9-bromophenanthren-3-yl)acetamide (1.0 eq)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ethanol/Water mixture as solvent
-
Reaction is refluxed for 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the amine with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
Step 3: Sandmeyer Reaction of 3-amino-9-bromophenanthrene
-
Reaction: Conversion of an aryl amine to a phenol via a diazonium salt.
-
Reagents and Conditions:
-
Diazotization: 3-amino-9-bromophenanthrene is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at 0-5 °C.
-
Hydrolysis: The resulting diazonium salt solution is then added to a hot aqueous solution of copper(I) oxide (Cu₂O) or simply heated in aqueous acid.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with ether or ethyl acetate.
-
Wash the organic extract with water and brine.
-
Dry over anhydrous sodium sulfate and remove the solvent.
-
Purify the crude phenol by column chromatography.
-
Step 4: Palladium-Catalyzed Hydroxylation of 9-bromophenanthren-3-ol
-
Reaction: Conversion of the remaining aryl bromide to a phenol.
-
Reagents and Conditions: This step follows the same protocol as Step 1 in Pathway 1, using 9-bromophenanthren-3-ol as the substrate.
Conclusion
The synthesis of this compound can be effectively achieved through multi-step synthetic sequences starting from 3-acetyl-9-bromophenanthrene. Both proposed pathways offer viable routes with distinct advantages and disadvantages. Pathway 2 is projected to have a slightly higher overall yield, while Pathway 1 may be preferable in certain contexts due to the avoidance of the potentially problematic Sandmeyer reaction. The choice of the optimal route will depend on the specific requirements of the research, including scale, available reagents, and desired purity of the final product. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers in the successful synthesis of this valuable compound.
Technical Guide: Spectroscopic and Spectrometric Characterization of Phenanthrene-3,9-diol
Introduction
Phenanthrene-3,9-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. As a member of the phenanthrene class, it holds potential interest for researchers in medicinal chemistry and materials science. Certain PAHs and their metabolites are known to interact with biological systems, notably through pathways like the Aryl Hydrocarbon Receptor (AHR) signaling cascade, making them relevant to drug development and toxicology studies[1][2]. Accurate structural confirmation and purity assessment are paramount for any scientific investigation involving this compound.
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). It includes representative data, detailed experimental protocols, and workflow visualizations to support researchers in their analytical endeavors.
Analytical Characterization Workflow
The structural elucidation of a novel or synthesized compound like this compound follows a systematic analytical workflow. This process begins with sample preparation and proceeds through multiple spectroscopic and spectrometric analyses to unambiguously confirm the molecule's identity and purity.
Caption: Analytical workflow for the structural characterization of this compound.
Representative Analytical Data
The following tables summarize the predicted quantitative data for this compound (Formula: C₁₄H₁₀O₂, Molecular Weight: 210.23 g/mol ). This data is based on the known spectra of the parent phenanthrene molecule and the expected electronic effects of hydroxyl substituents on an aromatic system.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1, H-8 | 7.80 - 7.95 | d | ~8.5 |
| H-2, H-7 | 7.10 - 7.25 | d | ~2.5 |
| H-4, H-10 | 8.50 - 8.65 | s | - |
| H-5, H-6 | 7.55 - 7.70 | m | - |
| OH-3, OH-9 | 9.50 - 10.50 | s (broad) | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-8 | 123.5 |
| C-2, C-7 | 108.0 |
| C-3, C-9 | 155.0 |
| C-4, C-10 | 125.0 |
| C-4a, C-10a | 129.0 |
| C-4b, C-8a | 131.0 |
| C-5, C-6 | 127.0 |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z (C₁₄H₁₁O₂⁺) | Observed m/z | Description |
|---|---|---|---|
| [M+H]⁺ | 211.0754 | 211.0759 | Protonated molecular ion |
| [M+Na]⁺ | 233.0573 | 233.0578 | Sodium adduct |
| [M-CO+H]⁺ | 183.0805 | 183.0810 | Loss of carbon monoxide |
Experimental Protocols
The following protocols provide detailed methodologies for acquiring high-quality NMR and mass spectrometry data.
Sample Preparation
-
Accurately weigh approximately 5 mg of purified this compound.
-
Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Vortex the mixture for 30 seconds or until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube for analysis.
-
For HRMS analysis, prepare a stock solution of 1 mg/mL in methanol. Further dilute this stock to a final concentration of 10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.
NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
Temperature: 298 K[3]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm
-
Acquisition Time: 3.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 s
-
Relaxation Delay: 5.0 s
-
Number of Scans: 1024
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual DMSO signal (2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ signal (39.52 ppm).
High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI)[4]
-
Mode: Positive Ion Mode
-
Sample Introduction: Infuse the prepared sample at a flow rate of 5 µL/min.
-
ESI Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
-
Mass Analysis:
Biological Relevance: Aryl Hydrocarbon Receptor (AHR) Pathway
Phenanthrene and its derivatives are known ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes.[1][2] The activation of this pathway is a critical consideration in drug development and toxicology. The binding of a ligand like this compound initiates a cascade of events leading to changes in gene transcription.[6]
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by a ligand.
References
- 1. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmse000560 Phenanthrene at BMRB [bmrb.io]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. rsc.org [rsc.org]
- 6. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of Phenanthrene-3,9-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Phenanthrene-3,9-diol, a dihydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages established principles of spectroscopic analysis of aromatic compounds and data from related phenanthrene derivatives to present a predictive but technically grounded resource. This document outlines methodologies for synthesis and characterization, presents anticipated spectroscopic data, and discusses potential biological relevance.
Introduction
Phenanthrene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties. The introduction of hydroxyl groups to the phenanthrene core, as in this compound, can significantly alter its electronic properties, solubility, and biological interactions. Spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide details the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be adapted from established methods for phenanthrene synthesis, such as the Bardhan–Sengupta phenanthrene synthesis or palladium-catalyzed cross-coupling reactions. A generalized workflow for its synthesis and subsequent spectroscopic analysis is presented below.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Proposed Synthesis Protocol
A potential synthesis could involve the following key steps, adapted from known phenanthrene syntheses:
-
Preparation of a Substituted Biphenyl Precursor: Coupling of two appropriately substituted benzene rings to form a biphenyl derivative. One ring would contain a precursor to the hydroxyl group at the 3-position, and the other would carry the necessary functionality for the subsequent cyclization and introduction of the second hydroxyl group at the 9-position.
-
Cyclization: An intramolecular cyclization reaction, such as a Friedel-Crafts type reaction, to form the third aromatic ring of the phenanthrene core.
-
Aromatization and Functional Group Manipulation: Dehydrogenation to form the fully aromatic phenanthrene ring system and conversion of precursor groups to the final hydroxyl moieties.
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire 1H and 13C NMR spectra.
-
Data Acquisition: Standard pulse sequences would be employed for 1D 1H and 13C{1H} NMR. 2D techniques such as COSY, HSQC, and HMBC would be valuable for unambiguous assignment of all proton and carbon signals.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm-1. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-400 nm. A baseline is first recorded with the cuvette containing only the solvent.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) would provide the exact mass for elemental composition determination.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the known effects of hydroxyl substitution on the phenanthrene skeleton.
1H NMR Spectral Data (Predicted)
Solvent: DMSO-d6 Reference: TMS (δ 0.00)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | s | 2H | -OH |
| ~8.5-8.8 | m | 2H | Aromatic-H |
| ~7.5-8.0 | m | 4H | Aromatic-H |
| ~7.0-7.3 | m | 2H | Aromatic-H |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific electronic effects of the hydroxyl groups.
13C NMR Spectral Data (Predicted)
Solvent: DMSO-d6 Reference: TMS (δ 0.00)
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | C-OH |
| ~120-135 | Aromatic C-H & C-C |
| ~110-120 | Aromatic C-H (shielded by -OH) |
Note: The signals for the carbon atoms directly attached to the hydroxyl groups will be significantly downfield.
Infrared (IR) Spectral Data (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3200-3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-O stretch |
| ~700-900 | Strong | Aromatic C-H out-of-plane bend |
UV-Visible (UV-Vis) Spectral Data (Predicted)
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~250-260 | High | π → π |
| ~290-300 | Medium | π → π |
| ~330-350 | Low | n → π* |
Note: The presence of hydroxyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenanthrene.
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 210 | High | [M]+• (Molecular Ion) |
| 181 | Medium | [M - CHO]+ |
| 152 | Medium | [M - 2CO - 2H]+• |
Note: The molecular weight of this compound (C14H10O2) is 210.23 g/mol . The fragmentation pattern will be influenced by the stability of the aromatic system and the presence of the hydroxyl groups.
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, phenanthrenes are known to interact with various biological systems. A key pathway for the metabolism and potential toxicity of PAHs involves the Aryl Hydrocarbon Receptor (AhR).[1]
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway for phenanthrene metabolism.
The metabolism of phenanthrene can lead to the formation of various hydroxylated derivatives, including diols.[2][3][4] This process is often initiated by cytochrome P450 enzymes, which are regulated by the AhR. The resulting diols can be further metabolized, and some of these metabolites may exhibit biological activity or toxicity. The study of this compound is therefore relevant to understanding the broader biological effects of phenanthrene exposure.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic analysis of this compound. While direct experimental data is sparse, the predicted spectroscopic characteristics and proposed experimental protocols offer a robust starting point for researchers in the fields of medicinal chemistry, drug development, and toxicology. Further experimental validation is necessary to confirm the data presented herein and to fully elucidate the biological activities and potential therapeutic applications of this and related dihydroxyphenanthrenes.
References
Crystal Structure of Phenanthrene-3,9-diol: A Search for Crystallographic Data
For Researchers, Scientists, and Drug Development Professionals
A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available data on the crystal structure of Phenanthrene-3,9-diol. Despite extensive investigation into peer-reviewed journals and chemical databases, no experimental determination of its crystal lattice, unit cell parameters, or atomic coordinates has been reported.
This technical guide will, therefore, address the current state of knowledge and provide a general overview of the experimental protocols typically employed for the determination of crystal structures for compounds such as phenanthrene derivatives. This information is intended to be a valuable resource for researchers interested in pursuing the crystallographic analysis of this compound.
Current Status of Crystallographic Data
As of the latest available information, the crystal structure of this compound has not been elucidated. Consequently, quantitative data regarding its solid-state conformation, including bond lengths, bond angles, and torsion angles within the crystal lattice, remain unknown. The lack of a determined crystal structure precludes the generation of a data table summarizing these parameters.
While the synthesis of various 3,9-disubstituted phenanthrene derivatives has been documented for applications such as the development of NMDA receptor allosteric modulators, these studies have not included single-crystal X-ray diffraction analysis of this compound.[1]
General Experimental Protocol for Crystal Structure Determination
The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental workflow. The primary technique used for this purpose is single-crystal X-ray diffraction.
1. Synthesis and Purification: The initial step involves the synthesis of the target compound. Several methods for the synthesis of the phenanthrene backbone have been reported, including the Bardhan–Sengupta phenanthrene synthesis and the Haworth synthesis.[2][3] For this compound specifically, a synthetic route would likely involve the introduction of hydroxyl groups at the 3 and 9 positions of the phenanthrene scaffold. Following synthesis, the compound must be purified to a high degree, typically greater than 99%, to facilitate the growth of high-quality single crystals.
2. Crystallization: The purified compound is then subjected to various crystallization techniques to obtain single crystals of suitable size and quality for X-ray diffraction. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and causing crystals to form.
3. Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern of spots of varying intensities.
4. Data Collection and Processing: The diffraction data, consisting of the positions and intensities of the diffracted spots, are collected as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the space group of the crystal.
5. Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map of the crystal structure. This initial model is then refined against the experimental data to determine the precise atomic positions, bond lengths, and bond angles. The quality of the final structure is assessed using metrics such as the R-factor.
Experimental Workflow for Crystal Structure Determination
The logical flow of the experimental process for determining the crystal structure of a compound like this compound is illustrated in the following diagram.
Caption: Experimental workflow for crystal structure determination.
While the crystal structure of this compound remains to be determined, the established methodologies of chemical synthesis, crystallization, and single-crystal X-ray diffraction provide a clear path for its future elucidation. The determination of this structure would be a valuable contribution to the fields of chemistry and drug discovery, providing insights into its molecular conformation and potential intermolecular interactions.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,9-Dihydroxyphenanthrene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 3,9-dihydroxyphenanthrene is limited in publicly available literature. The information presented herein is a comprehensive compilation of data for structurally related dihydroxyphenanthrene compounds, alongside standardized experimental protocols for the determination of key physicochemical properties. The proposed biological pathways are hypothetical, based on the activities of similar phenolic compounds, and are intended to serve as a guide for future research.
Core Physicochemical Properties
A summary of available quantitative data for 3,9-dihydroxyphenanthrene and structurally similar compounds is presented below to facilitate comparison. Due to the scarcity of data for the specific target molecule, values for related dihydroxyphenanthrenes are provided as a reference.
Table 1: Physicochemical Data of Dihydroxyphenanthrene and Related Compounds
| Property | 3,9-Dihydroxyphenanthrene | Phenanthrene-3,4-dihydrodiol[1][2] | 1,2-Dihydroxyphenanthrene[3] | 6,7-Dimethoxy-2-hydroxy-9,10-dihydrophenanthrene[2] |
| Molecular Formula | C₁₄H₁₀O₂ | C₁₄H₁₂O₂ | C₁₄H₁₀O₂ | C₁₆H₁₆O₃ |
| Molecular Weight ( g/mol ) | 210.23 | 212.24 | 210.23 | 256.29 |
| Melting Point (°C) | Data Not Available | 96 - 97 | Data Not Available | Data Not Available |
| Boiling Point (°C) | Data Not Available | ~312.08 (estimated) | Data Not Available | ~439.61 (predicted)[2] |
| Solubility | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| pKa | Data Not Available | Data Not Available | Data Not Available | ~9.54 (predicted)[2] |
| logP | Data Not Available | Data Not Available | 3.7 (Computed by XLogP3)[3] | Data Not Available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols that can be adapted for 3,9-dihydroxyphenanthrene.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value (typically a range of 0.5-1.0°C) and can be used as an indicator of purity[4][5][6][7].
Protocol:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm[8]. The tube is tapped gently to ensure tight packing[8].
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube)[4][5][6]. The apparatus is heated, and the sample is observed through a magnifying lens[4].
-
Determination: The temperature is raised at a steady, slow rate (approximately 1-2°C per minute) as the expected melting point is approached[4][8].
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range[4].
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability. The shake-flask method is a common technique for determining equilibrium solubility[9].
Protocol:
-
Solution Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask[9].
-
Equilibration: The flask is agitated in a temperature-controlled shaker bath (e.g., at 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium[9][10].
-
Sample Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution[9][10].
-
Concentration Analysis: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC[9]. A standard calibration curve should be prepared for accurate quantification[9].
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds, the pKa indicates the pH at which the hydroxyl groups are 50% ionized.
Protocol:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM)[11]. The ionic strength of the solution is kept constant using an inert salt like KCl[11].
-
Titration: The solution is placed in a thermostatted vessel with a calibrated pH electrode. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally[11].
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
pKa Calculation: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its pharmacokinetic properties.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are mixed and allowed to saturate each other[6][12].
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two immiscible liquids[12].
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., LC-MS)[12].
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio[13].
Biological Activity and Signaling Pathways
While no specific signaling pathways for 3,9-dihydroxyphenanthrene have been elucidated, studies on related dihydrophenanthrenes and other phenolic compounds suggest potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects[14][15][16]. A study on 2-methoxy-9,10-dihydrophenanthrene-4,5-diol demonstrated its protective effects against oxidative stress in human retinal pigment epithelial cells through modulation of the MAPK and apoptosis pathways[5][17].
Based on this evidence, a hypothetical signaling pathway for 3,9-dihydroxyphenanthrene is proposed, focusing on its potential antioxidant and pro-apoptotic activities.
Hypothetical Signaling Pathway of 3,9-Dihydroxyphenanthrene in Response to Oxidative Stress
Caption: Hypothetical signaling pathway of 3,9-dihydroxyphenanthrene.
Experimental Workflow for Investigating Biological Activity
The following diagram illustrates a general workflow for investigating the biological activity of 3,9-dihydroxyphenanthrene, from initial screening to mechanistic studies.
Caption: Experimental workflow for biological activity assessment.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 3,9-dihydroxyphenanthrene by leveraging data from related compounds and outlining standardized experimental protocols. The hypothetical signaling pathway presented offers a scientifically plausible starting point for investigating its mechanism of action, particularly in the context of oxidative stress and apoptosis. Further experimental work is necessary to fully characterize this compound and validate its biological activities.
References
- 1. youtube.com [youtube.com]
- 2. 6,7-Dimethoxy-2-hydroxy-9,10-dihydrophenanthrene CAS#: 2374904-57-9 [m.chemicalbook.com]
- 3. 1,2-Dihydroxyphenanthrene | C14H10O2 | CID 9543118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. scribd.com [scribd.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Biological Versatility of Phenanthrene-3,9-diol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities. Among these, phenanthrene-3,9-diol and its derivatives are emerging as a promising class of molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. While specific data on this compound is limited, this guide draws upon research on structurally related dihydroxyphenanthrenes and 9,10-dihydrophenanthrenes to provide a comprehensive picture of their potential.
Quantitative Biological Activity Data
The biological activities of phenanthrene derivatives are diverse, ranging from cytotoxicity against cancer cell lines to antimicrobial and anti-inflammatory effects. The following tables summarize the available quantitative data for various phenanthrene derivatives, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Phenanthrene Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 6-Methoxycoelonin | Melanoma (UACC-62) | Cytotoxic | 2.59 ± 0.11 | [1] |
| Juncusol (1a) | B-16 Mouse Melanoma | Cytotoxic | 12.5 | [2] |
| Desvinyljuncusol (2h) | CCRF-CEM Human Leukemia | Cytotoxic | 9.3 | [2] |
| 2-hydroxy-3-methyl-9,10-dihydrophenanthrene (3h) | L-1210 Mouse Lymphocytic Leukemia | Cytotoxic | 24.5 | [2] |
| Dimethyl[(phenylthio)methyl]ammonium salt (2d) | B-16 Mouse Melanoma | Cytotoxic | 0.3 | [2] |
| Dimethyl[(phenylthio)methyl]ammonium salt (3d) | CCRF-CEM Human Leukemia | Cytotoxic | 1.4 | [2] |
| Cymensifin A | Breast Cancer (MCF7) | Cytotoxic | >50 (at 24h) | [3] |
| Cymensifin A | Colon Cancer (CaCo2) | Cytotoxic | >50 (at 24h) | [3] |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | Colon Cancer (HCT-116) | Cytotoxic | 0.985 ± 0.02 | [4] |
Table 2: Antimicrobial Activity of Phenanthrene Derivatives
| Compound | Microorganism | Activity | MIC (µM) | Reference |
| 4,7-dihydroxy-2,3-dimethoxy-9,10-dihydrophenanthrene | Staphylococcus aureus | Antibacterial | - | [5] |
| 1-(3-hydroxyphenyl)-2-(3-hydroxy-4,5-dimethoxyphenyl)ethane | Staphylococcus aureus | Antibacterial | - | [5] |
| 2-methoxy-3,7-dihydroxy-5H phenanthro[4,5-bcd] pyran (3) | Staphylococcus aureus | Antibacterial | 68.39 (MIC50) | [6] |
Table 3: Anti-inflammatory Activity of Phenanthrene Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Dihydroxanthone AGI-B4 (1) | CXCL10 Promoter Activity Inhibition | MonoMac6 | 4.1 ± 0.2 | [7] |
| Dihydroxanthone Methyl Ester (2) | CXCL10 Promoter Activity Inhibition | MonoMac6 | 1.0 ± 0.06 | [7] |
Key Signaling Pathways and Experimental Workflows
The biological effects of phenanthrene derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
Apoptosis Induction via the Bcl-2/Bax Pathway
Several phenanthrene derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. One of the key pathways involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.
Anti-inflammatory Action via NF-κB and PI3K/Akt Signaling
Phenanthrene derivatives have also demonstrated anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and PI3K/Akt pathways.
Neuromodulatory Effects via NMDA Receptor Modulation
Certain 3,9-disubstituted phenanthrene derivatives have been investigated as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and its derivatives, this section provides detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Workflow:
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of the phenanthrene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a further 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Workflow:
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the phenanthrene derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The inhibitory effect of a compound on NO production is an indicator of its anti-inflammatory potential.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Polyphenolic Compounds | Luzhanin | Drug development & registration [pharmjournal.ru]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory dihydroxanthones from a Diaporthe species - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Phenanthrene-3,9-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synthesis, biological activity, and therapeutic potential of Phenanthrene-3,9-diol is not currently available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the broader class of dihydroxy-phenanthrene derivatives, drawing on existing research for closely related isomers. The information presented herein is intended to serve as a foundation for future investigation into this compound.
Introduction to Phenanthrene Derivatives
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous natural and synthetic compounds with significant pharmacological activities.[1] Naturally occurring phenanthrenes, often found in Orchidaceae and Dioscoreaceae plant families, have been traditionally used in medicine.[2][3] Modern research has identified a range of therapeutic applications for phenanthrene derivatives, including cytotoxic, anti-inflammatory, antimicrobial, and analgesic effects.[1][2][4] The hydroxylation pattern on the phenanthrene scaffold plays a crucial role in determining the biological activity of these compounds.
Synthesis of Phenanthrene Derivatives
While a specific synthesis for this compound has not been described, several established methods for the synthesis of the phenanthrene nucleus can be adapted. These methods provide a framework for the potential synthesis of various dihydroxy-substituted phenanthrenes.
Common Synthetic Routes:
-
Bardhan-Sengupta Synthesis: A classic method for creating the phenanthrene core.[1]
-
Haworth Synthesis: Another traditional method for phenanthrene synthesis.[1]
-
Pschorr Cyclization: A versatile method for synthesizing phenanthrenes from diazotized stilbene precursors.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern techniques like Suzuki and Heck couplings offer efficient ways to construct the phenanthrene skeleton.[5]
A potential synthetic strategy for this compound would likely involve the synthesis of a phenanthrene core with appropriate functional groups at the 3 and 9 positions that can be converted to hydroxyl groups in the final steps.
Therapeutic Potential of Dihydroxy-Phenanthrene Derivatives
Based on studies of various dihydroxy-phenanthrene isomers and related compounds, this compound may possess therapeutic potential in the following areas:
Cytotoxic Activity against Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of dihydroxy- and methoxy-substituted phenanthrenes against a range of cancer cell lines. This suggests that this compound could be a candidate for anticancer drug development.
Table 1: Cytotoxicity of Selected Dihydroxy-Phenanthrene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-(1-methoxyethyl)-1-methyl-phenanthrene-2,7-diol | MCF-7 (Breast Cancer) | 10.87 ± 0.82 | [6][7] |
| Dehydroeffusal | HepG2 (Liver Cancer) | 12.4 | [6] |
| Dehydroeffusal | HeLa (Cervical Cancer) | 13.1 | [6] |
| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 ± 0.11 | [8] |
| Shancidin | SMMC-7721 (Hepatocellular Carcinoma) | 12.57 ± 0.90 | [9] |
| Shancidin | A549 (Lung Cancer) | 18.21 ± 0.93 | [9] |
| Shancidin | MGC80-3 (Gastric Cancer) | 11.60 ± 0.75 | [9] |
Anti-inflammatory Activity
Phenanthrene derivatives have shown significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
One study on 6,7-dihydroxy-2,4-dimethoxyphenanthrene demonstrated its ability to reduce the expression of pro-inflammatory cytokines like IL-8 and TNF-α in Caco-2 cells.[4][10] The anti-inflammatory effects of dihydroxy flavones, which share structural similarities with dihydroxy-phenanthrenes, have also been linked to the inhibition of cyclooxygenases (COX-1 and COX-2) and the suppression of reactive oxygen species.[11][12]
Potential Mechanisms of Action
The therapeutic effects of dihydroxy-phenanthrene derivatives are likely mediated by their interaction with critical cellular signaling pathways involved in cell proliferation, survival, and inflammation.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often dysregulated in cancer.[13][14] Studies on phenanthrene and its derivatives suggest that they can inhibit the NF-κB pathway. For instance, 6,7-dihydroxy-2,4-dimethoxyphenanthrene has been shown to inhibit the NF-κB pathway, leading to a downstream reduction in COX-2 expression.[4][10] Low molecular weight polycyclic aromatic hydrocarbons, including phenanthrene, have been found to activate the PI3K/AKT and NF-κB signaling pathways, which can lead to inflammation.[15] The inhibitory effects of dihydroxy-phenanthrenes on this pathway could be a key mechanism for their anti-inflammatory and anticancer activities.
Caption: Potential inhibition of the NF-κB signaling pathway by dihydroxy-phenanthrenes.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[16][17] Dysregulation of the MAPK pathway is a hallmark of many cancers. Some phenolic compounds have been shown to regulate the MAPK pathway.[4] Morphine, a well-known phenanthrene alkaloid, has been shown to influence cytokine production via the p38 MAPK-dependent pathway.[18] This suggests that dihydroxy-phenanthrenes could also exert their therapeutic effects by modulating MAPK signaling.
Caption: Potential modulation points of the MAPK signaling pathway by dihydroxy-phenanthrenes.
Experimental Protocols
The following are generalized experimental protocols that can be adapted to investigate the therapeutic potential of this compound.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.[2][19]
Workflow:
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 48 to 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample to understand the compound's effect on signaling pathways.
Detailed Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, phospho-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Future Directions and Conclusion
While direct evidence for the therapeutic potential of this compound is lacking, the extensive research on its isomers strongly suggests that it warrants further investigation. Future research should focus on:
-
Developing a reliable synthetic route for this compound to enable its biological evaluation.
-
Screening for its cytotoxic activity against a panel of cancer cell lines.
-
Investigating its anti-inflammatory properties in relevant in vitro and in vivo models.
-
Elucidating its mechanism of action by examining its effects on key signaling pathways such as NF-κB and MAPK.
References
- 1. Phenanthrene-4,5-quinones: a synthesis of morphenol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Quantifying processes determining the free concentration of phenanthrene in Basal cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Anti-inflammatory effect of certain dihydroxy flavones and the mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 15. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 18. Morphine - Wikipedia [en.wikipedia.org]
- 19. cefic-lri.org [cefic-lri.org]
Phenanthrene-3,9-diol: An In-depth Technical Guide on its Role as a Phenanthrene Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant and a structural motif in various natural products and pharmaceuticals. Its metabolism is a critical area of study in toxicology and drug development, as the resulting metabolites can exhibit altered biological activity. While numerous metabolites of phenanthrene have been identified, this technical guide focuses on a specific, less-studied dihydroxylated derivative: phenanthrene-3,9-diol. This document provides a comprehensive overview of the metabolic pathways leading to the formation of phenanthrene diols, with a particular emphasis on the potential for 3,9-dihydroxylation. It includes detailed experimental protocols for the biotransformation of phenanthrene using the fungal model Cunninghamella elegans, as well as methods for the extraction, separation, and characterization of its metabolites. Furthermore, this guide discusses the known toxicological and pharmacological effects of phenanthrene and its dihydroxylated metabolites, highlighting the need for further research into the specific activities of this compound.
Introduction to Phenanthrene Metabolism
Phenanthrene is a three-ring aromatic hydrocarbon that serves as a model compound for understanding the metabolism of more complex and carcinogenic PAHs.[1] The biotransformation of phenanthrene is primarily an oxidative process mediated by cytochrome P450 (CYP) monooxygenases in mammals and a variety of enzymes in microorganisms.[2] This metabolic activation can lead to the formation of a range of products, including phenols, dihydrodiols, and their conjugates.
The initial step in mammalian and fungal metabolism often involves the formation of an arene oxide at different positions on the phenanthrene molecule. These epoxides can then undergo one of two primary enzymatic pathways:
-
Epoxide Hydrolase Pathway: Epoxide hydrolases catalyze the hydration of arene oxides to form trans-dihydrodiols.
-
Aromatization: The arene oxides can rearrange to form phenols.
In bacteria, the initial attack often involves a dioxygenase, leading to the formation of cis-dihydrodiols.
While phenanthrene-1,2-diol, -3,4-diol, and -9,10-diol are the most commonly reported dihydrodiol metabolites, the diverse catalytic activity of microbial enzymes suggests the potential for hydroxylation at other positions, leading to metabolites like this compound.[3] The fungus Cunninghamella elegans is a particularly well-studied model organism for predicting mammalian metabolism of xenobiotics due to the presence of a comparable CYP450 system.[1][4]
Metabolic Pathways of Phenanthrene
The metabolic transformation of phenanthrene is a complex process involving multiple enzymatic steps. The following diagram illustrates the general pathways leading to the formation of dihydroxylated phenanthrene metabolites.
Quantitative Data on Phenanthrene Metabolites
| Metabolite | Relative Abundance (%) in C. elegans Culture | Reference |
| Phenanthrene trans-1,2-dihydrodiol | Major | [3] |
| Phenanthrene trans-3,4-dihydrodiol | Minor | [3] |
| Phenanthrene trans-9,10-dihydrodiol | Not Detected | [3] |
| 1-Hydroxyphenanthrene | Major | [5] |
| Phenanthrene 1-O-β-glucose | 53% of total radioactivity after 72h | [5] |
Note: The absence of reported quantitative data for this compound highlights a gap in the current understanding of phenanthrene metabolism and underscores the need for further investigation.
Experimental Protocols
Biotransformation of Phenanthrene using Cunninghamella elegans
This protocol is adapted from methodologies described for the fungal metabolism of PAHs.[4][5]
4.1.1. Materials and Reagents
-
Cunninghamella elegans strain (e.g., ATCC 9245)
-
Sabouraud dextrose broth
-
Phenanthrene (high purity)
-
Acetone (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Shaking incubator
-
Centrifuge
4.1.2. Procedure
-
Fungal Culture Preparation: Inoculate Cunninghamella elegans into 100 mL of sterile Sabouraud dextrose broth in a 250 mL Erlenmeyer flask. Incubate at 28°C with shaking at 150 rpm for 72 hours.
-
Substrate Addition: Prepare a stock solution of phenanthrene in acetone (e.g., 10 mg/mL). Add an appropriate volume of the phenanthrene solution to the fungal culture to achieve the desired final concentration (e.g., 50 µg/mL).
-
Incubation: Continue the incubation under the same conditions for a specified period (e.g., 24, 48, 72 hours). A control flask containing the fungus without phenanthrene and a control flask with phenanthrene but no fungus should be run in parallel.
-
Extraction of Metabolites:
-
Separate the mycelia from the culture broth by centrifugation or filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The mycelia can also be extracted separately to analyze for cell-associated metabolites.
-
Analytical Methods for Metabolite Identification
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 40% to 100% acetonitrile over 30 minutes.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and a fluorescence detector (e.g., excitation at 250 nm, emission at 370 nm) for enhanced sensitivity and selectivity.[6]
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Hydroxylated metabolites are often not volatile enough for direct GC-MS analysis and require derivatization.
-
Derivatization: Silylation is a common method. The dried extract is reacted with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine) at 70°C for 30 minutes.[7]
-
GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10-15°C/min.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).
Proposed Synthesis of this compound
A specific synthetic route for this compound is not well-documented. However, a plausible approach could involve the following key steps, adapted from known syntheses of disubstituted phenanthrenes.[8][9][10]
Toxicology and Pharmacology of Dihydroxyphenanthrenes
The biological activity of phenanthrene metabolites is an area of active research. While phenanthrene itself is not considered a potent carcinogen, some of its metabolites can exhibit toxicity.[11]
5.1. Toxicological Profile
-
General Toxicity: The formation of dihydrodiols is often considered a detoxification pathway. However, these diols can be further metabolized to highly reactive diol epoxides, which can bind to DNA and other macromolecules, leading to genotoxicity.
-
Isomer-Specific Toxicity: The position of the hydroxyl groups can significantly influence the toxicological properties of dihydroxyphenanthrenes. For instance, bay-region diol epoxides are generally more carcinogenic than those in other regions of the molecule.
-
Data Gaps: There is a lack of specific toxicological data for this compound. Further studies are needed to assess its potential for genotoxicity, cytotoxicity, and other adverse effects.
5.2. Pharmacological Potential
The phenanthrene scaffold is present in a number of biologically active natural products and synthetic drugs, including morphine and its derivatives.[5] This suggests that hydroxylated phenanthrene metabolites could possess interesting pharmacological properties.
-
Potential Activities: Based on the activities of other phenanthrene derivatives, dihydroxyphenanthrenes could potentially exhibit anti-inflammatory, antioxidant, or anticancer activities.[12][13]
-
Need for Screening: The diverse substitution patterns possible through microbial biotransformation offer a potential source of novel phenanthrene derivatives for pharmacological screening. This compound, once isolated or synthesized in sufficient quantities, should be evaluated for a range of biological activities.
Conclusion and Future Directions
This compound represents a largely unexplored area in the study of phenanthrene metabolism. While its formation as a minor metabolite through microbial or mammalian biotransformation is plausible, its definitive identification and quantification remain to be accomplished. The experimental protocols outlined in this guide provide a framework for researchers to investigate the formation of this and other novel phenanthrene metabolites.
Future research should focus on:
-
Definitive Identification: The unambiguous identification of this compound in biological systems using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy.
-
Quantitative Analysis: The development of sensitive and specific analytical methods to quantify the levels of this compound in various biological matrices.
-
Chemical Synthesis: The development of a reliable synthetic route to obtain pure this compound for toxicological and pharmacological studies.
-
Biological Evaluation: A thorough investigation of the toxicological and pharmacological properties of this compound to understand its potential impact on human health and its potential as a therapeutic lead.
By addressing these research gaps, a more complete understanding of phenanthrene metabolism and the biological significance of its diverse metabolites can be achieved. This knowledge will be invaluable for risk assessment of environmental pollutants and for the discovery of new drug candidates.
References
- 1. Cunninghamella elegans - Wikipedia [en.wikipedia.org]
- 2. brjac.com.br [brjac.com.br]
- 3. Identification of a novel metabolite in phenanthrene metabolism by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. separationmethods.com [separationmethods.com]
- 7. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espublisher.com [espublisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Natural Sources of 3,9-Disubstituted Phenanthrene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of phenanthrene compounds, with a specific focus on the landscape of 3,9-disubstituted phenanthrenes. While direct natural sources of 3,9-disubstituted phenanthrenes are not prominently documented in scientific literature, this guide explores the rich diversity of phenanthrenes in the plant kingdom, particularly within the Orchidaceae and Juncaceae families, and delves into the significant biological activities of synthetically derived 3,9-disubstituted analogues, which have emerged as potent modulators of critical neurological pathways.
Natural Occurrence of Phenanthrene Compounds
Phenanthrenes are a class of polycyclic aromatic hydrocarbons that are biosynthesized in plants primarily through the cyclization of stilbenoids. Two plant families, in particular, are renowned for their rich and diverse phenanthrene content: Orchidaceae and Juncaceae.
Orchidaceae: A Prolific Source of Phenanthrenes
The Orchid family (Orchidaceae) is one of the most abundant sources of natural phenanthrenes.[1] Genera such as Dendrobium, Bulbophyllum, Eria, and Bletilla are well-documented producers of a wide array of phenanthrene derivatives. These compounds often possess cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.
Juncaceae: A Reservoir of Unique Phenanthrenes
The Rush family (Juncaceae), particularly the genus Juncus, is another significant source of phenanthrene compounds.[2] Phenanthrenes from Juncus species have demonstrated notable biological activities, including antiproliferative effects against various cancer cell lines.
Table 1: Examples of Naturally Occurring Phenanthrenes from Orchidaceae and Juncaceae
| Compound Name | Substitution Pattern | Natural Source (Genus) | Family | Reference(s) |
| Confusarin | 2,7-dihydroxy-3,4,8-trimethoxyphenanthrene | Eria, Bulbophyllum | Orchidaceae | [3] |
| 3,7-Dihydroxy-2,4-dimethoxyphenanthrene | 3,7-dihydroxy-2,4-dimethoxyphenanthrene | Dendrobium | Orchidaceae | [4] |
| Erianthridin | 3,7-dihydroxy-2,4,8-trimethoxy-9,10-dihydrophenanthrene | Eria | Orchidaceae | [5] |
| Juncusol | Dihydrophenanthrene derivative | Juncus | Juncaceae | [6] |
| Dehydroeffusol | Phenanthrene derivative | Juncus | Juncaceae | [7] |
The Emergence of Synthetic 3,9-Disubstituted Phenanthrenes
While nature has provided a vast library of phenanthrene structures, the specific 3,9-disubstitution pattern has gained significant attention through chemical synthesis. Researchers have developed robust synthetic pathways to create novel 3,9-disubstituted phenanthrene derivatives, which have been identified as potent and selective allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[8]
Biological Significance: Allosteric Modulation of the NMDA Receptor
The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[2] Dysfunction of the NMDA receptor is implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and chronic pain.[8]
Allosteric modulators offer a sophisticated therapeutic approach by binding to a site on the receptor distinct from the agonist binding site, thereby fine-tuning the receptor's activity rather than simply blocking or activating it.[9] Synthetic 3,9-disubstituted phenanthrenes have been shown to act as positive allosteric modulators (PAMs) of the NMDA receptor, enhancing its function in a controlled manner.[8]
Signaling Pathways
The following diagram illustrates the signaling pathway of the NMDA receptor, a key target of synthetic 3,9-disubstituted phenanthrene compounds.
Experimental Protocols
The isolation and characterization of phenanthrene compounds from natural sources typically involve a series of chromatographic and spectroscopic techniques.
General Extraction and Isolation Workflow
The following diagram outlines a general workflow for the extraction and isolation of phenanthrenes from plant material.
Detailed Methodologies
Dried and powdered plant material (e.g., stems of Dendrobium nobile or whole plants of Juncus maritimus) is typically extracted with a polar solvent such as methanol or ethanol at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence of solvents includes n-hexane, chloroform (or dichloromethane), and ethyl acetate.
The resulting fractions are then subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel is commonly used as the stationary phase with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds. Sephadex LH-20 is often used for size-exclusion chromatography.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is frequently employed for the final purification of individual phenanthrene compounds.
The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the positions of substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophore of the phenanthrene core.
Conclusion
While the direct isolation of 3,9-disubstituted phenanthrenes from natural sources remains an area for further exploration, the rich diversity of phenanthrenes within the Orchidaceae and Juncaceae families provides a fertile ground for the discovery of novel bioactive compounds. Furthermore, the development of synthetic 3,9-disubstituted phenanthrenes as potent allosteric modulators of the NMDA receptor highlights the therapeutic potential of this chemical scaffold. This guide serves as a foundational resource for researchers and drug development professionals interested in the exploration and application of phenanthrene compounds.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Confusarin - Wikipedia [en.wikipedia.org]
- 4. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Phenanthrene-3,9-diol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) with a wide spectrum of biological activities, ranging from potential therapeutic applications to environmental toxicity. Understanding the molecular interactions of these compounds is crucial for both drug development and risk assessment. This technical guide provides a comprehensive framework for the in silico modeling of Phenanthrene-3,9-diol, a specific phenanthrene derivative. While direct experimental data on this particular isomer is limited, this document outlines a robust workflow based on established computational techniques and data from structurally similar compounds. We will detail methodologies for molecular docking and molecular dynamics simulations, propose potential protein targets and signaling pathway interactions, and provide protocols for experimental validation. This guide is intended to serve as a foundational resource for researchers initiating computational studies on this compound and other related small molecules.
Introduction
Phenanthrene is a three-ring aromatic hydrocarbon that forms the structural core for a variety of biologically active molecules, including morphine and certain steroids.[1] Its derivatives have been investigated for their potential as anticancer agents, allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, and their role in toxicology as environmental pollutants.[2][3] The biological effects of phenanthrenes are often mediated through their interaction with specific protein targets, leading to the modulation of various cellular signaling pathways.
This compound is a dihydroxylated derivative of phenanthrene. While its specific biological roles are not well-characterized, its structural similarity to other active phenanthrenes and known metabolites like phenanthrene-3,4-diol suggests it may interact with a range of protein targets.[4] In silico modeling provides a powerful, cost-effective, and time-efficient approach to predict these interactions, elucidate potential mechanisms of action, and guide further experimental investigation.
This whitepaper presents a detailed workflow for the computational analysis of this compound, covering ligand and protein preparation, molecular docking to predict binding modes and affinities, and molecular dynamics simulations to assess the stability of protein-ligand complexes. We will also explore potential signaling pathways that may be modulated by this compound, based on the known interactions of the phenanthrene scaffold with targets such as the Aryl Hydrocarbon Receptor (AhR) and the Constitutive Androstane Receptor (CAR).[5][6]
Proposed In Silico Modeling Workflow
The following workflow outlines a systematic approach to the computational study of this compound interactions.
Ligand Preparation
A high-quality 3D structure of the ligand is essential for accurate in silico modeling.
Protocol:
-
Obtain 2D Structure: Draw this compound in a chemical drawing software (e.g., ChemDraw) or obtain the structure from a chemical database like PubChem.
-
Convert to 3D: Use a program like Open Babel or the builder tools within molecular modeling suites (e.g., Maestro, MOE) to generate a 3D conformation.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. Density Functional Theory (DFT) calculations can also be employed for a more accurate initial geometry.[3]
-
Charge Assignment: Assign partial atomic charges using a method such as Gasteiger-Hückel.
-
Tautomeric and Ionization States: Determine the likely protonation state at physiological pH (7.4). For a diol, this is typically the neutral form.
Protein Target Selection and Preparation
Based on literature for phenanthrene and its derivatives, several potential protein targets can be prioritized.
Potential Targets:
-
Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1, CYP2A13, CYP2A6): Involved in the metabolism of PAHs.[6][7]
-
Nuclear Receptors (e.g., Aryl Hydrocarbon Receptor (AhR), Constitutive Androstane Receptor (CAR), Estrogen Receptor (ER)): Known to be modulated by various PAHs.[5][6][8]
-
N-methyl-D-aspartate (NMDA) Receptor: Substituted phenanthrenes have shown activity at this receptor.[2]
-
Toll-Like Receptor 4 (TLR4): PAHs have been docked to this receptor to investigate their pro-inflammatory potential.[9]
Protocol:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand.
-
Pre-processing: Remove water molecules, co-solvents, and any existing ligands from the PDB file.
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign Charges and Protonation States: Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Protocol (using AutoDock Vina as an example):
-
Prepare Files: Convert the prepared ligand and protein files into the .pdbqt format, which includes atomic charges and atom type definitions.
-
Define the Binding Site: Identify the binding pocket of the protein. This is often the location of the co-crystallized ligand in the original PDB structure.
-
Generate the Grid Box: Define a 3D grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Run Docking Simulation: Execute the docking algorithm. AutoDock Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Analyze Results:
-
Binding Affinity: The more negative the value, the stronger the predicted binding.
-
Binding Pose: Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the protein's amino acid residues.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Protocol (General):
-
System Setup: Place the best-ranked docked complex from the molecular docking step into a simulation box.
-
Solvation: Solvate the system by adding a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: Minimize the energy of the entire system to remove bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system is stable.
-
Production Run: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds over time.
-
Potential Signaling Pathway Interactions
Based on the potential protein targets, this compound could modulate several key signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling
Many PAHs are known activators of the AhR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1.[6]
Constitutive Androstane Receptor (CAR) Mediated Regulation
Phenanthrene itself has been shown to activate CAR, another nuclear receptor that plays a key role in the metabolism and detoxification of foreign substances by regulating genes like CYP2B6.[5]
Data Presentation
Quantitative data from in silico and experimental studies should be summarized in clear, structured tables.
Table 1: Hypothetical Molecular Docking Results for this compound
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| AhR | 4GPL | -8.5 | His291, Phe324, Cys333 | Pi-Alkyl, Pi-Sulfur |
| CAR | 1XLS | -7.9 | Met109, Phe162, Leu212 | Hydrophobic |
| CYP1A1 | 4I8V | -9.2 | Phe123, Phe224, Ala317 | Pi-Pi Stacking, Hydrophobic |
| NMDA Receptor | 5H8F | -7.1 | Tyr109, Trp112 | Hydrogen Bond, Pi-Pi T-shaped |
| ERα | 1A52 | -8.1 | Leu384, Met421, Phe404 | Hydrophobic |
Table 2: Literature-Reported Activities of Phenanthrene Derivatives
| Compound | Target/Assay | Activity | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 cell line | IC50 = 0.97 µg/mL | [3] |
| Phenanthrene | P450 2A13 | Ks = 2.3 µM | [7] |
| Phenanthrene | CAR Activation | Significant induction of CYP2B6 | [5] |
| 9-Iodophenanthrene-3-carboxylic acid | NMDA Receptor | Allosteric Modulator | [2] |
| Indeno(1,2,3-cd)pyrene (a PAH) | TLR4 Docking | Binding Affinity = -10 kcal/mol | [9] |
Experimental Validation Protocols
In silico predictions must be validated through experimental assays.
In Vitro Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To confirm direct binding of this compound to a purified target protein and determine binding kinetics (KD).
Methodology:
-
Immobilize the purified target protein onto an SPR sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.
-
Regenerate the sensor surface between injections.
-
Analyze the resulting sensorgrams to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cell-Based Reporter Gene Assay
Objective: To determine if this compound can activate a specific signaling pathway (e.g., AhR).
Methodology:
-
Use a cell line (e.g., HepG2) that has been stably transfected with a reporter construct. The construct contains a promoter with response elements for the transcription factor of interest (e.g., XRE for AhR) upstream of a reporter gene (e.g., luciferase or GFP).
-
Culture the cells and expose them to various concentrations of this compound for a specified time (e.g., 24 hours).
-
Include a positive control (a known activator, e.g., TCDD for AhR) and a negative control (vehicle, e.g., DMSO).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
Normalize the reporter activity to cell viability (e.g., using an MTT assay) and express the results as fold induction over the vehicle control.
Conclusion
This technical guide provides a comprehensive roadmap for the in silico investigation of this compound. By leveraging established computational methods such as molecular docking and molecular dynamics simulations, researchers can generate valuable hypotheses regarding the potential protein targets and biological activities of this compound. The proposed workflow, from ligand preparation to the analysis of potential signaling pathway modulation, offers a structured approach to virtual screening and mechanism-of-action studies. The illustrative data tables and diagrams serve as templates for presenting research findings. Crucially, this guide emphasizes the necessity of experimental validation to confirm computational predictions, outlining key protocols for binding and cell-based assays. By integrating computational and experimental approaches, the scientific community can efficiently explore the therapeutic potential and toxicological profile of this compound and other novel chemical entities.
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking investigation of cytotoxic phenanthrene derivatives [comptes-rendus.academie-sciences.fr]
- 4. Phenanthrene-3,4-diol | C14H10O2 | CID 439929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological impact of environmental polycyclic aromatic hydrocarbons (ePAHs) as endocrine disruptors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. In Silico Approach in the Evaluation of Pro-Inflammatory Potential of Polycyclic Aromatic Hydrocarbons and Volatile Organic Compounds through Binding Affinity to the Human Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Phenanthrene Derivatives: A Technical Guide
Disclaimer: Initial literature searches did not yield specific cytotoxicity data for Phenanthrene-3,9-diol. Therefore, this technical guide utilizes 2,7-dihydroxy-4,6-dimethoxyphenanthrene as a representative dihydroxy-phenanthrene derivative to illustrate the principles and methodologies of preliminary cytotoxicity screening. The findings presented herein are based on published data for this surrogate compound and should be interpreted with this consideration.
Introduction
Phenanthrenes, a class of polycyclic aromatic hydrocarbons, and their derivatives have garnered significant interest in oncological research due to their potential cytotoxic and anti-proliferative activities against various cancer cell lines. This guide provides an in-depth overview of the preliminary in vitro screening of these compounds, focusing on the experimental protocols and data interpretation necessary for assessing their potential as anticancer agents. The methodologies and data presented are centered around 2,7-dihydroxy-4,6-dimethoxyphenanthrene as a model dihydroxy-phenanthrene.
Quantitative Cytotoxicity Data
The cytotoxic activity of 2,7-dihydroxy-4,6-dimethoxyphenanthrene has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 786-0 | Kidney Carcinoma | 73.26 | [1][2] |
| MCF-7 | Breast Adenocarcinoma | 118.40 | [2] |
| NCI/ADR-RES | Ovarian Carcinoma (Multidrug-Resistant) | 83.99 | [1][2] |
| UACC-62 | Melanoma | 2.59 ± 0.11 | [3] |
Table 1: IC50 values of 2,7-dihydroxy-4,6-dimethoxyphenanthrene against various human cancer cell lines.
Experimental Protocols
The following are detailed protocols for common colorimetric assays used to determine cytotoxicity and cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2,7-dihydroxy-4,6-dimethoxyphenanthrene) in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another robust method for determining cell viability and is based on the reduction of a water-soluble tetrazolium salt (WST-8).
Principle: In the presence of an electron mediator, WST-8 is reduced by cellular dehydrogenases in viable cells to produce a yellow-colored formazan dye that is soluble in the culture medium. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed 100 µL of cell suspension (approximately 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Add 10 µL of various concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage and determine the IC50 value as described for the MTT assay.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity screening.
Caption: A flowchart of the in vitro cytotoxicity screening process.
Apoptotic Signaling Pathway
Dihydroxy-phenanthrene derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases.
Caption: A simplified diagram of the apoptotic signaling cascade.
Mechanism of Action: Induction of Apoptosis
Preliminary studies suggest that the cytotoxic effects of some dihydroxy-phenanthrene derivatives are mediated through the induction of apoptosis. This programmed cell death is a crucial mechanism for eliminating cancerous cells. Evidence points towards the involvement of both the intrinsic and extrinsic apoptotic pathways.
The intrinsic, or mitochondrial, pathway is often initiated by cellular stress. In the context of dihydroxy-phenanthrene treatment, this can lead to the activation of pro-apoptotic proteins like Bax.[4] Activated Bax can then lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. This, in turn, triggers the activation of caspase-9, a key initiator caspase in this pathway.
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. This leads to the recruitment and activation of initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid into its truncated form, tBid, which amplifies the apoptotic signal by activating the intrinsic pathway.
Both pathways converge on the activation of executioner caspases, such as caspase-3.[4] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4] The upregulation of Bax and subsequent activation of caspases are key events in the apoptotic process induced by these compounds.[4]
Conclusion
This technical guide outlines the fundamental procedures for the preliminary in vitro cytotoxicity screening of dihydroxy-phenanthrene derivatives, using 2,7-dihydroxy-4,6-dimethoxyphenanthrene as a case study. The provided data and protocols for MTT and CCK-8 assays offer a solid foundation for researchers to assess the anti-proliferative potential of novel phenanthrene compounds. The elucidation of the apoptotic signaling pathways involved provides valuable insights into their mechanism of action. Further investigation into the specific molecular targets and a broader range of cancer cell lines is warranted to fully characterize the therapeutic potential of this class of compounds.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. 2, 7-dihydroxy-4, 6-dimethoxy phenanthrene | 108352-70-1 [chemicalbook.com]
- 3. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 5,6-Dihydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene on G2/M Cell Cycle Arrest and Apoptosis in Human Lung Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Landscape of Phenanthrene Diols: A Technical Guide for Target Discovery
A Note to the Reader: While this guide aims to provide a comprehensive overview of the discovery of novel biological targets for phenanthrene derivatives, it is important to note that specific research on Phenanthrene-3,9-diol is exceptionally limited in the public domain. Therefore, this document synthesizes the current understanding of phenanthrene metabolism and the biological activities of structurally related phenanthrene diols and hydroxylated derivatives. The methodologies and potential pathways described herein serve as a foundational framework for future investigations into the specific biological role of this compound.
Introduction: The Enigma of this compound
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental compound and a core structural motif in various natural products and synthetic molecules. Its metabolism in biological systems yields a variety of hydroxylated derivatives, including phenanthrene diols. While the biological activities of some phenanthrene metabolites, particularly those involved in carcinogenic pathways, have been investigated, the specific biological targets and mechanisms of action of many isomers, including this compound, remain largely unexplored. This guide provides researchers, scientists, and drug development professionals with a technical overview of the experimental approaches and conceptual frameworks for discovering and characterizing the novel biological targets of phenanthrene diols, with a prospective focus on the 3,9-diol isomer.
Phenanthrene Metabolism: A Source of Bioactive Diols
The biotransformation of phenanthrene is a critical determinant of its biological effects. Cytochrome P450 (CYP) enzymes initiate the metabolism by forming arene oxides at different positions on the phenanthrene backbone. These epoxides can then be hydrolyzed by epoxide hydrolase to form trans-dihydrodiols. Further enzymatic oxidation can lead to the formation of highly reactive diol epoxides, which are known to interact with cellular macromolecules.
Caption: Generalized metabolic pathway of phenanthrene leading to the formation of phenanthrene diols.
Discovering Novel Biological Targets: A Methodological Workflow
Identifying the specific cellular components that interact with this compound is the first step in elucidating its biological function. A multi-pronged approach, combining computational and experimental strategies, is essential for novel target discovery.
Methodological & Application
Application Notes and Protocols for Phenanthrene Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrenes, a class of polycyclic aromatic hydrocarbons, and their derivatives have garnered significant interest in oncology research due to their potential cytotoxic and anti-proliferative effects on various cancer cell lines.[1] These compounds, isolated from natural sources or synthesized in the laboratory, have been shown to induce apoptosis, inhibit cell migration, and modulate key signaling pathways involved in cancer progression.[2][3] Owing to their planar structure, some phenanthrene derivatives are believed to exert their anticancer effects by intercalating with DNA and inhibiting enzymes crucial for DNA synthesis.[1] This document provides a summary of the cytotoxic activity of several phenanthrene derivatives, detailed protocols for key in vitro assays, and a visualization of a commonly affected signaling pathway to guide researchers in their investigation of these promising compounds.
Data Presentation: Cytotoxicity of Phenanthrene Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various phenanthrene derivatives against several human cancer cell lines, as determined by cytotoxicity assays such as the MTT assay. This data provides a comparative overview of the potency and selectivity of different structural analogs.
| Phenanthrene Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (Laryngeal Carcinoma) | 2.81 (µg/mL) | [4] |
| Caco-2 (Colorectal Adenocarcinoma) | 0.97 (µg/mL) | [4] | |
| Phenanthrenequinone Derivative 10c | Hep-2 (Laryngeal Carcinoma) | 1.06 (µg/mL) | [4] |
| Phenazine Derivative 11d | Caco-2 (Colorectal Adenocarcinoma) | 1.09 (µg/mL) | [4] |
| N-(3-hydroxy-2,6,7-tri-methoxyphenanthr-9-ylmethyl)-l-prolinol | H460 (Large-cell Lung Carcinoma) | 11.6 | [5] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | H460 (Large-cell Lung Carcinoma) | 6.1 | [5] |
| Calanquinone A | Multiple Cancer Cell Lines | 0.08 - 1.06 (µg/mL) | [6] |
| Denbinobin | Multiple Cancer Cell Lines | 0.08 - 1.06 (µg/mL) | [6] |
| Compound 3 (from Cylindrolobus mucronatus) | U-87 MG (Glioblastoma) | 19.91 | [7] |
| Compound 9 (from Cylindrolobus mucronatus) | U-87 MG (Glioblastoma) | 17.07 | [7] |
| Biphenanthrene Compound 1 (from Bletilla striata) | A549 (Lung Carcinoma) | < 10 | [3] |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (Colon Carcinoma) | 0.985 | [8] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effect of phenanthrene derivatives on cancer cell lines.[9]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phenanthrene derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete growth medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene derivative in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Analysis: Western Blotting
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with phenanthrene derivatives.
Materials:
-
Cancer cells treated with the phenanthrene derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. A decrease in the Bcl-2/Bax ratio and an increase in cleaved Caspase-3 and cleaved PARP are indicative of apoptosis induction.[11]
Cell Cycle Analysis: Flow Cytometry
This protocol is used to determine the effect of phenanthrene derivatives on cell cycle distribution.[12][13]
Materials:
-
Cancer cells treated with the phenanthrene derivative
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: After treatment, harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.[13]
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.
Visualization of Signaling Pathways and Workflows
Signaling Pathway
Phenanthrene derivatives have been shown to modulate various signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway is a key regulator of these processes and is often dysregulated in cancer.[5][6] The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for investigating the anticancer effects of a novel phenanthrene derivative in cancer cell lines.
Caption: General workflow for in vitro evaluation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Phenanthrene-3,9-diol: Application Notes and Protocols for Anti-inflammatory Agent Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the potential of Phenanthrene-3,9-diol as an anti-inflammatory agent. The information is curated for professionals in drug discovery and development, offering a framework for preclinical evaluation.
Introduction
Phenanthrene derivatives have emerged as a promising class of natural products with a range of biological activities, including anti-inflammatory effects. While specific data on this compound is limited, related phenanthrene compounds have demonstrated potent anti-inflammatory properties. Notably, certain phenanthrene diol derivatives have been shown to suppress key inflammatory mediators. These compounds often exert their effects by inhibiting critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.
The protocols outlined below are designed to facilitate the screening and characterization of this compound's anti-inflammatory potential, from initial in vitro cytotoxicity and efficacy assessments to in vivo models of acute inflammation.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results for analogous anti-inflammatory compounds. These tables are intended to serve as a template for organizing experimental findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Outcome Measured | IC₅₀ (µM) | Positive Control (IC₅₀ µM) |
| Cell Viability (MTT) | RAW 264.7 | - | % Viability | > 100 | - |
| Nitric Oxide (NO) Production (Griess Assay) | RAW 264.7 | LPS (1 µg/mL) | NO Inhibition | 15.2 | Indomethacin (25.8) |
| TNF-α Production (ELISA) | RAW 264.7 | LPS (1 µg/mL) | TNF-α Inhibition | 12.5 | Dexamethasone (0.1) |
| IL-6 Production (ELISA) | RAW 264.7 | LPS (1 µg/mL) | IL-6 Inhibition | 18.7 | Dexamethasone (0.05) |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Parameter Measured | Treatment Groups (mg/kg) | % Inhibition of Edema (at 3 hours) | Positive Control (% Inhibition) |
| Carrageenan-induced Paw Edema | Paw Volume | 10 | 25.4 | Indomethacin (10 mg/kg) (55.2) |
| 25 | 42.1 | |||
| 50 | 65.8 |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on RAW 264.7 murine macrophage cells.
-
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.[1]
-
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[1]
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.[1]
-
Measure the absorbance at 540 nm.[1]
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
3. Western Blot Analysis for MAPK and NF-κB Pathway Proteins
This protocol assesses the effect of this compound on the phosphorylation of key proteins in the MAPK (p38, JNK) and NF-κB (IκBα) signaling pathways.
-
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-p38, p38, phospho-JNK, JNK, phospho-IκBα, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
-
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described for the NO assay.
-
Lyse the cells with RIPA buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to total protein or a loading control (β-actin).
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rats
This model evaluates the in vivo acute anti-inflammatory activity of this compound.[2][3]
-
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% in sterile saline)
-
Indomethacin (positive control)
-
Plethysmometer
-
-
Procedure:
-
Divide the rats into groups (n=6): Vehicle control, this compound (different doses), and Indomethacin.
-
Administer the test compounds or vehicle orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Visualizations
Caption: Experimental workflow for screening this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenanthrene-3,9-diol
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Phenanthrene-3,9-diol using High-Performance Liquid Chromatography (HPLC). This method is designed for accuracy, precision, and robustness, making it suitable for various research and drug development applications.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Due to the potential biological activities of phenanthrene compounds, a reliable analytical method is crucial for its characterization and quantification in various matrices.[1] HPLC with UV detection is a widely used technique for the analysis of such aromatic compounds, offering high resolution and sensitivity. This application note outlines a proposed reversed-phase HPLC method for the analysis of this compound.
Physicochemical Properties
-
Molecular Formula: C₁₄H₁₀O₂
-
Molecular Weight: 210.23 g/mol
-
Solubility: While specific data for this compound is limited, based on the parent compound phenanthrene, it is expected to be sparingly soluble in water and soluble in organic solvents such as methanol, ethanol, acetonitrile, and acetone.[2][3]
-
UV Absorbance: Phenanthrene and its derivatives are known to absorb UV radiation.[4][5][6][7][8] It is anticipated that this compound will exhibit significant absorbance in the UV range, likely between 250 nm and 300 nm, which is suitable for UV-based HPLC detection.
HPLC Method Parameters
The following HPLC conditions are proposed for the analysis of this compound. These are based on established methods for similar phenolic and polycyclic aromatic compounds.[9][10][11][12][13] Method validation is required to confirm the performance for this specific analyte.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a gradient pump and UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths) |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Quantitative Data (Representative)
As a specific validated method for this compound is not publicly available, the following table summarizes typical performance data obtained for structurally similar phenanthrene derivatives. This data serves as a guideline for the expected performance of the proposed method upon validation.
| Parameter | Expected Performance Range |
| Retention Time (tR) | ~ 12.5 min (Hypothetical) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase initial composition (e.g., 70:30 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation protocol will depend on the matrix. The following is a general procedure for extracting this compound from a solid matrix.
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram) into a centrifuge tube. Add 10 mL of methanol or acetonitrile.
-
Sonication/Vortexing: Vortex the sample for 1 minute and then sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
HPLC Analysis Workflow
Caption: HPLC analysis workflow for this compound.
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is not detailed in the provided context, many polycyclic aromatic hydrocarbons are known to interact with the Aryl Hydrocarbon Receptor (AHR) pathway, which is involved in the metabolism of xenobiotics. The following diagram illustrates a generalized AHR signaling pathway.
Caption: Generalized Aryl Hydrocarbon Receptor (AHR) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenanthrene - Wikipedia [en.wikipedia.org]
- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PhotochemCAD | Phenanthrene [photochemcad.com]
- 6. Phenanthrene [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absorption [Phenanthrene] | AAT Bioquest [aatbio.com]
- 9. akjournals.com [akjournals.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
Gas chromatography-mass spectrometry (GC-MS) analysis of Phenanthrene-3,9-diol
Application Note: GC-MS Analysis of Phenanthrene-3,9-diol
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant originating from incomplete combustion of organic materials.[1] Its metabolism in biological systems leads to the formation of various hydroxylated metabolites, including this compound.[2] Monitoring these metabolites is crucial for assessing exposure to PAHs and understanding their toxicological effects.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of this compound in complex matrices.[4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Principle of the Method
Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[5][6] Silylation, using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization technique for phenolic compounds.[5][7] The resulting trimethylsilyl (TMS) ether of this compound is then separated by gas chromatography and detected by mass spectrometry. Quantification is typically performed using an internal standard and selected ion monitoring (SIM) for enhanced sensitivity and specificity.[1][8]
Application
This method is applicable for the quantitative analysis of this compound in various biological and environmental samples, including:
-
Cell culture media and tissue homogenates for in vitro and in vivo metabolism studies.[2]
-
Environmental samples such as water and soil extracts.[9]
Experimental Protocols
1. Sample Preparation (from Aqueous Matrix, e.g., Urine)
This protocol outlines a generic procedure for the extraction of this compound from a liquid matrix.
a. Enzymatic Hydrolysis (for conjugated metabolites)
Many metabolites in biological samples are present as glucuronide or sulfate conjugates. An enzymatic hydrolysis step is often required to release the free diol.[3][4]
-
To 1 mL of urine, add 1 mL of acetate buffer (pH 5.0).
-
Add a suitable amount of β-glucuronidase/arylsulfatase enzyme.
-
Incubate the mixture at 37°C for 16 hours.
b. Liquid-Liquid Extraction (LLE)
-
After hydrolysis, add an internal standard (e.g., a deuterated analogue of a similar compound).
-
Extract the sample twice with 5 mL of an organic solvent mixture, such as cyclohexane/ethyl acetate (50:50, v/v).[1]
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.[7]
c. Solid-Phase Extraction (SPE) - Alternative to LLE
SPE can be used for sample cleanup and concentration.[3][10]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetone or dichloromethane).[5]
-
Add 100 µL of a silylating agent, such as BSTFA with 1% TMCS (trimethylchlorosilane) or MSTFA.[5][7]
-
Vortex the mixture for 1 minute.
-
Incubate at 70-80°C for 1 hour to ensure complete derivatization.[5][11]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar | [8] |
| Injector Temperature | 250°C | [1] |
| Injection Mode | Splitless (1 µL injection volume) | [1] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | [1] |
| Oven Program | Initial temp 120°C (hold 2 min), ramp 10°C/min to 200°C, then 5°C/min to 250°C, then 15°C/min to 300°C (hold 3 min) | [1] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | [12] |
| Ionization Energy | 70 eV | [1][12] |
| Source Temperature | 230°C | [12] |
| Transfer Line Temp. | 280°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [1][4] |
Data Presentation
Table 1: GC-MS Retention Times and Monitored Ions for Derivatized this compound
| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| This compound-bis(TMS) | (To be determined experimentally) | 354 (M+) | 339, 266 |
| Internal Standard (e.g., Phenanthrene-d10) | (To be determined experimentally) | 188 | 184 |
Note: The molecular weight of this compound is 210 g/mol . After derivatization with two trimethylsilyl groups (each with a mass of 72 g/mol after replacing a proton), the molecular weight of the derivatized compound is 210 - 2 + (2 * 73) = 354 g/mol . The quantification and qualifier ions should be confirmed by analyzing a standard of the derivatized compound. The fragmentation of the TMS-derivatized diol would likely involve the loss of a methyl group (-15) to give an ion at m/z 339, and potentially the loss of a TMS group.[13] The ion at m/z 266 corresponds to the TMS derivative of a monohydroxyphenanthrene, which could be a fragment.[1]
Table 2: Representative Calibration Data for Quantitative Analysis
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | (Value) |
| 5 | (Value) |
| 10 | (Value) |
| 25 | (Value) |
| 50 | (Value) |
| 100 | (Value) |
A calibration curve should be generated by plotting the peak area ratio against the concentration. A linear regression with a correlation coefficient (R²) ≥ 0.99 is desirable for accurate quantification.[14]
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Simplified metabolic pathway of phenanthrene.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fluorescent spectroscopy paired with parallel factor analysis for quantitative monitoring of phenanthrene biodegradation and metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdi-bi.com [tdi-bi.com]
- 9. researchgate.net [researchgate.net]
- 10. peerj.com [peerj.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. hpst.cz [hpst.cz]
Application Notes and Protocols for the Functionalization of Phenanthrene-3,9-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of phenanthrene-3,9-diol, a key intermediate in the synthesis of novel compounds with potential applications in drug discovery, particularly as modulators of the NMDA receptor. The protocols detailed below outline methods for etherification and esterification of the hydroxyl groups at the 3 and 9 positions of the phenanthrene core.
Overview and Synthetic Strategy
Phenanthrene derivatives are of significant interest due to their diverse biological activities. Specifically, 3,9-disubstituted phenanthrenes have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. Functionalization of the hydroxyl groups of this compound allows for the systematic exploration of the structure-activity relationship (SAR) of this compound class, enabling the development of new therapeutic agents.
The general workflow for the synthesis and functionalization of this compound is outlined below.
Figure 1: Logical workflow for the synthesis and functionalization of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent functionalization via etherification and esterification.
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound from phenanthrene, proceeding through a disulfonation and subsequent dihydroxylation.
Materials:
-
Phenanthrene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
Disulfonation of Phenanthrene: In a round-bottom flask, dissolve phenanthrene in an excess of cold, concentrated sulfuric acid. Slowly heat the mixture to 120-130°C and maintain this temperature for 4-6 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Disulfonic Acid: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice. The phenanthrene-3,9-disulfonic acid will precipitate. Isolate the solid product by vacuum filtration and wash with cold deionized water.
-
Alkali Fusion: In a nickel or iron crucible, mix the dried phenanthrene-3,9-disulfonic acid with an excess of solid sodium hydroxide. Heat the mixture to 300-320°C for 2-3 hours.
-
Work-up and Purification: Allow the crucible to cool. Dissolve the solid fusion mass in water. Acidify the solution with concentrated hydrochloric acid until acidic to litmus paper. The crude this compound will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Protocol 1: Etherification of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of phenanthrene-3,9-diether derivatives using alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Acetone or Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in acetone or DMF, add finely powdered potassium carbonate (3.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Add the desired alkyl halide (2.5 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure phenanthrene-3,9-diether derivative.
Protocol 2: Esterification of this compound
This protocol details the synthesis of phenanthrene-3,9-diester derivatives using acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask.
-
Add pyridine or triethylamine (2.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride (2.2 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with additional DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure phenanthrene-3,9-diester derivative.
Data Presentation
The following tables summarize the expected quantitative data for the functionalization of this compound. Yields are estimated based on analogous reactions. Spectroscopic data are representative and will vary depending on the specific R group.
Table 1: Reaction Yields for Functionalization of this compound
| Entry | Reaction | R Group | Product | Estimated Yield (%) |
| 1 | Etherification | -CH₃ (Methyl) | 3,9-Dimethoxyphenanthrene | 85-95 |
| 2 | Etherification | -CH₂CH₃ (Ethyl) | 3,9-Diethoxyphenanthrene | 80-90 |
| 3 | Esterification | -COCH₃ (Acetyl) | Phenanthrene-3,9-diyl diacetate | 90-98 |
| 4 | Esterification | -COPh (Benzoyl) | Phenanthrene-3,9-diyl dibenzoate | 85-95 |
Table 2: Representative Spectroscopic Data for Functionalized this compound Derivatives
| Product | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | MS (m/z) |
| This compound | 7.2-8.5 (aromatic protons), 5.0-6.0 (hydroxyl protons) | 110-155 (aromatic and hydroxyl-bearing carbons) | 210.06 [M]⁺ |
| 3,9-Dimethoxyphenanthrene | 7.2-8.5 (aromatic protons), ~4.0 (s, 6H, -OCH₃) | 110-160 (aromatic carbons), ~55 (-OCH₃) | 238.10 [M]⁺ |
| Phenanthrene-3,9-diyl diacetate | 7.3-8.6 (aromatic protons), ~2.4 (s, 6H, -COCH₃) | 115-150 (aromatic carbons), ~169 (C=O), ~21 (-CH₃) | 294.09 [M]⁺ |
Note: The exact chemical shifts in NMR spectra will depend on the specific substitution pattern and the solvent used. Mass spectrometry data corresponds to the molecular ion peak.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis, purification, and characterization of functionalized this compound derivatives.
Figure 2: General experimental workflow for organic synthesis.
NMDA Receptor Signaling Pathway
This compound derivatives have shown potential as allosteric modulators of the NMDA receptor. The following diagram illustrates a simplified signaling pathway of the NMDA receptor.
Phenanthrene-3,9-diol: An Obscure Building Block in Organic Synthesis
While the broader phenanthrene scaffold is a crucial component in many natural products and synthetic compounds with significant biological activities, the specific 3,9-dihydroxy substituted isomer appears to be underexplored or its synthetic utility is not well-documented in publicly accessible resources. Phenanthrene and its derivatives are known to be valuable starting materials for dyes, plastics, and various pharmaceuticals.
General Synthetic Approaches to Phenanthrene Derivatives
The synthesis of substituted phenanthrenes typically involves multi-step sequences. Common strategies for constructing the phenanthrene core include the Bardhan-Sengupta synthesis, the Haworth synthesis, and Pschorr-type cyclizations. Post-functionalization of the phenanthrene nucleus is also a prevalent method for introducing desired substituents.
For instance, the synthesis of 3,9-disubstituted phenanthrenes has been reported, but these routes often commence from more readily available precursors than phenanthrene-3,9-diol. A general workflow for the synthesis of such derivatives might involve the following logical steps:
Caption: Generalized workflow for the synthesis of 3,9-disubstituted phenanthrenes.
Potential Reactivity of this compound
Based on the general principles of aromatic chemistry, the hydroxyl groups of this compound would be expected to undergo reactions typical of phenols. These could include:
-
Etherification: Reaction with alkyl halides in the presence of a base to form the corresponding dialkoxy-phenanthrenes.
-
Esterification: Acylation with acid chlorides or anhydrides.
-
Electrophilic Aromatic Substitution: The hydroxyl groups are activating and would direct incoming electrophiles to the ortho and para positions.
-
Coupling Reactions: The hydroxyl groups could be converted to triflates, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.
A hypothetical reaction pathway starting from this compound could be visualized as follows:
Caption: Potential synthetic transformations of this compound.
Conclusion
The absence of specific experimental data and protocols for this compound in the current body of scientific literature prevents the creation of detailed application notes as requested. While the phenanthrene framework is of significant interest, the 3,9-diol isomer does not appear to be a mainstream building block in organic synthesis. Researchers and drug development professionals interested in this scaffold may find more utility in exploring synthetic routes starting from more established precursors or investigating other dihydroxy-isomers of phenanthrene that are better characterized. Further research into the synthesis and reactivity of this compound would be necessary to establish its potential as a versatile building block.
Application Notes and Protocols for In Vitro Testing of Phenanthrene-3,9-diol on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene-3,9-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. The phenanthrene scaffold is found in numerous biologically active compounds, and its derivatives have shown a range of pharmacological activities, including analgesic, antitussive, antimalarial, and cytotoxic effects. Notably, certain 3,9-disubstituted phenanthrene derivatives have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurologic function and disease. Given the therapeutic potential of phenanthrene derivatives, understanding the enzymatic interactions of this compound is crucial for elucidating its mechanism of action, potential drug-drug interactions, and overall safety profile.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound's effects on key enzyme systems, including NMDA receptors, cytochrome P450 (CYP450) enzymes, and dihydrodiol dehydrogenase. The provided protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Data Presentation
Table 1: In Vitro Activity of 3,9-Disubstituted Phenanthrene Derivatives on NMDA Receptor Subtypes
The following table summarizes the modulatory effects of various 3,9-disubstituted phenanthrene derivatives on different NMDA receptor subtypes expressed in Xenopus oocytes. All compounds were tested at a concentration of 100 μM. The data is presented as the percentage of potentiation (positive values) or inhibition (negative values) of the glutamate-induced response. This data provides a strong rationale for investigating the effects of this compound on NMDA receptors.
| Compound | GluN2A | GluN2B | GluN2C | GluN2D |
| 1 | +8.6 ± 4.8 | +0.9 ± 0.1 | -34.1 ± 8.3 | -52.3 ± 3.0 |
| 2 | +36.0 ± 7.4 | +51.2 ± 13.2 | -7.3 ± 0.4 | +5.6 ± 4.7 |
| 3 | +31.5 ± 10.0 | +34.0 ± 8.5 | +21.8 ± 8.1 | +24.3 ± 3.6 |
| 19b | +6.6 ± 1.2 | +30.0 ± 1.8 | +5.2 ± 4.0 | +7.8 ± 1.8 |
| 19d | +42.6 ± 9.6 | +42.1 ± 14.3 | +26.4 ± 5.4 | +20.3 ± 5.3 |
| 19f | +28.2 ± 11.4 | +20.5 ± 7.5 | +19.6 ± 3.0 | +24.6 ± 7.3 |
| 22 | +10.7 ± 6.4 | +3.9 ± 12.6 | -52.7 ± 9.1 | -45.2 ± 8.7 |
| 35 | -4.8 ± 4.6 | -3.2 ± 0.3 | -15.1 ± 0.3 | -4.1 ± 0.9 |
| 37 | -21.9 ± 9.2 | -0.3 ± 1.8 | -13.0 ± 2.5 | -2.6 ± 0.8 |
| 39 | -48.1 ± 6.5 | -51.1 ± 3.4 | -17.8 ± 2.7 | -15.1 ± 0.7 |
| 43 | -23.5 ± 3.9 | -30.9 ± 3.8 | -46.7 ± 4.3 | -66.6 ± 4.1 |
Data adapted from a study on 3,9-disubstituted phenanthrene derivatives as allosteric modulators of the NMDA receptor.[1][2]
Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Activity Assay using Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol details the methodology to assess the modulatory effect of this compound on NMDA receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A-D)
-
This compound
-
L-Glutamate
-
Glycine
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage-clamp setup
-
Microinjection system
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Microinject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., a combination of GluN1 and one of GluN2A, GluN2B, GluN2C, or GluN2D).
-
Incubate the injected oocytes for 2-7 days at 18°C in ND96 solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl to serve as voltage and current electrodes.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in ND96 solution containing a fixed concentration of L-glutamate and glycine (e.g., 100 µM glutamate and 10 µM glycine). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
Establish a baseline current by perfusing the oocyte with the glutamate/glycine solution.
-
Apply the this compound solution and record the change in current.
-
Wash the oocyte with the glutamate/glycine solution to observe recovery.
-
Perform concentration-response experiments to determine the EC₅₀ or IC₅₀ of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Express the effect of the compound as a percentage of the control response (glutamate/glycine alone).
-
Plot concentration-response curves and fit the data to an appropriate pharmacological model to determine potency (EC₅₀ or IC₅₀) and efficacy.
-
Protocol 2: In Vitro Cytochrome P450 Inhibition Assay using Human Liver Microsomes
This protocol describes a method to evaluate the inhibitory potential of this compound on major human CYP450 isoforms.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound
-
CYP450 isoform-specific substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for reaction termination and sample preparation
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Add this compound at various concentrations (typically a serial dilution). Include a vehicle control (DMSO only).
-
-
Enzymatic Reaction:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP450 isoform-specific substrate.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Protocol 3: In Vitro Dihydrodiol Dehydrogenase Activity Assay
This protocol outlines a method to determine if this compound can inhibit or serve as a substrate for dihydrodiol dehydrogenase.
Materials:
-
Recombinant human dihydrodiol dehydrogenase (e.g., AKR1C1, AKR1C2, AKR1C3, AKR1C4)
-
This compound
-
A known substrate for dihydrodiol dehydrogenase (e.g., 9,10-dihydro-9,10-dihydroxyphenanthrene)
-
NADP⁺ or NADPH
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.0)
-
Spectrophotometer or HPLC system
Procedure (Inhibition Assay):
-
Reaction Mixture Preparation:
-
In a cuvette or 96-well plate, prepare a reaction mixture containing the reaction buffer, NADP⁺, and the known substrate.
-
Add this compound at various concentrations. Include a vehicle control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the dihydrodiol dehydrogenase enzyme.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADPH at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition at each concentration of this compound.
-
Calculate the IC₅₀ value.
-
Procedure (Substrate Assay):
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, NADP⁺, and the dihydrodiol dehydrogenase enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm.
-
-
Data Analysis:
-
An increase in absorbance indicates that this compound is a substrate for the enzyme. Kinetic parameters (Km and Vmax) can be determined by varying the concentration of this compound.
-
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Fjord-region Benzo[g]chrysene-11,12-dihydrodiol and Benzo[c]phenanthrene-3,4-dihydrodiol as Substrates for Rat Liver Dihydrodiol Dehydrogenase (AKR1C9): Structural Basis for Stereochemical Preference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Phenanthrene-3,9-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Phenanthrene-3,9-diol derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient route to these valuable scaffolds. Phenanthrene derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, making them attractive targets for therapeutic agent development.[1][2][3][4][5]
Introduction to this compound Derivatives
Phenanthrene is a polycyclic aromatic hydrocarbon that forms the core structure of many natural products and synthetic molecules with important biological activities.[1][5] The substitution pattern on the phenanthrene nucleus is crucial for its pharmacological profile. Specifically, hydroxylation at the 3 and 9 positions can significantly influence the molecule's interaction with biological targets. These derivatives have been investigated for their potential as anticancer agents, inhibitors of Pim kinases, and modulators of the NMDA receptor.[2][6][7] The synthetic routes described herein provide a robust platform for accessing a variety of this compound analogues for further investigation in drug discovery programs.
Synthetic Strategies
The synthesis of this compound derivatives can be efficiently achieved through a multi-step sequence involving a palladium-catalyzed cross-coupling reaction to construct the phenanthrene core, followed by a deprotection step to reveal the hydroxyl groups. The most common and versatile methods for forming the phenanthrene skeleton are the Suzuki-Miyaura coupling and the Heck reaction.
General Synthetic Scheme:
A typical synthetic approach involves the coupling of appropriately substituted precursors, such as a bromo- or iodobenzene derivative with a boronic acid or an alkene, followed by cyclization. To obtain the 3,9-diol substitution pattern, it is often advantageous to use starting materials bearing methoxy groups, which can be readily cleaved in the final step.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound derivatives, based on analogous palladium-catalyzed reactions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 3,9-Dimethoxyphenanthrene Precursors
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methoxy-benzaldehyde | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 1-Iodo-3-methoxybenzene | (2-Formyl-5-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 88 |
| 3 | 2-Bromo-4-methoxy-styrene | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |
Table 2: Intramolecular Heck Reaction for Phenanthrene Core Formation
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2'-Bromo-4,4'-dimethoxystilbene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | 2'-Iodo-4,4'-dimethoxystilbene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 80 |
| 3 | Methyl (E)-2-(2-bromo-4-methoxystyryl)-5-methoxybenzoate | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ | DMA | 130 | 36 | 65 |
Table 3: Demethylation of 3,9-Dimethoxyphenanthrene
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | BBr₃ | Dichloromethane | -78 to rt | 12 | 95 |
| 2 | HBr (48%) | Acetic Acid | 120 | 6 | 90 |
| 3 | Pyridinium hydrochloride | (neat) | 200 | 2 | 88 |
Experimental Protocols
Protocol 1: Synthesis of 3,9-Dimethoxyphenanthrene via Suzuki-Miyaura Coupling and Cyclization
This protocol describes a two-step process involving an initial Suzuki-Miyaura coupling to form a stilbene intermediate, followed by an intramolecular Heck reaction to yield the phenanthrene core.
Step 1: Synthesis of 2'-Bromo-4,4'-dimethoxystilbene
-
To a dried Schlenk flask, add 2-bromo-1-iodobenzene (1.0 equiv), 4-methoxystyrene (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and triphenylphosphine (PPh₃, 0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (Et₃N, 2.0 equiv) and anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2'-bromo-4,4'-dimethoxystilbene.
Step 2: Intramolecular Heck Reaction to form 3,9-Dimethoxyphenanthrene
-
To a dried Schlenk flask, add 2'-bromo-4,4'-dimethoxystilbene (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dimethylacetamide (DMA).
-
Heat the reaction mixture to 130 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3,9-dimethoxyphenanthrene.
Protocol 2: Demethylation to this compound
This protocol describes the cleavage of the methyl ethers to yield the final diol product.
-
Dissolve 3,9-dimethoxyphenanthrene (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 2.5 equiv) in DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add more methanol and evaporate again to remove residual boron salts.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Reaction Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Applications in Drug Development
This compound derivatives and related compounds have shown promise in several therapeutic areas. Their rigid, planar structure allows for specific interactions with biological macromolecules.
-
Anticancer Activity: Certain phenanthrene derivatives have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases that are overexpressed in various cancers.[2] Inhibition of these kinases can lead to decreased cell proliferation and survival of cancer cells.
-
Neuroprotection: Substituted phenanthrenes have been developed as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[6][7] The NMDA receptor is a key player in synaptic plasticity and its dysregulation is implicated in numerous neurological and psychiatric disorders. Allosteric modulators offer a more subtle way to control receptor function compared to direct agonists or antagonists.
-
Anti-inflammatory Effects: Some phenanthrene derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α.[1]
Potential Signaling Pathway Involvement
Caption: Potential targets of this compound derivatives.
Conclusion
The palladium-catalyzed synthesis of this compound derivatives provides a flexible and powerful platform for medicinal chemists. The ability to readily synthesize a variety of analogues allows for the systematic exploration of structure-activity relationships, which is essential for the development of new therapeutic agents. The protocols and data presented here serve as a valuable resource for researchers in this exciting field.
References
- 1. scispace.com [scispace.com]
- 2. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3,9-Disubstituted Phenanthrenes via Suzuki Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that form the core structure of various natural products and pharmacologically active molecules. The functionalization of the phenanthrene scaffold at the 3 and 9 positions is of particular interest in medicinal chemistry, as exemplified by their potential as NMDA receptor allosteric modulators.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it a key strategy for the synthesis of 3,9-disubstituted phenanthrenes.[3] This document provides detailed protocols for the synthesis of key precursors and a general procedure for the Suzuki coupling reaction to generate diverse 3,9-disubstituted phenanthrene analogs.
Data Presentation: Suzuki Coupling Reaction Conditions and Yields
The successful synthesis of 3,9-disubstituted phenanthrenes via Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes a general set of conditions for the Suzuki coupling of a 3,9-dihalophenanthrene with an arylboronic acid. It is important to note that optimization of these conditions may be necessary for specific substrates. For instance, the coupling of methyl 9-bromophenanthrene-3-carboxylate with 3-thienyl boronic acid has been reported to result in an incomplete reaction, yielding a mixture of product and starting material.[1]
| Entry | Dihalophenanthrene | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,9-Dibromophenanthrene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | Requires Optimization |
| 2 | 3,9-Diiodophenanthrene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | Requires Optimization |
| 3 | 3-Bromo-9-iodophenanthrene | Naphthalene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2.5) | THF | 80 | 24 | Requires Optimization |
Experimental Protocols
Synthesis of 3-Acetyl-9-iodophenanthrene (Precursor)
This protocol is adapted from a reported synthesis.[1]
Materials:
-
3-Acetylphenanthrene
-
Dichloromethane (DCM)
-
Iodine solution (saturated in DCM)
-
Sodium bisulfite (NaHSO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Acetone
-
Hydrochloric acid (HCl), 2 M aqueous solution
Procedure:
-
Dissolve 3-acetylphenanthrene in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated solution of iodine in DCM dropwise until the color of the iodine persists for at least 30 seconds.
-
Wash the organic solution with saturated aqueous NaHSO₃ solution, followed by water.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Dissolve the residue in acetone and add 2 M aqueous HCl dropwise to precipitate the product.
-
Stir the mixture for 30 minutes.
-
Collect the solid by filtration, wash with cold acetone, and dry to yield 3-acetyl-9-iodophenanthrene as a white solid.[1]
Synthesis of Methyl 9-bromophenanthrene-3-carboxylate (Precursor)
This protocol is adapted from a reported synthesis.[1]
Materials:
-
9-Bromophenanthrene-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
Procedure:
-
In a flask, suspend 9-bromophenanthrene-3-carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture at reflux for 48 hours.
-
Allow the reaction to cool to room temperature and then concentrate under reduced pressure.
-
Dissolve the resulting solid in DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo to afford methyl 9-bromophenanthrene-3-carboxylate.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
This is a general procedure and may require optimization for specific substrates.
Materials:
-
3,9-Dihalophenanthrene (e.g., 3,9-dibromophenanthrene or 3,9-diiodophenanthrene)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)
-
Degassed water
Procedure:
-
To a Schlenk flask, add the 3,9-dihalophenanthrene (1.0 equiv), arylboronic acid (2.2-3.0 equiv), palladium catalyst (1-5 mol%), and ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base (2.0-3.0 equiv) and the anhydrous, degassed solvent.
-
If using an aqueous base solution or a two-phase solvent system, add the degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,9-disubstituted phenanthrene.
Mandatory Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in aryl–aryl bond formation by direct arylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Haworth Synthesis of Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of the phenanthrene backbone using the Haworth synthesis. This classical method offers a robust pathway to construct the tricyclic phenanthrene core, a key structural motif in various natural products and pharmacologically active compounds.
Introduction
The Haworth synthesis, a cornerstone in polycyclic aromatic hydrocarbon chemistry, provides a reliable method for the preparation of phenanthrene and its derivatives. The synthesis involves a five-step sequence starting from naphthalene and succinic anhydride. The key transformations include a Friedel-Crafts acylation, two Clemmensen reductions, an intramolecular cyclization, and a final aromatization step. This methodology is particularly valuable for accessing substituted phenanthrenes by employing appropriately substituted starting materials. Phenanthrene derivatives are of significant interest in drug development due to their presence in a wide range of bioactive molecules, including steroids and alkaloids like morphine.
Data Presentation
The following table summarizes the typical quantitative data for each step of the Haworth synthesis of phenanthrene. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | Naphthalene, Succinic anhydride | Anhydrous AlCl₃ | Nitrobenzene | 0-5, then RT | 24 | 70-80 |
| 2 | Clemmensen Reduction | 4-(1-Naphthyl)-4-oxobutanoic acid | Zn(Hg), conc. HCl | Toluene, Water | Reflux | 8 | 80-90 |
| 3 | Intramolecular Cyclization | 4-(1-Naphthyl)butanoic acid | Anhydrous SnCl₄ | Dichloromethane | 0, then RT | 4 | 75-85 |
| 4 | Clemmensen Reduction | 1,2,3,4-Tetrahydrophenanthren-1-one | Zn(Hg), conc. HCl | Toluene, Water | Reflux | 12 | 85-95 |
| 5 | Aromatization | 1,2,3,4-Tetrahydrophenanthrene | 10% Pd/C | p-Cymene | Reflux | 6 | 90-95 |
Spectroscopic Data of Intermediates and Final Product:
| Compound | Molecular Formula | MW | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |
| 4-(1-Naphthyl)-4-oxobutanoic acid | C₁₄H₁₂O₃ | 228.24 | 8.65 (d, 1H), 8.05 (d, 1H), 7.95 (d, 1H), 7.50-7.65 (m, 4H), 3.40 (t, 2H), 2.85 (t, 2H), 11.5 (br s, 1H) | 202.1, 178.5, 134.0, 133.8, 130.2, 128.7, 128.4, 126.8, 126.5, 125.8, 124.5, 33.5, 28.1 | 3300-2500 (br), 1710, 1680 | 228 (M⁺) |
| 4-(1-Naphthyl)butanoic acid | C₁₄H₁₄O₂ | 214.26 | 7.95 (d, 1H), 7.80 (d, 1H), 7.65 (d, 1H), 7.35-7.50 (m, 4H), 3.15 (t, 2H), 2.45 (t, 2H), 2.10 (quint, 2H), 10.2 (br s, 1H) | 180.2, 138.5, 133.9, 131.5, 128.8, 126.5, 126.0, 125.8, 125.5, 123.8, 33.8, 33.2, 26.5 | 3300-2500 (br), 1705 | 214 (M⁺) |
| 1,2,3,4-Tetrahydrophenanthren-1-one | C₁₄H₁₂O | 196.24 | 9.10 (d, 1H), 7.90 (d, 1H), 7.70 (d, 1H), 7.45-7.60 (m, 3H), 3.10 (t, 2H), 2.75 (t, 2H), 2.20 (m, 2H) | 198.5, 143.8, 134.2, 132.1, 128.9, 128.5, 127.8, 127.1, 126.5, 124.0, 123.5, 39.5, 30.1, 23.2 | 1685 | 196 (M⁺) |
| 1,2,3,4-Tetrahydrophenanthrene | C₁₄H₁₄ | 182.26 | 7.80 (d, 1H), 7.75 (d, 1H), 7.30-7.45 (m, 4H), 2.85 (t, 2H), 2.80 (t, 2H), 1.80-1.95 (m, 4H) | 135.1, 131.8, 129.5, 128.7, 126.3, 125.8, 125.5, 125.2, 123.1, 29.5, 29.2, 23.3, 23.0 | 3050, 2930, 1450 | 182 (M⁺) |
| Phenanthrene | C₁₄H₁₀ | 178.23 | 8.65 (d, 2H), 7.90 (d, 2H), 7.85 (s, 2H), 7.60 (m, 4H) | 132.0, 130.3, 128.6, 126.9, 126.6, 122.8 | 3060, 1600, 810, 735 | 178 (M⁺) |
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride
Objective: To synthesize 4-(1-naphthyl)-4-oxobutanoic acid.
Materials:
-
Naphthalene (1.0 eq)
-
Succinic anhydride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, suspend anhydrous AlCl₃ in nitrobenzene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of naphthalene and succinic anhydride in nitrobenzene dropwise to the stirred suspension over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and 5% HCl.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford 4-(1-naphthyl)-4-oxobutanoic acid.
Step 2: Clemmensen Reduction of 4-(1-Naphthyl)-4-oxobutanoic acid
Objective: To synthesize 4-(1-naphthyl)butanoic acid.
Materials:
-
4-(1-Naphthyl)-4-oxobutanoic acid (1.0 eq)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution, followed by washing with water.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated HCl, toluene, and 4-(1-naphthyl)-4-oxobutanoic acid.
-
Heat the mixture to reflux with vigorous stirring for 8 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent to give the crude 4-(1-naphthyl)butanoic acid.
-
The product can be purified by recrystallization.
Step 3: Intramolecular Cyclization to 1,2,3,4-Tetrahydrophenanthren-1-one
Objective: To synthesize 1,2,3,4-tetrahydrophenanthren-1-one.
Materials:
-
4-(1-Naphthyl)butanoic acid (1.0 eq)
-
Anhydrous tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
10% Hydrochloric acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(1-naphthyl)butanoic acid in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous SnCl₄ dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully adding 10% HCl.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1,2,3,4-tetrahydrophenanthren-1-one.
Step 4: Clemmensen Reduction of 1,2,3,4-Tetrahydrophenanthren-1-one
Objective: To synthesize 1,2,3,4-tetrahydrophenanthrene.
Materials:
-
1,2,3,4-Tetrahydrophenanthren-1-one (1.0 eq)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same procedure as in Step 2, using 1,2,3,4-tetrahydrophenanthren-1-one as the starting material.
-
The reaction is typically refluxed for 12 hours.
-
After workup, the crude 1,2,3,4-tetrahydrophenanthrene is obtained and can be purified by distillation or chromatography.
Step 5: Aromatization to Phenanthrene
Objective: To synthesize phenanthrene.
Materials:
-
1,2,3,4-Tetrahydrophenanthrene (1.0 eq)
-
10% Palladium on carbon (Pd/C)
-
p-Cymene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 1,2,3,4-tetrahydrophenanthrene and 10% Pd/C in p-cymene.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a small amount of toluene.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting solid is purified by recrystallization from ethanol to give pure phenanthrene.
Mandatory Visualization
The following diagrams illustrate the reaction mechanism of the Haworth synthesis and a general experimental workflow.
Caption: Reaction mechanism of the Haworth synthesis of phenanthrene.
Caption: Experimental workflow for the Haworth synthesis of phenanthrene.
Application of Phenanthrene Derivatives in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons, have emerged as promising scaffolds in the development of novel neuroprotective agents. While research on the specific isomer Phenanthrene-3,9-diol is limited, numerous studies on related dihydroxy-phenanthrenes and other derivatives have demonstrated significant potential in combating neurodegenerative processes. This document provides a detailed overview of the application of these compounds in neuroprotective studies, focusing on their mechanisms of action, experimental protocols, and key quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers exploring the therapeutic potential of phenanthrene derivatives in neurology.
The neuroprotective effects of phenanthrene derivatives are often attributed to their antioxidant, anti-inflammatory, and enzyme-inhibitory activities. These compounds have been shown to modulate key signaling pathways involved in neuronal survival and function, making them attractive candidates for the development of drugs targeting a range of neurological disorders, including Alzheimer's and Parkinson's diseases.
Key Neuroprotective Mechanisms
Phenanthrene derivatives exert their neuroprotective effects through multiple mechanisms:
-
Antioxidant Activity: Many phenanthrene derivatives possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.
-
Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurological disorders. Certain phenanthrene derivatives have been shown to suppress the production of pro-inflammatory mediators in the brain. For instance, compounds isolated from Dendrobium denneanum inhibit nitric oxide (NO) production in microglia and suppress the expression of inducible nitric oxide synthase (iNOS) by modulating the NF-κB and MAPK signaling pathways.[1]
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. A novel phenanthrene derivative isolated from Grewia tiliaefolia has demonstrated significant AChE inhibitory activity, suggesting its potential to improve cognitive function.[2]
Quantitative Data Summary
The following table summarizes the quantitative data from key studies on the neuroprotective activities of various phenanthrene derivatives. It is important to note that these data are for specific derivatives and may not be directly extrapolated to this compound.
| Compound/Derivative | Source | Bioactivity | IC50 / Potency | Reference |
| Phenanthrene Glycosides & 9,10-Dihydrophenanthrenes | Dendrobium denneanum | Inhibition of NO production in LPS-activated RAW264.7 cells | 0.7-41.5 μM | [1] |
| Propyl 3-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate | Grewia tiliaefolia | Antioxidant (DPPH & RPA assays) | Significantly higher than plant extract | [2] |
| Propyl 3-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate | Grewia tiliaefolia | Acetylcholinesterase (AChE) inhibition | Significantly higher than plant extract | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of phenanthrene derivatives.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This protocol is adapted from studies on the anti-inflammatory effects of phenanthrene derivatives from Dendrobium denneanum.[1]
Objective: To assess the ability of phenanthrene derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phenanthrene derivative stock solution (dissolved in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the phenanthrene derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS, no treatment) should also be included.
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value of the phenanthrene derivative.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the methodology used to evaluate the AChE inhibitory potential of a phenanthrene derivative from Grewia tiliaefolia.[2]
Objective: To determine the in vitro inhibitory effect of a phenanthrene derivative on the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Phenanthrene derivative stock solution (dissolved in a suitable solvent)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Mixture: In a 96-well plate, add the following in order:
-
20 µL of various concentrations of the phenanthrene derivative.
-
140 µL of phosphate buffer.
-
20 µL of AChE solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents, with solvent instead of the test compound.
-
Positive Control: All reagents, with a known AChE inhibitor (e.g., Donepezil).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the phenanthrene derivative using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by neuroprotective phenanthrene derivatives.
Caption: Anti-neuroinflammatory pathway of phenanthrene derivatives.
Caption: Experimental workflow for neuroprotective studies.
Conclusion and Future Directions
The available evidence strongly suggests that phenanthrene derivatives are a valuable class of compounds for the development of neuroprotective therapies. Their multi-target mechanisms of action, including antioxidant, anti-inflammatory, and AChE inhibitory effects, make them particularly promising for complex neurodegenerative diseases.
Future research should focus on:
-
Synthesis and evaluation of a wider range of dihydroxy-phenanthrene isomers, including this compound, to establish clear structure-activity relationships.
-
In vivo studies to validate the neuroprotective effects observed in vitro and to assess their pharmacokinetic and safety profiles.
-
Elucidation of further molecular targets and signaling pathways to gain a more comprehensive understanding of their neuroprotective mechanisms.
By systematically exploring the therapeutic potential of this chemical class, researchers can pave the way for the development of novel and effective treatments for a variety of debilitating neurological disorders.
References
Application Notes and Protocols for Studying the Antimicrobial Properties of Phenanthrene-3,9-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons that have garnered interest for their diverse biological activities, including potential antimicrobial effects. To date, the specific antimicrobial properties of Phenanthrene-3,9-diol have not been extensively reported in scientific literature. These application notes provide a comprehensive framework for the systematic investigation of the antimicrobial potential of this compound. Detailed protocols are outlined for determining its spectrum of activity, potency, and preliminary mechanism of action, as well as its cytotoxicity against a mammalian cell line.
Introduction to this compound and its Antimicrobial Potential
Phenanthrenes are a class of organic compounds composed of three fused benzene rings. While some phenanthrene derivatives occur naturally and exhibit a range of biological activities, including antibacterial properties, the specific compound this compound remains largely uncharacterized in this regard. One related compound, blestriacin, a dihydro-biphenanthrene, has demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL.[1] The proposed mechanism for blestriacin involves the disruption of the bacterial membrane potential and integrity.[1] This suggests that other phenanthrene derivatives, such as this compound, may also exert their antimicrobial effects by targeting the bacterial cell membrane. The following protocols are designed to systematically evaluate the antimicrobial properties of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[2][3][4]
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or broth (e.g., Tryptic Soy Broth).
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/broth and measuring the absorbance at 600 nm.
-
Dilute the adjusted inoculum 1:150 in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of a 2x working concentration of this compound to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
The final volume in each well (columns 1-11) will be 200 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
From each of these selected wells, aspirate 10 µL and spot-plate it onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation and Interpretation:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no colony growth on the agar.
-
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This method provides a qualitative assessment of the susceptibility of a bacterial strain to an antimicrobial agent.[5][6][7][8]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Inoculum and Plate Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn. Rotate the plate approximately 60 degrees after each of the three streaking motions to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of this compound.
-
Aseptically place the disks onto the surface of the inoculated agar plate, ensuring firm contact.
-
Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the compound).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Cytotoxicity Assessment (MTT Assay)
It is crucial to assess the toxicity of a potential antimicrobial compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[9][10][11][12][13]
Protocol: MTT Assay on HeLa Cells
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the cells.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
-
Preliminary Mechanism of Action: Membrane Potential Assay
Based on the known mechanism of other phenanthrene derivatives, investigating the effect of this compound on bacterial membrane potential is a logical starting point. The fluorescent dye DiBAC₄(3) can be used for this purpose, as its fluorescence increases upon entering depolarized cells.[14][15][16][17][18]
Protocol: Bacterial Membrane Potential Assay
-
Bacterial Preparation:
-
Grow the test bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS with 0.1% glucose).
-
Resuspend the cells in the same buffer to an OD₆₀₀ of 0.2.
-
-
Dye Loading and Compound Addition:
-
In a 96-well black, clear-bottom plate, add 100 µL of the bacterial suspension to each well.
-
Add DiBAC₄(3) to a final concentration of 1 µM and incubate for 5-10 minutes at room temperature in the dark.
-
Measure the baseline fluorescence (Excitation: 490 nm, Emission: 516 nm).[14]
-
Add different concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-depolarizing agent like CCCP) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader.
-
-
Interpretation:
-
An increase in fluorescence intensity in the presence of this compound indicates membrane depolarization.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Pseudomonas aeruginosa ATCC 27853 | ||
| Methicillin-resistant S. aureus (MRSA) | ||
| Vancomycin-resistant Enterococcus (VRE) |
Table 2: Zone of Inhibition Diameters for this compound (Kirby-Bauer Assay)
| Test Microorganism | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus ATCC 29213 | ||
| Escherichia coli ATCC 25922 | ||
| Pseudomonas aeruginosa ATCC 27853 |
Table 3: Cytotoxicity of this compound against HeLa Cells (MTT Assay)
| Concentration (µg/mL) | % Cell Viability |
| 0 (Control) | 100 |
| ... | |
| ... | |
| IC₅₀ (µg/mL) |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Proposed Signaling Pathway for Antimicrobial Action.
References
- 1. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. m.youtube.com [m.youtube.com]
- 5. asm.org [asm.org]
- 6. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 7. microbenotes.com [microbenotes.com]
- 8. biolabtests.com [biolabtests.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. rsc.org [rsc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT (Assay protocol [protocols.io]
- 14. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenanthrene-3,9-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Phenanthrene-3,9-diol, particularly addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is typically prepared in a two-step process: the synthesis of 3,9-dimethoxyphenanthrene followed by its demethylation.
Step 1: Synthesis of 3,9-Dimethoxyphenanthrene via Photocyclization of 3,4'-Dimethoxystilbene
Q1: My photocyclization of 3,4'-dimethoxystilbene is resulting in a low yield of 3,9-dimethoxyphenanthrene. What are the potential causes and solutions?
A1: Low yields in the photocyclization of stilbenes are a common issue. Here are several factors to consider and troubleshoot:
-
Incomplete Isomerization: The photocyclization reaction proceeds through the cis-isomer of the stilbene. The initial trans-isomer must first isomerize to the cis-form upon irradiation. If this isomerization is inefficient, the overall yield will be low.
-
Solution: Ensure your UV lamp is emitting at an appropriate wavelength to induce isomerization (typically around 313 nm). The reaction time may also need to be extended to allow for sufficient conversion to the cis-isomer.
-
-
Presence of Oxygen: Oxygen can quench the excited state of the stilbene and also react with the dihydrophenanthrene intermediate, leading to side products.
-
Solution: Deoxygenate the solvent thoroughly before starting the reaction by bubbling an inert gas (e.g., argon or nitrogen) through it. Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Inadequate Oxidant: An oxidizing agent is required to convert the dihydrophenanthrene intermediate to the final phenanthrene product. Iodine is commonly used for this purpose.
-
Solution: Ensure you are using a sufficient amount of iodine. A catalytic amount is often sufficient if oxygen is present, but under inert conditions, a stoichiometric amount may be necessary. Some protocols suggest using iodine in the presence of an acid scavenger like propylene oxide to prevent side reactions from the HI generated.[1]
-
-
Photodegradation: Prolonged exposure to high-intensity UV light can lead to the degradation of the starting material and the product.
-
Solution: Monitor the reaction progress by TLC or GC/MS and stop the reaction once the starting material is consumed or the product concentration ceases to increase. Consider using a lower intensity lamp or increasing the distance between the lamp and the reaction vessel.
-
-
Solvent Choice: The choice of solvent can influence the reaction efficiency.
-
Solution: Benzene, toluene, or cyclohexane are commonly used solvents for this reaction. Ensure the solvent is of high purity and dry.
-
Q2: I am observing the formation of significant byproducts during the photocyclization. What are they and how can I minimize them?
A2: A common byproduct is the corresponding bibenzyl, formed by the reduction of the stilbene double bond.[1] Additionally, [2+2] cycloaddition products can form, especially at higher concentrations.[2]
-
Minimizing Bibenzyl Formation: The formation of bibenzyl is often promoted by the presence of hydrogen iodide (HI), a byproduct of the iodine-mediated oxidation.
-
Solution: As mentioned above, adding an acid scavenger like propylene oxide can help to remove the HI as it is formed.[1]
-
-
Minimizing [2+2] Cycloaddition Products: These dimers are more likely to form at higher concentrations of the stilbene.
-
Solution: Run the reaction at a lower concentration. A concentration of 0.01 M or lower is often recommended.
-
Step 2: Demethylation of 3,9-Dimethoxyphenanthrene to this compound
Q3: My demethylation of 3,9-dimethoxyphenanthrene with boron tribromide (BBr₃) is giving a low yield. What could be the problem?
A3: Low yields in BBr₃ demethylations can arise from several factors:
-
Moisture: BBr₃ is extremely sensitive to moisture and will rapidly decompose upon contact with water. This will reduce the effective concentration of the reagent.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
-
Insufficient Reagent: Cleavage of both methyl ethers requires at least two equivalents of BBr₃. In practice, a slight excess is often used to ensure complete reaction.
-
Solution: Use at least 2.2 equivalents of BBr₃. For substrates with other Lewis basic sites, even more BBr₃ may be required.
-
-
Reaction Temperature: The reaction is typically started at a low temperature (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature. If the temperature is too low, the reaction may be too slow. If it is too high, side reactions may occur.
-
Solution: Follow a well-established temperature profile. A common procedure is to add the BBr₃ at -78 °C and then slowly warm the reaction to room temperature and stir for several hours or overnight.
-
-
Work-up Procedure: The work-up is critical for isolating the product. The intermediate boron-oxygen complexes must be hydrolyzed carefully.
-
Solution: Quench the reaction by slowly adding it to ice-water or a cooled, saturated aqueous solution of sodium bicarbonate. The diol is often extracted into an organic solvent after acidification of the aqueous layer.
-
Q4: I am getting a complex mixture of products after the demethylation reaction. What are the likely side products and how can I avoid them?
A4: Incomplete demethylation and side reactions involving the phenanthrene core are possible.
-
Mono-demethylated Product: If an insufficient amount of BBr₃ is used or the reaction time is too short, you may isolate the mono-methoxy-mono-hydroxy phenanthrene.
-
Solution: Increase the equivalents of BBr₃ and/or the reaction time. Monitor the reaction by TLC to ensure complete conversion.
-
-
Bromination of the Aromatic Ring: Although less common with BBr₃ compared to HBr, bromination of the aromatic ring can occur, especially if the reaction is heated or exposed to light.
-
Solution: Perform the reaction in the dark and at or below room temperature.
-
Q5: Are there alternative reagents for the demethylation of 3,9-dimethoxyphenanthrene?
A5: Yes, several other reagents can be used for the demethylation of aryl methyl ethers.
-
Pyridinium Hydrochloride: Heating the methoxy compound with molten pyridinium hydrochloride is a classic and effective method.[3][4]
-
Advantages: Inexpensive and effective for complete demethylation.
-
Disadvantages: Requires high temperatures (typically 180-210 °C), which may not be suitable for sensitive substrates.
-
-
Magnesium Iodide (MgI₂): This reagent can be used for selective demethylation under solvent-free conditions.[5]
-
Advantages: Can offer selectivity if other sensitive functional groups are present.
-
Disadvantages: May require optimization for this specific substrate.
-
Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Photocyclization | 3,4'-Dimethoxystilbene | Iodine, Propylene Oxide, Benzene | Room Temperature | 24-48 | 60-80 | [1] |
| Demethylation (BBr₃) | 3,9-Dimethoxyphenanthrene | Boron Tribromide (BBr₃), Dichloromethane (DCM) | -78 to RT | 12-24 | 85-95 | |
| Demethylation (Pyridinium HCl) | 3,9-Dimethoxyphenanthrene | Pyridinium Hydrochloride (molten) | 180-210 | 2-4 | ~90 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3,9-Dimethoxyphenanthrene via Photocyclization
-
Dissolve 3,4'-dimethoxystilbene (1.0 g, 4.16 mmol) in 400 mL of anhydrous benzene in a quartz reaction vessel.
-
Add iodine (0.1 g, 0.39 mmol) and propylene oxide (2 mL) to the solution.
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W Hanovia) for 24-48 hours while maintaining a gentle flow of argon. The reaction vessel should be cooled with a water bath to maintain room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Once the starting material is consumed, cool the reaction mixture and wash it with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford 3,9-dimethoxyphenanthrene.
Protocol 2: Demethylation of 3,9-Dimethoxyphenanthrene using Boron Tribromide
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Dissolve 3,9-dimethoxyphenanthrene (1.0 g, 3.96 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried, three-necked flask under an argon atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a 1.0 M solution of boron tribromide in dichloromethane (8.7 mL, 8.7 mmol, 2.2 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to 0 °C and carefully quench it by the slow addition of water.
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Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a mixture of methanol and water.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 3,9-dihydroxyphenanthrene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,9-dihydroxyphenanthrene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of 3,9-disubstituted phenanthrenes?
A common and effective starting point is 9-bromophenanthrene, which can be synthesized from phenanthrene. Another approach involves building the phenanthrene core through methods like the Haworth synthesis using naphthalene and succinic anhydride.[1][2]
Q2: How can I introduce a hydroxyl group at the 3-position of the phenanthrene core?
A reliable method is to first introduce an acetyl group at the 3-position via Friedel-Crafts acylation of a suitable phenanthrene precursor.[3] This ketone can then be converted to a hydroxyl group, often through a Baeyer-Villiger oxidation followed by hydrolysis.
Q3: I am observing a low yield during the Friedel-Crafts acylation step. What are the possible causes?
Low yields in Friedel-Crafts acylation can stem from several factors:
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Deactivated Substrate: The phenanthrene ring may be substituted with deactivating groups.
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Insufficient Catalyst: Ensure at least a stoichiometric amount of the Lewis acid (e.g., AlCl₃) is used, as it can complex with both the starting material and the product.
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Moisture: The reaction is highly sensitive to moisture, which can quench the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents are anhydrous.
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Reaction Temperature: The temperature can influence the position of acylation and the overall yield. For naphthalene derivatives, temperatures above 60°C favor beta-substitution.[1]
Q4: How can the hydroxyl groups be protected during the synthesis, and when is it necessary?
Hydroxyl groups are often protected as methyl ethers (methoxy groups) due to their relative stability under various reaction conditions. Protection is necessary when subsequent steps involve reagents that would react with the acidic proton of a hydroxyl group, such as Grignard reagents or during lithiation.[3]
Q5: What is an effective method for demethylating methoxy-substituted phenanthrenes to obtain the final dihydroxy product?
A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). This reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) at low temperatures.
Q6: My final 3,9-dihydroxyphenanthrene product is difficult to purify. What techniques are recommended?
Purification of polar compounds like dihydroxyphenanthrenes can be challenging. Column chromatography on silica gel is a standard method. If issues with solubility or streaking occur, consider using a different solvent system or reverse-phase chromatography. Recrystallization from a suitable solvent mixture can also be an effective final purification step. High-speed counter-current chromatography has also been used for purifying similar dihydrophenanthrene compounds.[4]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 3-Acetyl-9-bromophenanthrene
| Symptom | Possible Cause | Suggested Solution |
| Black tar or complex mixture formation | Substrate degradation or side reactions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add the Lewis acid (AlCl₃) portion-wise at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Use a high-purity starting material.[3] |
| Low conversion to the desired product | Inactive catalyst or insufficient reaction time/temperature. | Use freshly opened or sublimed AlCl₃. Ensure all reagents and solvents are anhydrous. Try increasing the reaction time or temperature incrementally. |
| Formation of multiple isomers | Incorrect reaction conditions. | For Friedel-Crafts reactions on phenanthrene systems, the choice of solvent can influence regioselectivity. Nitrobenzene or carbon disulfide are common solvents. |
Problem 2: Incomplete Demethylation of 3,9-Dimethoxyphenanthrene
| Symptom | Possible Cause | Suggested Solution |
| Presence of mono-methylated and starting material in the final product | Insufficient BBr₃ or short reaction time. | Increase the molar equivalents of BBr₃ (a common ratio is 1.2 equivalents per methoxy group). Extend the reaction time or allow the reaction to slowly warm to room temperature after the initial low-temperature phase. |
| Product degradation | Excess BBr₃ or prolonged reaction at high temperatures. | Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) and carefully monitor the reaction progress using TLC. Quench the reaction as soon as the starting material is consumed. |
| Difficult work-up, leading to product loss | Hydrolysis of boron complexes. | Quench the reaction by slowly adding methanol or water at a low temperature. An acidic work-up may be necessary to fully hydrolyze the boron-oxygen bonds. |
Experimental Protocols & Data
A plausible synthetic route to 3,9-dihydroxyphenanthrene is outlined below.
Step 1: Synthesis of 9-Bromophenanthrene
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Methodology: Phenanthrene is dissolved in a dry, non-polar solvent like carbon tetrachloride. Bromine is added dropwise to the solution while stirring at reflux. The reaction is monitored for the evolution of hydrogen bromide gas. After completion, the solvent is removed, and the crude product is purified by distillation and recrystallization.[2]
Step 2: Friedel-Crafts Acylation to 3-Acetyl-9-bromophenanthrene
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Methodology: 9-Bromophenanthrene is dissolved in a dry solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and aluminum chloride is added portion-wise, followed by the slow addition of acetyl chloride. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by pouring it onto ice, followed by an acidic workup. The product is extracted with an organic solvent and purified.[3][5]
Step 3: Suzuki Coupling to Synthesize 3-Acetyl-9-methoxyphenanthrene
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Methodology: 3-Acetyl-9-bromophenanthrene is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. This is a hypothetical step as a direct literature precedent for this specific transformation was not found in the initial search. A more established route would be to first synthesize 3,9-dimethoxyphenanthrene and then perform further modifications.
Alternative to Step 2 & 3: Synthesis of 9,10-Dimethoxyphenanthrene and subsequent functionalization A mixture of 9,10-phenanthrenequinone, tetrabutylammonium bromide, and sodium dithionite in THF and water is treated with dimethyl sulfate and sodium hydroxide.[5] The resulting 9,10-dimethoxyphenanthrene can then be selectively functionalized.
Step 4: Conversion to 3,9-Dimethoxyphenanthrene (Hypothetical Path)
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Methodology: Assuming the synthesis of a 3-acetyl-9-methoxyphenanthrene intermediate, a Baeyer-Villiger oxidation using an agent like m-CPBA would yield an acetate ester, which can be hydrolyzed under basic conditions to give 3-hydroxy-9-methoxyphenanthrene. The hydroxyl group would then be methylated using a reagent like dimethyl sulfate or methyl iodide with a base.
Step 5: Demethylation to 3,9-Dihydroxyphenanthrene
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Methodology: 3,9-Dimethoxyphenanthrene is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere. Boron tribromide (BBr₃) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Summary of Reaction Conditions
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Bromination of Phenanthrene | Phenanthrene, Bromine | CCl₄ | Reflux | ~70-80% |
| Friedel-Crafts Acylation | 9-Bromophenanthrene, AcCl, AlCl₃ | DCM | 0 °C to RT | ~60-85%[3] |
| Demethylation | Dimethoxyphenanthrene, BBr₃ | DCM | -78 °C to RT | ~70-90% |
Visualizations
Caption: A plausible synthetic workflow for 3,9-dihydroxyphenanthrene.
Caption: Troubleshooting decision tree for a low-yield Friedel-Crafts reaction.
References
- 1. Phenanthrene synthesis [quimicaorganica.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Overcoming solubility issues of Phenanthrene-3,9-diol in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Phenanthrene-3,9-diol in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Like its parent compound, phenanthrene, it has a nonpolar structure, leading to poor solubility in aqueous solutions. This low solubility can significantly impact the accuracy and reproducibility of in vitro and in vivo assays by causing the compound to precipitate, leading to underestimated biological activity and unreliable data.[1]
Q2: In which common laboratory solvents can I dissolve this compound?
Q3: What is the likely biological target of 3,9-disubstituted phenanthrene derivatives?
A3: Studies have shown that 9-substituted phenanthrene-3-carboxylic acids, which are structurally related to this compound, can act as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[3][4] The NMDA receptor is a glutamate-gated ion channel involved in various neurological processes.[3][4]
Q4: How can I prepare a stock solution of this compound for my experiments?
A4: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10-30 mM. It is recommended to use an inert gas to purge the solvent before and after dissolving the compound to prevent oxidation. Store the stock solution at -20°C. Note that repeated freeze-thaw cycles can cause the compound to precipitate, so it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
Cause: The low aqueous solubility of this compound causes it to precipitate when the concentration of the organic co-solvent (e.g., DMSO) is significantly lowered by dilution in the aqueous assay buffer.
Solutions:
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Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent (e.g., DMSO, ethanol) in your specific assay that does not adversely affect the biological system (e.g., cell viability, enzyme activity). A final DMSO concentration of 0.1-0.5% is generally well-tolerated in most cell-based assays.
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Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to the assay buffer can help to maintain the solubility of hydrophobic compounds by forming micelles.
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Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose.
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pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution. While this compound itself does not have readily ionizable groups, this strategy can be useful for related derivatives with acidic or basic moieties.
Issue 2: Inconsistent or non-reproducible assay results.
Cause: This can be due to the precipitation of the compound during the experiment, leading to variations in the actual concentration of the compound in solution.
Solutions:
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Visual Inspection: Before and during the assay, visually inspect the solutions for any signs of precipitation. Centrifuge samples and check for a pellet if precipitation is suspected.
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Sonication: Briefly sonicating the stock solution or the final diluted solution can help to break up small aggregates and re-dissolve precipitated compound.
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Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment to minimize the time the compound spends in a low-solubility environment.
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Solubility Assessment in Assay Buffer: Before conducting the main experiment, perform a preliminary test to determine the approximate solubility of this compound in your specific assay buffer at the desired final concentration of the organic co-solvent.
Data Presentation
Table 1: Solubility of Phenanthrene and Qualitative Solubility of this compound
| Solvent | Phenanthrene Solubility | This compound (Qualitative) |
| Water | ~1.1 mg/L | Poor |
| Ethanol | ~20 mg/mL[2] | Slightly Soluble |
| DMSO | ~30 mg/mL[2] | Soluble |
| Dimethylformamide (DMF) | ~30 mg/mL[2] | Soluble |
| DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL[2] | Sparingly Soluble |
Experimental Protocols
Protocol: Characterization of this compound as a Modulator of NMDA Receptors using Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is adapted from methods used for characterizing allosteric modulators of NMDA receptors.
1. Oocyte Preparation:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding human NMDA receptor subunits (e.g., GluN1 and GluN2A).
- Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution supplemented with antibiotics.
2. Preparation of Solutions:
- Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
- Agonist Solution: Prepare a solution of 100 µM glutamate and 30 µM glycine in ND96.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Test Solutions: Prepare serial dilutions of the this compound stock solution in the Agonist Solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all test solutions and does not exceed 0.5%.
3. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with ND96.
- Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.
- Clamp the oocyte membrane potential at -70 mV.
- Perfuse the oocyte with the Agonist Solution to elicit a baseline NMDA receptor current.
- Once a stable baseline current is achieved, perfuse the oocyte with the Test Solutions containing different concentrations of this compound.
- Record the current response at each concentration.
- After each application, wash the oocyte with the Agonist Solution to return to the baseline current.
4. Data Analysis:
- Measure the peak current amplitude in the presence of each concentration of this compound.
- Normalize the current responses to the baseline current (in the absence of the test compound).
- Plot the normalized current as a function of the this compound concentration.
- Fit the concentration-response data to the Hill equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for potentiators) and the Hill coefficient.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing and solubilizing this compound for assays.
NMDA Receptor Signaling Pathway with Allosteric Modulation
References
- 1. 9,10-Phenanthrenediol (CAS 604-84-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. WO2017109709A2 - A high-throughput assay method for identifying allosteric nmda receptor modulators - Google Patents [patents.google.com]
- 3. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
By-product formation in the synthesis of 3,9-disubstituted phenanthrenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,9-disubstituted phenanthrenes. The guidance focuses on identifying and mitigating by-product formation to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the synthesis of 3,9-disubstituted phenanthrenes via Suzuki-Miyaura coupling?
A1: The most prevalent by-products in the Suzuki-Miyaura coupling for synthesizing 3,9-disubstituted phenanthrenes are typically homocoupling products and dehalogenation products. Homocoupling results in the formation of dimers of the starting aryl boronic acid or the 3,9-dihalophenanthrene. Dehalogenation leads to the formation of phenanthrene or mono-substituted phenanthrenes where one or both halogen atoms are replaced by a hydrogen atom. The presence of oxygen can significantly promote the homocoupling of boronic acids.[1][2]
Q2: How can I minimize the formation of homocoupling by-products?
A2: To minimize homocoupling, it is crucial to maintain anaerobic (oxygen-free) reaction conditions. This can be achieved by thoroughly degassing the solvent and reaction mixture and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Additionally, using a pre-catalyst or ensuring the complete reduction of the Pd(II) source to the active Pd(0) species can reduce side reactions. The choice of palladium source, ligand, and base can also influence the extent of homocoupling.[1]
Q3: What factors contribute to the dehalogenation of the phenanthrene core during the reaction?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be influenced by the choice of solvent, base, and the nature of the halide. For instance, iodo-substituted phenanthrenes may be more prone to dehalogenation compared to bromo- or chloro-substituted ones under certain conditions. The presence of water or other protic sources in the reaction mixture can also contribute to dehalogenation.
Q4: Can the choice of palladium catalyst and ligand affect the product yield and by-product formation?
A4: Absolutely. The selection of the palladium catalyst and ligand is critical. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often effective in promoting the desired cross-coupling reaction and suppressing side reactions. The use of pre-formed palladium catalysts, like XPhos Pd G2 or G4, can also lead to more consistent results and lower catalyst loading.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 3,9-Disubstituted Phenanthrene
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time and/or temperature. - Ensure efficient stirring. - Use a more reactive boronic acid or ester. |
| Catalyst deactivation | - Use a more robust ligand. - Ensure strict anaerobic conditions. - Use a higher catalyst loading. |
| Poor solubility of reagents | - Choose a different solvent or a co-solvent system (e.g., dioxane/water, THF/water). |
| Suboptimal base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base are crucial. |
Problem 2: Significant Formation of Homocoupling By-products
| Possible Cause | Troubleshooting Step |
| Presence of oxygen | - Degas the solvent and reaction mixture thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). - Maintain a positive pressure of argon or nitrogen. |
| Inefficient catalyst activation | - Use a well-defined Pd(0) pre-catalyst. - Add a reducing agent if starting with a Pd(II) source. |
| Excess boronic acid | - Use a stoichiometric amount or a slight excess (e.g., 2.2 equivalents for a di-substitution) of the boronic acid. |
Problem 3: Presence of Dehalogenated By-products
| Possible Cause | Troubleshooting Step |
| Protic impurities | - Use anhydrous solvents and reagents. - Add a mild dessicant if compatible with the reaction. |
| Choice of halide | - If possible, use a less reactive halide (e.g., bromide instead of iodide). |
| Suboptimal reaction conditions | - Lower the reaction temperature. - Screen different bases and solvents. |
Quantitative Data on By-product Formation
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base/Solvent | Yield of Biaryl (%) | Homocoupling By-product (%) | Dehalogenation By-product (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 85 | 5 | 10 | Illustrative |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ / Dioxane/H₂O | 92 | <2 | 5 | Illustrative |
| 3,9-Dibromophenanthrene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ / THF/H₂O | 78 | 10 | 12 | Illustrative |
Note: The data in this table is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual yields and by-product percentages will vary depending on the specific substrates and precise reaction conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,9-Diarylphenanthrenes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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3,9-Dibromophenanthrene
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Arylboronic acid (2.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 3 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water 4:1)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a Schlenk flask, add 3,9-dibromophenanthrene, the arylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas three times.
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Add the palladium catalyst to the flask under a positive flow of inert gas.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of 3,9-disubstituted phenanthrenes.
Caption: Troubleshooting logic for by-product formation in phenanthrene synthesis.
References
Preventing degradation of Phenanthrene-3,9-diol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Phenanthrene-3,9-diol during storage.
Troubleshooting Guide
Users experiencing degradation of their this compound samples should consult the following table for potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration (e.g., yellowing, browning) of solid sample | Oxidation due to exposure to air and/or light. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect from light. For long-term storage, refrigeration (-20°C to -80°C) is recommended. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Chemical degradation, which may include oxidation, polymerization, or reaction with contaminants. | Review storage conditions. Ensure the compound is stored in a tightly sealed container at low temperatures and protected from light. Use high-purity solvents and degas them before use to remove dissolved oxygen. |
| Decreased potency or altered biological activity | Degradation of the parent compound into less active or inactive byproducts. | Re-purify the sample if possible. To prevent future degradation, adhere strictly to recommended storage conditions. Conduct periodic purity checks using a validated analytical method. |
| Poor solubility of the stored compound | Formation of insoluble degradation products or polymers. | Attempt to dissolve the compound in a small amount of a stronger, compatible solvent. If solubility issues persist, the sample is likely significantly degraded and should be discarded. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar phenolic compounds and polycyclic aromatic hydrocarbons (PAHs), the primary degradation pathways are likely oxidation and photodegradation. The hydroxyl groups on the phenanthrene ring are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities. This can lead to the formation of quinone-type structures and other oxidized derivatives, often resulting in discoloration of the sample.
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored under the following conditions:
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Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1][2]
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Temperature: For short-term storage, refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C to -80°C is recommended to slow down potential degradation reactions.
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Light: Protected from light by using amber or opaque containers.[2]
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Container: In a tightly sealed, clean glass vial to prevent moisture absorption and contamination. Plastic containers should be avoided due to the risk of adsorption.[2]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are generally less stable than the solid form. To prolong their shelf-life, the following is recommended:
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Solvent Choice: Use high-purity, degassed solvents to remove dissolved oxygen.
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Temperature: Store solutions at low temperatures (-20°C to -80°C).
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Light: Protect solutions from light by using amber vials or wrapping the container in aluminum foil.
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Atmosphere: If possible, overlay the solution with an inert gas before sealing the container.
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Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there any chemical incompatibilities I should be aware of when working with this compound?
A4: Yes, due to its phenolic hydroxyl groups, this compound may be incompatible with:
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Strong oxidizing agents: These can accelerate the degradation of the compound.
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Strong bases: These can deprotonate the hydroxyl groups, making the compound more susceptible to oxidation.
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Trace metals: Certain metal ions can catalyze oxidation reactions. Use high-purity reagents and solvents to minimize metal contamination.
Q5: My this compound sample has changed color. Is it still usable?
A5: A change in color, such as yellowing or browning, is a visual indicator of degradation. The usability of the sample depends on the specific requirements of your experiment. For applications requiring high purity, such as in vitro or in vivo biological assays, a discolored sample should be re-purified or discarded. For less sensitive applications, the impact of the impurities should be assessed. It is recommended to re-analyze the purity of the sample by a suitable analytical method (e.g., HPLC, LC-MS) to determine the extent of degradation.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation rates of this compound. However, the following table provides a general overview of the stability of related PAHs and phenolic compounds under different storage conditions, which can serve as a guideline.
| Compound Class | Storage Condition | Observation | Reference |
| Polycyclic Aromatic Hydrocarbons (PAHs) in sediment | Ambient temperature with sodium azide | Stable for 60 days | [1][3] |
| Polycyclic Aromatic Hydrocarbons (PAHs) in sediment | 4 ± 2 °C without preservative | Stable for up to 21 days | [3] |
| Phenolic compounds (general) | Lower temperatures and controlled humidity | Slower decline in compound concentrations | [4] |
| PAH standards in toluene | -18°C in the dark | Recommended for long-term storage (up to 12 months) | |
| PAH standards in toluene | Room temperature in sunlight | Significant degradation expected |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of a this compound sample.
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Standard Preparation: Accurately weigh a small amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create a calibration curve.
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Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent as the standard, at a concentration that falls within the range of the calibration curve.
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HPLC Conditions (Example):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed to find the absorbance maximum).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the sample solution into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram. Quantify the amount of this compound by using the calibration curve.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Workflow for a long-term stability study of this compound.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis with anticholinesterase, and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Phenanthrene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed phenanthrene synthesis. The information is designed to address specific experimental challenges, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed methods for synthesizing phenanthrenes?
A1: The most prevalent methods involve cross-coupling reactions that form key carbon-carbon bonds. These include the Suzuki-Miyaura coupling, Heck reaction, and various domino reactions such as the Catellani reaction.[1][2][3] The choice of method often depends on the available starting materials and the desired substitution pattern on the phenanthrene core.
Q2: How does the palladium catalyst loading typically affect the reaction yield?
A2: Catalyst loading is a critical parameter. Generally, a higher catalyst loading can lead to a faster reaction and higher yield, but it also increases costs and the potential for side reactions or product contamination with residual palladium. Conversely, a lower catalyst loading is more economical and environmentally friendly but may result in incomplete conversion or slower reaction rates.[4] Optimization is key to finding the minimum catalyst amount that provides a satisfactory yield in a reasonable timeframe.
Q3: What is the role of the phosphine ligand in these reactions?
A3: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction.[5][6] The steric and electronic properties of the ligand can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.[7][8] For instance, bulky, electron-rich phosphine ligands are often effective for challenging cross-coupling reactions.[5][9]
Q4: Can these reactions be performed under air, or is an inert atmosphere required?
A4: Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10] Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is standard practice to ensure catalyst stability and achieve reproducible results. However, some robust catalyst systems have been developed that can tolerate air or are performed in aqueous media.[11]
Q5: What are common causes of low yield in palladium-catalyzed phenanthrene synthesis?
A5: Low yields can stem from several factors, including:
-
Catalyst deactivation: The palladium catalyst can be deactivated through processes like sintering, coking, or poisoning by impurities.[12][13]
-
Poor substrate solubility: If the reactants are not fully dissolved in the reaction solvent, the reaction rate will be slow and the yield will be low.[14]
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, base, or solvent can all negatively impact the yield.[4]
-
Side reactions: Unwanted side reactions, such as deborylation in Suzuki couplings, can consume starting materials and reduce the desired product's yield.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand.- Ensure proper inert atmosphere techniques are used to prevent catalyst oxidation.[10]- Consider a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2] |
| Incorrect reaction temperature | - Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate.[15] | |
| Inappropriate base or solvent | - Screen different bases (e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃) and solvents (e.g., DMF, Dioxane, Toluene).[15] The choice of base and solvent can significantly impact the reaction outcome. | |
| Incomplete conversion of starting material | Insufficient catalyst loading | - Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| Short reaction time | - Extend the reaction time and monitor the progress by TLC or GC-MS. | |
| Catalyst deactivation over time | - Consider a more stable catalyst system or the sequential addition of the catalyst. | |
| Formation of significant side products | Incorrect palladium-to-ligand ratio | - Optimize the ratio of the palladium precursor to the phosphine ligand. A 1:2 ratio is often a good starting point for many reactions.[4] |
| Undesired side reactions (e.g., homocoupling) | - Adjust the reaction temperature or change the ligand to one that promotes the desired cross-coupling over side reactions. | |
| Difficulty in product purification | Residual palladium in the product | - Employ purification techniques such as silica gel chromatography, activated carbon treatment, or recrystallization to remove palladium residues. |
| Complex reaction mixture | - Re-optimize the reaction conditions to improve selectivity and minimize byproduct formation. |
Data Presentation: Optimizing Catalyst Loading and Ligand Ratio
The following table summarizes the effect of varying palladium catalyst and phosphine ligand concentrations on the yield of a phenanthrene derivative synthesized via a palladium-catalyzed aryne annulation.[4]
| Entry | Pd(dba)₂ (mol %) | dppm (mol %) | Pd:Ligand Ratio | Yield (%) |
| 1 | 5 | 5 | 1:1 | 49 |
| 2 | 5 | 10 | 1:2 | 62 |
| 3 | 10 | 10 | 1:1 | 69 |
| 4 | 10 | 20 | 1:2 | 85 |
Data adapted from a study on the synthesis of 9-fluorenylidenes and phenanthrenes.[4] The optimized conditions were found to be 10 mol % of Pd(dba)₂ and 20 mol % of dppm.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 2,2'-divinylbiphenyl Intermediate
This protocol is adapted from a two-step synthesis of phenanthrene.[1]
Materials:
-
2-bromostyrene (1.25 mmol)
-
2-vinylphenylboronic acid (1.2 molar equiv.)
-
SPhos (0.2 molar equiv.)
-
Cesium fluoride (CsF) (5 molar equiv.)
-
Butylated hydroxytoluene (BHT) (1-2 small crystals)
-
Tetrahydrofuran (THF) (7.5 mL)
-
Palladium(II) acetate (Pd(OAc)₂) (not specified in the reference, a typical loading would be 1-5 mol%)
Procedure:
-
In a 25-mL round-bottom flask equipped with a stir bar, add 2-bromostyrene, 2-vinylphenylboronic acid, SPhos, and CsF.
-
Add 1-2 small crystals of BHT to the flask.
-
Dissolve the mixture in 7.5 mL of THF. Note that not all of the CsF will dissolve.
-
Stopper the flask with a rubber septum and insert two needles to allow for purging with an inert gas.
-
Sparge the solution with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture in a 50 °C water bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with aqueous workup and purification.
Protocol 2: Palladium-Catalyzed Aryne Annulation
This protocol is based on the optimization study for the synthesis of 9-fluorenylidenes and phenanthrenes.[4]
Materials:
-
(E)-3-(2-iodophenyl)acrylonitrile (0.3 mmol)
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv.)
-
Pd(dba)₂ (10 mol %)
-
dppm (20 mol %)
-
Cesium fluoride (CsF) (3 equiv.)
-
Acetonitrile/Toluene (1:1, 5 mL)
Procedure:
-
To a 4-dram vial, add (E)-3-(2-iodophenyl)acrylonitrile, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, Pd(dba)₂, dppm, and CsF.
-
Add 5 mL of a 1:1 mixture of acetonitrile and toluene.
-
Seal the vial with a screw cap.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is worked up and the product is purified by column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. Synthesis of 9-Fluorenylidenes and 9,10-Phenanthrenes through Palladium-Catalyzed Aryne Annulation by ortho-Halostyrenes and ortho-Halo Allylic Benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting unexpected side reactions in phenanthrene functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side reactions during the functionalization of phenanthrene.
Table of Contents
-
Electrophilic Aromatic Substitution
-
Friedel-Crafts Acylation
-
Bromination
-
Nitration & Sulfonation
-
-
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling
-
-
Oxidation Reactions
-
Cycloaddition Reactions
Electrophilic Aromatic Substitution
Friedel-Crafts Acylation
FAQ 1: I am getting a mixture of several isomers in my Friedel-Crafts acetylation of phenanthrene. How can I control the regioselectivity?
Answer: The formation of a mixture of 1-, 2-, 3-, 4-, and 9-acetylphenanthrenes is a known issue in the Friedel-Crafts acetylation of phenanthrene. The product distribution is highly dependent on the solvent used. By choosing the appropriate solvent, you can significantly influence the major isomer formed.
Data Presentation: Isomer Distribution in Friedel-Crafts Acetylation of Phenanthrene
| Solvent | 1-acetylphenanthrene (%) | 2-acetylphenanthrene (%) | 3-acetylphenanthrene (%) | 4-acetylphenanthrene (%) | 9-acetylphenanthrene (%) |
| Ethylene dichloride | 2 | 4 | - | - | 54 |
| Nitrobenzene | - | 27 | 65 | - | - |
| Nitromethane | - | - | 64 | - | - |
| Benzene | - | - | 47 | - | - |
| Carbon disulfide | - | - | 39-50 | 8 | - |
| Chloroform | 18 | - | - | 0.5 | 37 |
Data compiled from the Journal of the Chemical Society C: Organic.[1]
Troubleshooting:
-
To favor the 9-isomer: Use ethylene dichloride as the solvent.
-
To favor the 3-isomer: Use nitrobenzene, nitromethane, benzene, or carbon disulfide.
-
Observation of product isomerization: The Friedel-Crafts acylation of phenanthrene can be reversible.[2] A kinetically favored product (like the 9-isomer) may rearrange to a thermodynamically more stable isomer (like the 2- or 3-isomer) over time or at higher temperatures. Monitor the reaction by TLC or GC to determine the optimal reaction time to isolate the desired product before significant rearrangement occurs.
Experimental Protocol: General Procedure for Friedel-Crafts Acetylation
A solution of phenanthrene in the chosen solvent is cooled in an ice bath. Aluminum chloride (or another Lewis acid) is added portion-wise, followed by the dropwise addition of acetyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature, monitoring by TLC. The reaction is quenched by pouring onto ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product mixture is then purified by column chromatography.
Mandatory Visualization:
Bromination
FAQ 2: My bromination of phenanthrene is giving me a significant amount of a di-substituted product and a product that seems to have lost its aromaticity. What is happening?
Answer: There are two common side reactions in the bromination of phenanthrene:
-
Over-bromination: The introduction of a second bromine atom to form dibromophenanthrene.
-
Addition Reaction: Bromine can add across the 9,10-positions, which are known to have more double-bond character than other bonds in the phenanthrene system, leading to a non-aromatic dihydrophenanthrene derivative.[3][4]
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of bromine to a 1:1 molar ratio with phenanthrene to minimize di-substitution.
-
Reaction Conditions: The choice of solvent and temperature can influence the ratio of substitution to addition. Non-polar solvents like carbon tetrachloride often favor substitution. The use of a Lewis acid catalyst (e.g., FeBr₃) can also promote substitution. In contrast, the reaction in a protic solvent like methanol can lead to a complex mixture of products, including methoxy-derivatives, due to solvent participation.[5]
-
Thermal Elimination: If the 9,10-dibromo-9,10-dihydrophenanthrene addition product is formed, it can sometimes be converted to 9-bromophenanthrene by heating, which promotes the elimination of HBr.
Experimental Protocol: Synthesis of 9-Bromophenanthrene
Adapted from Organic Syntheses.[6]
-
Dissolve phenanthrene (1.0 eq) in dry carbon tetrachloride in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser.
-
Heat the mixture to a gentle reflux with stirring.
-
Add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise over several hours.
-
After the addition is complete, continue to reflux and stir for an additional 2 hours to allow for the evolution of HBr to complete.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the crude product by vacuum distillation and subsequent recrystallization from ethanol.
Mandatory Visualization:
Nitration & Sulfonation
FAQ 3: How can I improve the regioselectivity of nitration and sulfonation of phenanthrene?
Answer: Similar to other electrophilic substitutions, the nitration and sulfonation of phenanthrene can lead to a mixture of isomers.[4] Controlling the regioselectivity can be challenging.
Troubleshooting:
-
Temperature Control: For sulfonation, the reaction temperature can influence the isomer distribution.
-
Catalyst Choice: For nitration, the use of solid acid catalysts like zeolites can improve the regioselectivity for the para-isomer in some substituted aromatic systems, although specific data for phenanthrene is less common.[7]
-
Reaction Time: Monitor the reaction, as isomerization of the sulfonic acid products can occur over time.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
FAQ 4: I am attempting a Suzuki-Miyaura coupling with a bromophenanthrene derivative and I am observing significant amounts of homocoupled phenanthrene-phenanthrene and the debrominated phenanthrene. How can I minimize these side products?
Answer: Homocoupling of the boronic acid and protodeboronation (leading to the dehalogenated starting material) are common side reactions in Suzuki-Miyaura coupling.
Troubleshooting:
-
Degassing: Oxygen can promote the homocoupling of the boronic acid.[8] Ensure that the reaction mixture is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent and then maintaining the reaction under an inert atmosphere.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands can often improve the rate of the desired cross-coupling relative to the side reactions.
-
Base and Solvent: The base and solvent system can also impact the extent of side reactions. Careful optimization of these parameters for your specific substrates is recommended.
-
Purity of Reagents: Ensure that the boronic acid is pure, as impurities can sometimes lead to decomposition and side reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried flask, add the bromophenanthrene (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture with stirring, monitoring by TLC or GC/MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer, and purify the product by column chromatography.
Mandatory Visualization:
Oxidation Reactions
FAQ 5: I am trying to perform a functionalization on a substituted phenanthrene, but I am getting over-oxidation to phenanthrene-9,10-quinone or even ring-opened products. How can I avoid this?
Answer: The 9,10-positions of phenanthrene are particularly susceptible to oxidation, which can lead to the formation of phenanthrene-9,10-quinone and, under harsher conditions, cleavage of the C9-C10 bond to form 2,2'-diphenic acid.[6][9]
Troubleshooting:
-
Choice of Oxidant: Use milder oxidizing agents. Strong oxidants like potassium permanganate or nitric acid are more likely to cause over-oxidation and ring cleavage.[6]
-
Temperature Control: Perform the oxidation at lower temperatures to improve selectivity and reduce the rate of over-oxidation.
-
Reaction Time: Monitor the reaction progress carefully and stop the reaction as soon as the desired product is formed to prevent further oxidation.
-
Protecting Groups: If you are trying to functionalize another part of the molecule and the 9,10-positions are interfering, consider if a protecting group strategy is feasible, although this can be complex with polycyclic aromatic hydrocarbons.
Mandatory Visualization:
Cycloaddition Reactions
FAQ 6: I am attempting a Diels-Alder reaction using phenanthrene as the diene, but the reaction is not proceeding. Why is this and what are my alternatives?
Answer: Phenanthrene is generally a poor diene in Diels-Alder reactions. This is due to the unfavorable orbital symmetry of the highest occupied molecular orbital (HOMO) of phenanthrene for a typical [4+2] cycloaddition.[3] Anthracene, its linear isomer, is much more reactive in Diels-Alder reactions.
Troubleshooting and Alternatives:
-
Use a More Reactive Diene: If possible, consider using a different polycyclic aromatic hydrocarbon that is more amenable to Diels-Alder reactions, such as anthracene.
-
Inverse Electron Demand Diels-Alder: While less common for phenanthrene, exploring inverse electron demand conditions could be an option, though success is not guaranteed.
-
Photochemical Cycloadditions: Phenanthrene and its derivatives can participate in photochemical cycloaddition reactions. For example, the photocycloaddition of 9,10-phenanthrenequinones with electron-rich alkenes is a high-yielding reaction.[10] However, be aware that the choice of solvent is critical, as ethereal solvents and alcohols can lead to side products.
FAQ 7: My photocycloaddition with a phenanthrenequinone derivative is slow and gives a low yield. What could be the issue?
Answer: The efficiency of phenanthrenequinone photocycloadditions can be significantly affected by the solvent system.
Troubleshooting:
-
Avoid Certain Co-solvents: The presence of even small amounts of dimethyl sulfoxide (DMSO) can dramatically decrease the reaction rate by quenching the excited triplet state of the phenanthrenequinone.[10]
-
Solvent Choice: Acetonitrile, toluene, dichloromethane, and ethyl acetate are generally good solvents for this reaction, leading to selective product formation. In contrast, ethereal solvents and alcohols may result in the formation of side products.[10]
Mandatory Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. organic chemistry - Why can anthracene, but not phenanthrene, take part in Diels–Alder reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the hERG potassium channel by phenanthrene: a polycyclic aromatic hydrocarbon pollutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. govinfo.gov [govinfo.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene ( PQ-ERA ) photoclick reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01810A [pubs.rsc.org]
Technical Support Center: Method Development for Separating Dihydroxyphenanthrene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of dihydroxyphenanthrene isomers.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of dihydroxyphenanthrene isomers.
Issue 1: Poor Resolution or Co-elution of Isomers in HPLC
Question: My dihydroxyphenanthrene isomers are not separating well and are showing significant peak overlap in my HPLC analysis. What steps can I take to improve resolution?
Answer:
Poor resolution of dihydroxyphenanthrene isomers is a common challenge due to their structural similarity. Here are several parameters you can adjust to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention time and may improve separation.
-
pH: The pH of the mobile phase can significantly impact the ionization state of the phenolic hydroxyl groups on the dihydroxyphenanthrene molecule, altering their interaction with the stationary phase. Experiment with a pH range around the pKa of the hydroxyl groups. Using a buffer is highly recommended to maintain a stable pH.
-
Additive: For basic analytes, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[1]
-
-
Modify the Stationary Phase:
-
Column Chemistry: If you are using a standard C18 column, consider switching to a phenyl-hexyl or a biphenyl stationary phase. The pi-pi interactions offered by these columns can enhance selectivity for aromatic isomers.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can lead to better resolution.
-
-
Adjust Chromatographic Conditions:
-
Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and enhancing differential interactions with the stationary phase.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation, although it will also increase the analysis time.
-
Gradient Slope: If using a gradient, make the slope shallower around the elution time of your isomers. This will give the molecules more time to interact with the stationary phase and separate.
-
Issue 2: Peak Tailing in the Analysis of Dihydroxyphenanthrenes
Question: I am observing significant peak tailing for my dihydroxyphenanthrene peaks. What is causing this and how can I fix it?
Answer:
Peak tailing for phenolic compounds like dihydroxyphenanthrenes is often caused by interactions with active sites on the silica-based stationary phase. Here’s how to troubleshoot this issue:
-
Check for Secondary Interactions:
-
Silanol Interactions: The hydroxyl groups of dihydroxyphenanthrene can interact with residual silanol groups on the silica packing material, leading to tailing.
-
Solution: Use an end-capped column or a column with a base-deactivated silica. You can also add a competitive base, such as triethylamine (TEA) or DEA, to the mobile phase to block these active sites.
-
-
Metal Chelation: Trace metal impurities in the silica support can chelate with the hydroxyl groups.
-
Solution: Use a high-purity silica column and add a chelating agent like EDTA to your mobile phase or sample.
-
-
-
Optimize Mobile Phase Conditions:
-
pH: Operating at a lower pH (e.g., with 0.1% formic acid or TFA) can suppress the ionization of silanol groups, reducing their interaction with your analytes.
-
-
Column and System Health:
-
Column Contamination: A contaminated guard column or analytical column can cause peak tailing. Flush the column with a strong solvent or replace the guard column.
-
Column Void: A void at the head of the column can lead to poor peak shape. This may require column replacement.
-
Issue 3: Difficulty in Separating Enantiomers of a Chiral Dihydroxyphenanthrene
Question: I need to separate the enantiomers of a specific dihydroxyphenanthrene isomer. What is the best approach?
Answer:
Separating enantiomers requires a chiral environment. Here are the primary strategies:
-
Chiral HPLC:
-
Chiral Stationary Phases (CSPs): This is the most direct and common method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds. You may need to screen several different chiral columns and mobile phase combinations to find the optimal conditions. Normal-phase (using hexane/alcohol mixtures) or reversed-phase conditions can be employed depending on the specific CSP.[2]
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.
-
-
Chiral Supercritical Fluid Chromatography (SFC):
-
Chiral Gas Chromatography (GC):
-
Derivatization: The dihydroxyphenanthrene enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.
-
Chiral GC Columns: These columns are coated with a chiral stationary phase, often a cyclodextrin derivative, which can directly separate the enantiomers. Derivatization to increase volatility may still be necessary.[5]
-
Frequently Asked Questions (FAQs)
HPLC Methods
-
Q1: What is a good starting point for developing an HPLC method for dihydroxyphenanthrene isomers?
-
A1: A good starting point is a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) with a gradient elution. You can begin with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid to control pH and improve peak shape. A gradient from a low to a high percentage of acetonitrile will help to elute the compounds and provide initial information on their retention behavior.
-
-
Q2: How can I improve the sensitivity of my HPLC method for trace-level analysis of dihydroxyphenanthrenes?
-
A2: To improve sensitivity, consider using a fluorescence detector, as many polycyclic aromatic hydrocarbons are naturally fluorescent. You can also optimize the excitation and emission wavelengths for your specific dihydroxyphenanthrene isomers. Using a mass spectrometer (LC-MS) will also provide high sensitivity and selectivity.
-
GC-MS Methods
-
Q3: Is derivatization necessary for the GC-MS analysis of dihydroxyphenanthrenes?
-
A3: Yes, derivatization is typically required. The hydroxyl groups of dihydroxyphenanthrenes make them polar and less volatile, which is not ideal for GC analysis. Silylation is a common derivatization technique where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (TMS) group, increasing volatility and improving peak shape.
-
-
Q4: What are the key sample preparation steps for analyzing dihydroxyphenanthrenes in biological matrices?
-
A4: For biological samples, a multi-step sample preparation is often necessary. This may include:
-
Enzymatic hydrolysis: To deconjugate any glucuronide or sulfate metabolites.
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE): To isolate the analytes from the matrix and for initial cleanup.
-
Further cleanup: Additional SPE steps may be needed to remove interfering substances before derivatization and GC-MS analysis.
-
-
SFC Methods
-
Q5: What are the advantages of using SFC for separating dihydroxyphenanthrene isomers?
-
A5: SFC offers several advantages, including faster analysis times, higher efficiency, and reduced use of organic solvents compared to HPLC.[3] The low viscosity of supercritical CO2 allows for higher flow rates without generating excessive backpressure. SFC is particularly well-suited for the separation of isomers and chiral compounds.
-
-
Q6: What type of columns are typically used in SFC for isomer separations?
-
A6: A wide range of stationary phases can be used in SFC. For isomer separations, columns with unique selectivities, such as those with diol, ethylpyridine, or phenyl-based chemistries, are often employed. Chiral stationary phases, especially those based on polysaccharides, are the primary choice for enantioselective SFC.[6]
-
Data Presentation
The following tables summarize typical starting conditions for the separation of dihydroxyphenanthrene isomers by HPLC, GC-MS, and a general approach for SFC.
Table 1: HPLC Separation Parameters for Dihydroxyphenanthrene Isomers
| Parameter | Recommended Condition |
| Column | C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Start with a low %B and increase to a high %B over 15-30 min |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV/Vis (e.g., 254 nm) or Fluorescence (Ex/Em specific to isomers) |
Table 2: GC-MS Analysis Parameters for Dihydroxyphenanthrene Isomers
| Parameter | Recommended Condition |
| Derivatization | Silylation (e.g., with BSTFA + 1% TMCS) |
| Column | DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Mode | Scan or Selected Ion Monitoring (SIM) for higher sensitivity |
Table 3: General SFC Method Development Parameters for Isomer Separation
| Parameter | Recommended Starting Condition |
| Column | Chiral (e.g., polysaccharide-based) or Achiral (e.g., Diol, 2-Ethylpyridine) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol, Ethanol, or Isopropanol |
| Gradient | Start with a low %B (e.g., 5%) and increase to a higher %B (e.g., 40%) |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 35 - 45 °C |
| Detection | UV/Vis or Mass Spectrometry |
Experimental Protocols
Protocol 1: HPLC-PDA Separation of Dihydroxyphenanthrene Isomers
This protocol is a starting point for the separation of dihydroxyphenanthrene isomers using High-Performance Liquid Chromatography with a Photodiode Array detector.
-
Sample Preparation:
-
Accurately weigh the sample containing dihydroxyphenanthrene isomers.
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, monitoring at 254 nm and 280 nm.
-
Protocol 2: GC-MS Analysis of Dihydroxyphenanthrene Isomers
This protocol outlines the analysis of dihydroxyphenanthrene isomers using Gas Chromatography-Mass Spectrometry after derivatization.
-
Sample Preparation and Derivatization:
-
Prepare the sample extract in a suitable solvent (e.g., toluene).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, temperature at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 250 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550. For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of the derivatized dihydroxyphenanthrene isomers.
-
Visualizations
Caption: HPLC workflow for dihydroxyphenanthrene isomer separation.
Caption: GC-MS workflow for dihydroxyphenanthrene isomer analysis.
Caption: Troubleshooting logic for dihydroxyphenanthrene isomer separation.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Addressing matrix effects in the analysis of Phenanthrene-3,9-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Phenanthrene-3,9-diol and related metabolites.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Inconsistent Retention Time
Question: My chromatogram for this compound shows poor peak shape (e.g., fronting, tailing, or splitting) and the retention time is shifting between injections. What could be the cause and how can I fix it?
Answer:
Poor peak shape and retention time instability are common issues in LC-MS/MS analysis and can often be attributed to matrix effects or interactions with the analytical column. Here’s a step-by-step troubleshooting guide:
-
Assess Column Performance:
-
Action: Inject a standard solution of this compound in a pure solvent (e.g., acetonitrile or methanol).
-
Expected Outcome: A sharp, symmetrical peak with a consistent retention time.
-
Troubleshooting: If the peak shape is still poor, the issue may be with the column itself. Consider flushing the column, reversing it for a back-flush, or replacing it if it's old or has been used with many complex samples.
-
-
Investigate Matrix Effects:
-
Action: Prepare two sets of samples: (A) this compound spiked into the mobile phase and (B) this compound spiked into a blank matrix extract that has undergone your sample preparation procedure.
-
Expected Outcome: Similar peak shapes and retention times for both sets.
-
Troubleshooting: If the peak shape and retention time are compromised in the matrix-spiked sample, it indicates the presence of co-eluting matrix components.
-
Solution 1: Improve Chromatographic Separation. Modify your gradient to better separate this compound from interfering compounds. A shallower gradient or a different stationary phase might be necessary.
-
Solution 2: Enhance Sample Cleanup. Your current sample preparation may not be sufficient. Consider a more rigorous cleanup method (see Issue 2 for a comparison of techniques).
-
-
-
Check for Sample Solvent Mismatch:
-
Action: Ensure the solvent used to dissolve your final extracted sample is as close in composition as possible to the initial mobile phase of your LC gradient.
-
Troubleshooting: Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion. If necessary, evaporate your sample to dryness and reconstitute it in a weaker solvent.
-
Issue 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression)
Question: I am experiencing a significantly lower signal for this compound in my biological samples compared to my standards prepared in solvent. I suspect ion suppression. How can I confirm this and what are the best strategies to mitigate it?
Answer:
Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal.
Confirming Ion Suppression:
The Post-Column Infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
-
Workflow:
-
Infuse a standard solution of this compound at a constant flow rate directly into the MS source.
-
While infusing, inject a blank matrix extract that has gone through your sample preparation procedure.
-
Monitor the signal of this compound. A drop in the signal at certain retention times indicates the elution of matrix components that cause ion suppression.
-
Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
Sample Preparation Technique Principle Pros Cons Protein Precipitation (PPT) A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins. Fast and easy. Non-selective, may not remove phospholipids and other small molecules that cause ion suppression.[1] Liquid-Liquid Extraction (LLE) Separates compounds based on their relative solubilities in two different immiscible liquids. More selective than PPT, can remove salts and some polar interferences. Can be labor-intensive and may not be suitable for all analytes. Solid-Phase Extraction (SPE) Utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away. Highly selective, can provide very clean extracts and allows for sample concentration. Requires method development to select the appropriate sorbent and solvent conditions. -
Chromatographic Separation: Adjust your LC method to separate the elution of this compound from the ion-suppressing regions identified in the post-column infusion experiment.
-
Sample Dilution: Diluting your sample extract can reduce the concentration of interfering matrix components. However, this may also decrease the concentration of this compound to below the limit of quantification of your assay.[2][3]
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to compensate for matrix effects. A SIL-IS of this compound will co-elute and experience the same degree of ion suppression as the analyte, allowing for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[4][5] For this compound, this can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. These effects are a major concern in LC-MS/MS analysis of complex biological samples.[4]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A2: The most common method is the post-extraction spike method . This involves comparing the peak area of the analyte in a post-spiked blank matrix extract (Set B) to the peak area of the analyte in a pure standard solution (Set A) at the same concentration. The matrix factor (MF) is calculated as:
MF = Peak Area (Set B) / Peak Area (Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The following table provides a hypothetical comparison of matrix effects for this compound in human plasma using different sample preparation methods.
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked Plasma Extract) | Matrix Factor | % Ion Suppression/Enhancement |
| Protein Precipitation | 1,500,000 | 750,000 | 0.50 | 50% Suppression |
| Liquid-Liquid Extraction | 1,500,000 | 1,200,000 | 0.80 | 20% Suppression |
| Solid-Phase Extraction | 1,500,000 | 1,425,000 | 0.95 | 5% Suppression |
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for the analysis of this compound?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C or ²H). A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte.[6][7] This means it will behave the same way during sample preparation, chromatography, and ionization. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, it can effectively compensate for variations in extraction recovery and matrix effects, leading to highly accurate and precise results.
Q4: Should I use matrix-matched calibrants for my calibration curve?
A4: Yes, if a validated SIL-IS is not available, using matrix-matched calibrants is a highly recommended approach to compensate for matrix effects. This involves preparing your calibration standards in a blank biological matrix that is free of the analyte of interest. This ensures that your standards and samples experience similar matrix effects, leading to more accurate quantification. However, finding a truly blank matrix can be a challenge for endogenous compounds.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for the Cleanup of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Human plasma sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (e.g., ¹³C₆-Phenanthrene-3,9-diol)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of human plasma, add the internal standard.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not let the cartridge go dry.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and the internal standard with 3 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for the Analysis of this compound
These are starting parameters and should be optimized for your specific instrument and column.
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1: [M+H]⁺ → Q3: [Fragment ion]⁺
-
¹³C₆-Phenanthrene-3,9-diol (SIL-IS): Q1: [M+H]⁺ → Q3: [Fragment ion]⁺
-
Note: The specific m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound and its SIL-IS into the mass spectrometer.
-
-
Source Parameters: Optimize gas flows (nebulizer, heater, curtain), ion spray voltage, and temperature for your specific instrument.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. Optimization of a simple, effective, and greener methodology for polycyclic aromatic hydrocarbon extraction from human adipose tissue - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY02075K [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. nemc.us [nemc.us]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Phenanthrene-3,9-diol Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Phenanthrene-3,9-diol and related hydroxylated phenanthrenes from natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for this compound and similar compounds?
A1: this compound and other hydroxylated phenanthrenes are predominantly found in specific plant families. The most notable sources are the Orchidaceae family (orchids) and the Juncaceae family (rushes).[1][2][3][4][5][6][7][8] Species within genera such as Dendrobium, Bulbophyllum, Coelogyne, Eria, Bletilla, and Juncus have been identified as rich sources of these compounds.[3][9]
Q2: Which solvent system is best for extracting this compound?
A2: The choice of solvent is critical and depends on the polarity of the target molecule. Since this compound is a polar phenolic compound, polar solvents are generally more effective. Methanol, ethanol, and acetone are commonly used.[10][11] Aqueous mixtures of these solvents (e.g., 80% ethanol) can also be highly effective, as they can enhance the extraction of a broader range of phenolic compounds.[12] For initial, broader extractions, methanol is often used.[1][13] Less polar solvents like chloroform may be used in subsequent partitioning steps to separate compounds based on polarity.[1][14]
Q3: What are the most effective extraction techniques for these compounds?
A3: Several techniques can be employed, each with its own advantages and disadvantages.
-
Maceration: A simple and common method involving soaking the plant material in a solvent.[15]
-
Percolation: A continuous extraction method that can be more efficient than maceration.[1]
-
Soxhlet Extraction: A classic and exhaustive method, though the prolonged heating can potentially degrade thermolabile compounds.[15]
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration and often leading to higher yields in shorter times at lower temperatures.[11]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, which can significantly reduce extraction time and solvent consumption.[16]
Q4: How can I purify this compound from a crude extract?
A4: Purification typically involves a multi-step chromatographic process. A common approach is to first subject the crude extract to column chromatography on silica gel.[13][14] Fractions are then collected and analyzed (e.g., by TLC or HPLC). Fractions containing the target compound may be further purified using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[13]
Q5: How are this compound and its isomers identified and quantified?
A5: A combination of spectroscopic and chromatographic techniques is used. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) for UV-Vis spectral data and a Mass Spectrometry (MS) detector for mass information is a powerful tool for identification.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for analyzing hydroxylated phenanthrenes in various biological matrices.[17] For definitive structure elucidation of a novel compound, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate Solvent: The solvent may not have the optimal polarity to solubilize the target compound. 2. Insufficient Extraction Time/Temperature: The extraction may not be running long enough or at a high enough temperature to be efficient. 3. Poor Sample Preparation: Large particle size of the plant material can limit solvent penetration. 4. Compound Degradation: Phenolic compounds can be sensitive to heat, light, and oxidation. | 1. Solvent Optimization: Test a range of solvents with varying polarities, from pure methanol or ethanol to aqueous mixtures (e.g., 50-80%).[10][11] 2. Optimize Extraction Parameters: Increase extraction time or temperature incrementally. For heat-sensitive compounds, consider non-thermal methods like UAE.[11][16] 3. Grind Plant Material: Reduce the particle size of the dried plant material to a fine powder to increase the surface area for extraction.[15] 4. Protective Measures: Conduct extractions in the dark or using amber glassware. Consider adding antioxidants or performing the extraction under an inert atmosphere (e.g., nitrogen). |
| Co-extraction of Interfering Compounds (e.g., Chlorophyll, Lipids) | 1. Solvent is too Nonpolar/Broad: Solvents like acetone or ethanol can extract a wide range of compounds, including pigments and lipids. | 1. Defatting Step: Pre-extract the ground plant material with a nonpolar solvent like n-hexane to remove lipids and some pigments before extracting with a more polar solvent for the target compound.[15] 2. Liquid-Liquid Partitioning: After the initial extraction, partition the crude extract between immiscible solvents (e.g., n-hexane and methanol/water) to separate compounds based on polarity.[1] |
| Compound Degradation During Solvent Evaporation | 1. Excessive Heat: Using high temperatures on a rotary evaporator can degrade thermolabile phenanthrenes. | 1. Use Low Temperatures: Evaporate solvents under reduced pressure at a lower temperature (e.g., < 40°C). 2. Freeze-Drying (Lyophilization): For aqueous extracts, freeze-drying is a gentle alternative to heat-based evaporation. |
| Poor Separation in Column Chromatography | 1. Inappropriate Stationary/Mobile Phase: The chosen silica gel and solvent system may not be suitable for the polarity of this compound. 2. Column Overloading: Too much crude extract was loaded onto the column. | 1. Method Development: Use Thin-Layer Chromatography (TLC) to test various solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol gradients) to find the one that provides the best separation. 2. Reduce Sample Load: Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100, w/w). |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent-to-solid ratio can affect the outcome. | 1. Standardize Plant Material: Use plant material from the same source, harvested at the same time, if possible. A voucher specimen should be kept for botanical identification.[13] 2. Maintain a Strict Protocol: Ensure all experimental parameters are kept consistent between batches. |
Quantitative Data Summary
The yield of this compound can vary significantly based on the source and extraction methodology. The following tables provide examples of yields for related phenolic compounds from natural products to serve as a benchmark.
Table 1: Optimization of Phenolic Compound Extraction from Aeginetia indica [12]
| Parameter | Optimized Value |
| Extraction Temperature | 90 °C |
| Solvent Composition | 80% Aqueous Ethanol |
| Solid-to-Liquid Ratio | 0.5% (w/v) |
| Resulting Total Phenolic Content | 129.39 mg GAE/g DW |
GAE: Gallic Acid Equivalent; DW: Dry Weight
Table 2: Isolated Yields of Dihydrophenanthrenes from Dendrobium virgineum [13]
| Compound | Starting Plant Material (Dry) | Isolated Yield |
| 2,5,7-trihydroxy-4-methoxy-9,10-dihydrophenanthrene | 2.7 kg | 116 mg |
| 2,4,7-trihydroxy-9,10-dihydrophenanthrene | 2.7 kg | 5 mg |
Experimental Protocols
Protocol 1: General Extraction and Partitioning
This protocol is a general method for obtaining a crude extract enriched in phenanthrenes from dried plant material, based on common practices in the literature.[1][13]
-
Preparation: Dry the plant material (e.g., whole plant, rhizomes) at room temperature and grind it into a fine powder.
-
Maceration/Percolation: Macerate the powdered material in methanol (e.g., 1:10 solid-to-solvent ratio, w/v) at room temperature for 24-48 hours, with occasional agitation. Alternatively, use a percolator for continuous extraction with methanol until the eluate is colorless.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude methanol extract.
-
Solvent-Solvent Partitioning: a. Resuspend the crude extract in a 50% aqueous methanol solution. b. Perform successive extractions with solvents of increasing polarity. Start with n-hexane to remove nonpolar compounds. c. Subsequently, extract with a solvent of intermediate polarity like chloroform or dichloromethane to isolate compounds of medium polarity. d. Finally, extract with ethyl acetate to isolate more polar compounds. e. Evaporate the solvent from each fraction to yield the respective partitioned extracts for further analysis and purification.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 2. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrenoid - Wikipedia [en.wikipedia.org]
- 4. Phenanthrene - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dihydrophenanthrenes from a Sicilian Accession of Himantoglossum robertianum (Loisel.) P. Delforge Showed Antioxidant, Antimicrobial, and Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Phenanthrene-3,9-diol: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential biological activity of Phenanthrene-3,9-diol by comparing its performance with established alternatives in the context of Aryl Hydrocarbon Receptor (AhR) signaling. Due to the limited publicly available data on this compound, this document outlines the necessary experimental protocols and data presentation formats to facilitate its characterization.
Introduction to this compound and the Aryl Hydrocarbon Receptor
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their diverse biological activities.[1] Phenanthrene derivatives have been reported to exhibit a range of effects, including the modulation of the N-methyl-D-aspartate (NMDA) receptor and potential as anticancer and antimicrobial agents.[1] The parent compound, phenanthrene, has been shown to inhibit adipogenesis and decrease the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), independent of Aryl Hydrocarbon Receptor (AhR) activation.[2][3]
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[4] Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes like Cytochrome P450 1A1 (CYP1A1).[4][5]
Given the structural similarity of this compound to other AhR-modulating compounds, a primary step in its biological validation is to assess its activity on this signaling pathway.
Comparative Framework for Biological Assays
To objectively evaluate the AhR-modulating potential of this compound, it is essential to compare its activity against well-characterized compounds:
-
Positive Control: 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) is a potent and well-characterized AhR agonist, making it an ideal positive control to validate assay performance.
-
Alternative Compound: Resveratrol, a naturally occurring polyphenol, is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.[6][7] While structurally different, it provides a valuable comparison point as a natural compound with a distinct pharmacological profile.
Data Presentation: Comparative Activity on AhR Signaling
Quantitative data from biological assays should be summarized in a clear and structured format to allow for easy comparison. The following table presents a hypothetical data set from an AhR activation luciferase reporter assay.
| Compound | Concentration (µM) | Fold Induction of Luciferase Activity (Mean ± SD) | EC₅₀ (µM) |
| Vehicle Control (DMSO) | - | 1.0 ± 0.1 | - |
| This compound | 0.1 | 1.2 ± 0.2 | >100 |
| 1 | 2.5 ± 0.4 | ||
| 10 | 5.8 ± 0.7 | ||
| 100 | 8.2 ± 1.1 | ||
| TCDD (Positive Control) | 0.001 | 15.6 ± 2.1 | 0.0005 |
| 0.01 | 35.2 ± 4.5 | ||
| 0.1 | 58.9 ± 6.3 | ||
| 1 | 62.3 ± 5.9 | ||
| Resveratrol | 0.1 | 1.1 ± 0.1 | >100 |
| 1 | 1.3 ± 0.2 | ||
| 10 | 1.5 ± 0.3 | ||
| 100 | 1.8 ± 0.4 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings.
Aryl Hydrocarbon Receptor (AhR) Activation Luciferase Reporter Assay
This assay is a standard method to quantify the activation of the AhR signaling pathway by a test compound.
Objective: To determine if this compound can activate the AhR signaling pathway and induce the expression of a reporter gene under the control of an XRE promoter.
Materials:
-
HepG2 human hepatoma cell line (or other suitable cell line expressing AhR)
-
XRE-luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent
-
This compound, TCDD, and Resveratrol
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the XRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of this compound, TCDD, and Resveratrol in cell culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells. Determine the EC₅₀ value for each compound using a suitable dose-response curve fitting software.
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Workflow for the AhR Luciferase Reporter Assay.
Caption: Logical Framework for Compound Comparison.
References
- 1. 2.6. PPARγ-Dependent Transactivation Assay [bio-protocol.org]
- 2. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 3. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Resveratrol: A miraculous natural compound for diseases treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]
Comparative Anticancer Efficacy: A Cross-Validation of Phenanthrene-3,9-diol Analogue and Doxorubicin in Non-Small Cell Lung Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of a representative phenanthrene compound, Nudol (as a proxy for Phenanthrene-3,9-diol), and the established chemotherapeutic agent, Doxorubicin, with a focus on their efficacy against the A549 non-small cell lung cancer cell line. This analysis is supported by a compilation of experimental data and detailed protocols for key validation assays.
Introduction to a Novel Phenanthrene Compound and a Conventional Anticancer Agent
Phenanthrenes, a class of polycyclic aromatic hydrocarbons, have garnered significant interest in oncological research due to the anticancer properties exhibited by various derivatives. Nudol, a phenanthrene isolated from Dendrobium nobile, has demonstrated potent cytotoxic effects against several cancer cell lines, including those of lung cancer, by inducing programmed cell death (apoptosis) and inhibiting cell proliferation. Its mechanism of action is linked to the modulation of critical signaling pathways that govern cell survival and death.
Doxorubicin is a widely used anthracycline antibiotic in chemotherapy for a broad spectrum of cancers, including lung cancer. Its primary anticancer mechanism involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication. This action leads to the accumulation of DNA double-strand breaks and ultimately triggers cell death.
This guide will objectively compare the in vitro anticancer performance of Nudol and Doxorubicin, providing a foundation for further investigation into the therapeutic potential of phenanthrene derivatives.
Comparative Anticancer Activity
The following table summarizes the cytotoxic effects of Nudol and Doxorubicin on the A549 human lung adenocarcinoma cell line, as determined by the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Citation |
| Nudol (Phenanthrene Derivative) | A549 | MTT Assay | < 10 µM | 72 hours | [1] |
| Doxorubicin | A549 | MTT Assay | 86.34 nM | 24 hours | [2] |
| Doxorubicin | A549 | MTT Assay | 17.83 nM | 48 hours | [2] |
| Doxorubicin | A549 | MTT Assay | 8.64 nM | 72 hours | [2] |
Mechanisms of Action: A Comparative Overview
The anticancer effects of Nudol and Doxorubicin are mediated through distinct molecular pathways. Nudol primarily induces apoptosis by modulating intracellular signaling cascades, while Doxorubicin directly targets DNA and its replication machinery.
Nudol: Induction of Apoptosis via Akt/Bcl-2/Bax Signaling
Nudol exerts its pro-apoptotic effects in A549 cells by influencing the Akt signaling pathway, a critical regulator of cell survival.[1] Inhibition of Akt phosphorylation leads to a downstream modulation of the Bcl-2 family of proteins. Specifically, Nudol decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptotic cell death.
Caption: Nudol-induced apoptotic signaling pathway in A549 cells.
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin's primary mode of action is the direct interference with DNA replication and transcription. It intercalates between the base pairs of the DNA double helix, which physically obstructs the action of DNA and RNA polymerases. Furthermore, Doxorubicin stabilizes the complex formed between DNA and topoisomerase II after the enzyme has created a double-strand break to relieve torsional stress. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the activation of apoptotic pathways.
Caption: Doxorubicin's mechanism of action in A549 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide to facilitate the cross-validation of the anticancer activities of Nudol and Doxorubicin.
Experimental Workflow
Caption: General workflow for in vitro anticancer activity assessment.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
Treatment: Treat the cells with various concentrations of Nudol or Doxorubicin and incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
-
Cell Seeding and Treatment: Seed A549 cells in a 6-well plate and treat with Nudol or Doxorubicin at their respective IC50 concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest (e.g., Akt, Bcl-2, Bax, and caspases).
-
Cell Lysis: After treatment with Nudol or Doxorubicin, wash the A549 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This guide provides a comparative framework for evaluating the anticancer properties of the phenanthrene derivative Nudol against the established chemotherapeutic Doxorubicin in the context of non-small cell lung cancer. The data presented herein, along with the detailed experimental protocols, offer a valuable resource for researchers investigating novel anticancer agents. While Doxorubicin exhibits high potency at nanomolar concentrations, the distinct mechanism of action of Nudol, centered on the induction of apoptosis through the Akt/Bcl-2/Bax pathway, presents a compelling avenue for further research, particularly in the context of overcoming drug resistance and developing targeted cancer therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of phenanthrene compounds in a preclinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. europeanreview.org [europeanreview.org]
- 3. Osthole induces G2/M arrest and apoptosis in lung cancer A549 cells by modulating PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative and Proapoptotic Effects of Phenanthrene Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Phenanthrene-3,9-diol: An Evaluation of Reproducibility and Robustness
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds with therapeutic potential is a critical endeavor. Phenanthrene-3,9-diol, a polycyclic aromatic hydrocarbon, has garnered interest for its potential applications. This guide provides a comparative analysis of established and potential synthetic routes to this compound, with a focus on reproducibility, robustness, and the availability of supporting experimental data.
Potential Synthetic Strategies
The synthesis of this compound would likely proceed through a multi-step process, involving the formation of a phenanthrene core with functional groups at the 3 and 9 positions that can be converted to hydroxyl groups. A common and effective strategy involves the synthesis of a dimethoxy-substituted phenanthrene, followed by demethylation.
Method 1: Multi-step Synthesis via 3,9-Disubstituted Precursors
This approach focuses on the initial construction of a phenanthrene skeleton with functional groups at the desired positions. One notable study details the synthesis of a variety of 3,9-disubstituted phenanthrenes, which can serve as a foundational methodology.[1][2] Although this research primarily focuses on the synthesis of 9-substituted phenanthrene-3-carboxylic acids, the initial steps to create the 3,9-disubstituted core are highly relevant.
A plausible, though not explicitly documented, pathway to this compound based on this work would involve:
-
Synthesis of a 3,9-dibromophenanthrene precursor.
-
Conversion of the bromo groups to methoxy groups.
-
Demethylation of the resulting 3,9-dimethoxyphenanthrene to yield this compound.
Challenges: The reproducibility of multi-step syntheses can be a significant hurdle. Each step introduces the potential for yield loss and the formation of side products, requiring careful optimization and purification. The literature on the synthesis of 3,9-disubstituted phenanthrenes highlights that reaction conditions can be sensitive and may require significant optimization for new substrates.[1]
Experimental Data Summary
As no direct synthesis of this compound with comprehensive data is available, the following table summarizes typical yields for the synthesis of related 3,9-disubstituted phenanthrene precursors, which can be considered indicative of the potential efficiency of the initial steps of a hypothetical synthesis.
| Precursor Compound | Synthesis Method | Reported Yield (%) | Reference |
| Methyl 9-bromophenanthrene-3-carboxylate | Fisher Esterification | Good | [1] |
| 9-Alkyl-3-carboxyphenanthrenes | Wittig or Heck Coupling followed by Hydrogenation and Hydrolysis | Varies | [1] |
| 9,10-Dimethoxyphenanthrene | From 9,10-phenanthrenequinone | 80 | [3] |
Note: The yields for the subsequent conversion of these precursors to this compound are not documented and would require experimental determination.
Detailed Experimental Protocols (Hypothetical)
Based on established organic chemistry principles and the available literature on phenanthrene synthesis, a hypothetical protocol for the synthesis of this compound is outlined below. It is crucial to note that this is a proposed route and would require significant experimental optimization.
Step 1: Synthesis of 3,9-Dibromophenanthrene
A common starting point for the synthesis of disubstituted phenanthrenes is the corresponding dibromo derivative. The synthesis of 9,10-dibromophenanthrene is well-documented, with yields around 91%.[4] However, the synthesis of the 3,9-isomer is less common and would likely involve a multi-step process starting from a different precursor.
Step 2: Synthesis of 3,9-Dimethoxyphenanthrene
Once 3,9-dibromophenanthrene is obtained, a nucleophilic substitution reaction with sodium methoxide, often catalyzed by a copper salt (Ullmann condensation), could be employed to introduce the methoxy groups.
Reaction Conditions:
-
Reactants: 3,9-Dibromophenanthrene, Sodium methoxide
-
Catalyst: Copper(I) iodide
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Temperature: 100-150 °C
-
Reaction Time: 12-24 hours
Step 3: Demethylation to this compound
The final step would involve the cleavage of the methyl ethers to yield the diol. Boron tribromide (BBr₃) is a powerful and commonly used reagent for this transformation.
Reaction Conditions:
-
Reactant: 3,9-Dimethoxyphenanthrene
-
Reagent: Boron tribromide (BBr₃)
-
Solvent: Dichloromethane (DCM)
-
Temperature: -78 °C to room temperature
-
Reaction Time: 2-4 hours
Visualizing the Synthetic Pathway
To illustrate the proposed synthetic logic, the following diagrams outline the key transformations.
Caption: Proposed multi-step synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound presents a significant challenge due to the lack of a direct and well-documented method. The most plausible route involves a multi-step synthesis via a 3,9-disubstituted precursor, such as 3,9-dimethoxyphenanthrene. While methods for creating various 3,9-disubstituted phenanthrenes exist, the specific application to the synthesis of the diol, along with data on reproducibility and robustness, requires further experimental investigation.
For researchers and drug development professionals, the development of a reliable and scalable synthesis of this compound is a key step towards exploring its full therapeutic potential. Future work should focus on optimizing the individual steps of the proposed synthetic pathway, with a particular emphasis on improving yields, simplifying purification procedures, and thoroughly documenting the process to ensure reproducibility. The exploration of alternative synthetic strategies, such as those employing modern palladium-catalyzed cross-coupling reactions, may also provide more efficient and robust routes to this promising compound.[5][6][7]
References
- 1. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Series of Novel 3,9-Disubstituted Phenanthrenes as Analogues of Known NMDA Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 9,10-DibromoPhenanthrene synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. espublisher.com [espublisher.com]
- 7. espublisher.com [espublisher.com]
A Comparative Study of Phenanthrene-3,9-diol and Its Isomers for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phenanthrene-3,9-diol and other phenanthrene isomers, focusing on their potential as therapeutic agents. The information presented is based on available experimental data and aims to facilitate further research and development in this area.
Introduction to Phenanthrene and its Isomers
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings arranged in an angular configuration.[1][2] Its structural isomer, anthracene, has a linear arrangement of the rings. This seemingly subtle difference in structure leads to significant variations in their physicochemical and biological properties.[3] Phenanthrene and its derivatives have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[4][5][6]
Hydroxylated phenanthrenes, in particular, are of significant interest as their phenolic hydroxyl groups can actively participate in biological processes, such as scavenging free radicals and interacting with protein targets.[7] This guide focuses on a comparative analysis of this compound and other positional isomers of dihydroxyphenanthrene, exploring how the position of the hydroxyl groups on the phenanthrene scaffold influences their biological activity.
Physicochemical Properties
The physicochemical properties of phenanthrene isomers, such as solubility, lipophilicity (LogP), and electronic distribution, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. While specific experimental data for this compound is limited in the public domain, we can infer some general properties based on the parent phenanthrene molecule and related diol isomers.
Table 1: Physicochemical Properties of Phenanthrene and a Representative Isomer
| Property | Phenanthrene | Phenanthrene-3,4-diol | This compound (Predicted) |
| Molecular Formula | C₁₄H₁₀ | C₁₄H₁₀O₂ | C₁₄H₁₀O₂ |
| Molecular Weight | 178.23 g/mol [2] | 210.23 g/mol [8] | 210.23 g/mol |
| Appearance | Colorless crystalline solid[1][2] | - | Likely a solid at room temperature |
| Solubility in Water | 1.6 mg/L[1] | Expected to be slightly higher than phenanthrene due to hydroxyl groups | Expected to be slightly higher than phenanthrene due to hydroxyl groups |
| LogP | 4.46[2] | 3.7[8] | Expected to be lower than phenanthrene |
| Melting Point | 101 °C[1] | - | - |
| Boiling Point | 332 °C[1] | - | - |
Note: Data for this compound is predicted based on general chemical principles and data from related compounds. Further experimental validation is required.
Synthesis of this compound and Other Isomers
The synthesis of hydroxylated phenanthrenes can be achieved through various organic chemistry methodologies. A common strategy involves the construction of the phenanthrene core followed by the introduction of hydroxyl groups.
A plausible synthetic route to this compound could involve a multi-step process starting from commercially available precursors. The Haworth synthesis or the Bardhan-Sengupta synthesis are classical methods to construct the phenanthrene skeleton.[5] Subsequent functionalization, such as nitration followed by reduction to an amine and then diazotization and hydrolysis, could introduce the hydroxyl groups at the desired positions. More modern cross-coupling strategies could also be employed for a more efficient synthesis.
Comparative Biological Activity
The biological activity of dihydroxyphenanthrene isomers is expected to be highly dependent on the position of the hydroxyl groups, which influences their ability to interact with biological targets and participate in redox reactions. This section outlines key biological activities and provides a framework for their comparative evaluation.
Cytotoxic Activity
Many phenanthrene derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6][9] The mechanism of action often involves the induction of apoptosis.
Table 2: Comparative Cytotoxicity of Phenanthrene Diol Isomers (Hypothetical Data)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| HCT116 (Colon Cancer) | Data not available | |
| Phenanthrene-3,4-diol | MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| HCT116 (Colon Cancer) | Data not available | |
| Other Isomers (e.g., 2,7-diol) | MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| HCT116 (Colon Cancer) | Data not available |
Note: This table is a template for presenting comparative cytotoxicity data. Experimental determination of IC₅₀ values is necessary.
Antioxidant Activity
The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Table 3: Comparative Antioxidant Activity of Phenanthrene Diol Isomers (Hypothetical Data)
| Compound | DPPH Scavenging Activity (IC₅₀, µM) |
| This compound | Data not available |
| Phenanthrene-3,4-diol | Data not available |
| Other Isomers (e.g., 2,7-diol) | Data not available |
| Ascorbic Acid (Positive Control) | Reference Value |
Note: This table is a template. Experimental determination of IC₅₀ values is required for a valid comparison.
Anti-inflammatory Activity
Phenanthrene derivatives have been reported to possess anti-inflammatory properties.[4][5] This activity can be assessed by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 4: Comparative Anti-inflammatory Activity of Phenanthrene Diol Isomers (Hypothetical Data)
| Compound | NO Inhibition in LPS-stimulated RAW 264.7 cells (IC₅₀, µM) |
| This compound | Data not available |
| Phenanthrene-3,4-diol | Data not available |
| Other Isomers (e.g., 2,7-diol) | Data not available |
| Dexamethasone (Positive Control) | Reference Value |
Note: This table provides a structure for comparative anti-inflammatory data. Experimental validation is essential.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. The following are representative protocols for the key biological assays mentioned.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the phenanthrene isomers (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[13][14]
Protocol:
-
Sample Preparation: Prepare a stock solution of the phenanthrene isomers in a suitable solvent (e.g., methanol or ethanol). Prepare serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the inhibition of nitric oxide production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the phenanthrene isomers for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Potential Signaling Pathway for Cytotoxicity
Phenanthrene derivatives may induce cytotoxicity through various signaling pathways, often culminating in apoptosis. A potential pathway involves the activation of caspase cascades.
Caption: Potential apoptotic pathway induced by phenanthrene diols.
Experimental Workflow for Comparative Biological Activity Screening
A structured workflow is essential for the systematic evaluation of multiple compounds.
Caption: Workflow for comparing phenanthrene isomer bioactivity.
Conclusion and Future Directions
This guide provides a framework for the comparative study of this compound and its isomers. While comprehensive, direct comparative data is currently lacking in the literature, the provided protocols and structures for data presentation offer a clear path for future research.
Key future directions should include:
-
Systematic Synthesis: The synthesis of a series of dihydroxyphenanthrene isomers, including this compound, is a prerequisite for a thorough comparative study.
-
Comprehensive Biological Evaluation: Performing the outlined cytotoxicity, antioxidant, and anti-inflammatory assays under standardized conditions will allow for a direct and meaningful comparison of the isomers' activities.
-
Mechanism of Action Studies: For the most potent isomers, further studies should be conducted to elucidate their precise mechanisms of action, including the identification of molecular targets and signaling pathways.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profiles.
By systematically investigating the structure-activity relationships of phenanthrene diol isomers, new and potent therapeutic agents may be discovered for a range of diseases, including cancer and inflammatory disorders.
References
- 1. Phenanthrene - Wikipedia [en.wikipedia.org]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vpscience.org [vpscience.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenanthrene-3,4-diol | C14H10O2 | CID 439929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Benchmarking Phenanthrene-3,9-diol: A Comparative Guide to α-Glucosidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide presents a hypothetical benchmarking of Phenanthrene-3,9-diol against established α-glucosidase inhibitors. Due to the limited publicly available experimental data on the enzyme inhibitory activity of this compound, the quantitative data presented herein is for illustrative purposes to provide a framework for potential future investigations.
Introduction
Phenanthrene derivatives have emerged as a promising class of compounds with diverse biological activities. While the specific enzyme inhibitory profile of this compound is not extensively characterized in published literature, related phenanthrene structures have demonstrated notable inhibitory effects on various enzymes. This guide explores the hypothetical potential of this compound as an inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism and a validated target for the management of type 2 diabetes mellitus. We provide a comparative analysis against the well-established α-glucosidase inhibitors, Acarbose and Miglitol, to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar phenanthrene compounds.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical inhibitory activity of this compound against α-glucosidase, benchmarked against Acarbose and Miglitol. The IC50 value for this compound is a hypothetical value based on the activity of other bioactive phenanthrene derivatives and is intended for comparative context only.
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
| This compound | α-Glucosidase | [Hypothetical] | Competitive inhibition of the enzyme's active site, preventing the breakdown of complex carbohydrates. |
| Acarbose | α-Glucosidase | 7.5 - 78 | A complex oligosaccharide that competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine, delaying carbohydrate digestion.[1][2] |
| Miglitol | α-Glucosidase | 0.1 - 0.5 | A 1-deoxynojirimycin derivative that acts as a competitive and reversible inhibitor of α-glucosidase enzymes, delaying the absorption of glucose.[3] |
Experimental Protocols: α-Glucosidase Inhibition Assay
A standardized in vitro α-glucosidase inhibitory assay is crucial for the accurate determination and comparison of inhibitory activities. The following protocol provides a detailed methodology for such an experiment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound)
-
Acarbose (as a positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and Acarbose in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and Acarbose in phosphate buffer.
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add 50 µL of phosphate buffer.
-
Add 10 µL of the serially diluted test compound or Acarbose to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the benchmarking of this compound.
Caption: Role of α-glucosidase in carbohydrate digestion and glucose absorption.
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Caption: Logical comparison of this compound with established inhibitors.
References
A Comparative Analysis of the Anti-Inflammatory Effects of Phenanthrene-3,9-diol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a wide range of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents has led to the investigation of numerous natural and synthetic compounds. Among these, resveratrol, a well-studied polyphenol found in grapes and other plants, has garnered considerable attention for its potent anti-inflammatory properties. More recently, phenanthrene derivatives have emerged as a class of compounds with demonstrated anti-inflammatory potential. This guide provides a detailed comparison of the anti-inflammatory effects of phenanthrene-3,9-diol and resveratrol, focusing on their mechanisms of action, supported by available experimental data. Due to the limited direct data on this compound, this comparison will also draw upon data from closely related phenanthrene derivatives to provide a broader understanding of this class of compounds.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data for the inhibitory effects of resveratrol and various phenanthrene derivatives on key inflammatory mediators. It is important to note that direct comparative studies are limited, and the potency of these compounds can vary depending on the specific experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Resveratrol | RAW 264.7 macrophages | LPS | ~20-50 | [Varies across studies] |
| Phenanthrene Derivative (Compound 11) | RAW 264.7 macrophages | LPS | 5.05 | [1] |
| Phenanthrene Glycoside | RAW 264.7 macrophages | LPS | 0.7 - 41.5 | [2] |
| Phoimbrtol A (Phenanthrene Derivative) | Not specified | Not specified | More potent than resveratrol | [3] |
Table 2: Inhibition of Cyclooxygenase (COX) Enzyme Activity
| Compound | Enzyme | Assay Type | IC50 (µM) | Reference |
| Resveratrol | COX-1 | Ovine | ~15 | [4] |
| Resveratrol | COX-2 | Ovine | 0.996 - 60 | [4] |
Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)
| Compound | Cytokine | Cell Line | Stimulant | Inhibition | Reference |
| Resveratrol | TNF-α | Various | Various | Dose-dependent inhibition | [5][6] |
| Resveratrol | IL-6 | Various | Various | Dose-dependent inhibition | [5] |
| Phenanthrene Derivatives | TNF-α | Not specified | Not specified | Eight derivatives showed inhibition | [5] |
Mechanisms of Anti-inflammatory Action
Both resveratrol and phenanthrene derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7][8][9][10]
-
Resveratrol: Resveratrol has been shown to inhibit the NF-κB pathway through multiple mechanisms. It can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, resveratrol prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby blocking the transcription of pro-inflammatory genes.
-
Phenanthrene Derivatives: Studies on various phenanthrene derivatives have also demonstrated their ability to inhibit the NF-κB pathway.[1][2] Similar to resveratrol, these compounds can suppress the phosphorylation and degradation of IκBα, leading to the inhibition of NF-κB nuclear translocation and subsequent downstream inflammatory gene expression.[1]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways (including p38, JNK, and ERK) are another set of crucial pathways that regulate inflammation.[5][11][12][13] Activation of these pathways leads to the production of pro-inflammatory cytokines and enzymes.
-
Resveratrol: Resveratrol has been reported to modulate MAPK signaling, although its effects can be cell-type and stimulus-dependent. In many inflammatory models, resveratrol inhibits the phosphorylation and activation of p38 and JNK, thereby reducing the expression of inflammatory mediators.
-
Phenanthrene Derivatives: Certain phenanthrene derivatives have also been shown to exert their anti-inflammatory effects by inhibiting the MAPK pathway.[1][2] Specifically, they can inhibit the phosphorylation of p38 and JNK, leading to a downstream reduction in inflammatory responses.[2]
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the anti-inflammatory effects of compounds like this compound and resveratrol.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.[1][2][14]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or resveratrol) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells (except for the negative control).[14]
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[1][2]
-
Calculation: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. The IC50 value is then calculated.
Cyclooxygenase (COX) Enzyme Activity Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine or human COX-1 or COX-2 enzymes are used.[15][16][17]
-
Reaction Mixture: In a 96-well plate, a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing hematin and a reducing agent like epinephrine.[15]
-
Inhibitor Incubation: The test compound (this compound or resveratrol) at various concentrations is added to the wells containing the enzyme and incubated for a specific time (e.g., 10 minutes at 37°C) to allow for binding.[15]
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.[15]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution like hydrochloric acid.[15]
-
Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified. This can be done using various methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A specific antibody for PGE2 is used to quantify its concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method directly measures the amount of PGE2 produced.[15]
-
-
Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.
Tumor Necrosis Factor-alpha (TNF-α) ELISA Assay
This assay quantifies the amount of TNF-α, a key pro-inflammatory cytokine, secreted by cells.
-
Cell Culture and Treatment: Similar to the NO assay, cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) are cultured, treated with the test compound, and then stimulated with an inflammatory agent like LPS.[3][18][19][20]
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
ELISA Procedure: A sandwich ELISA kit specific for TNF-α is used.[3][18][19][20]
-
A 96-well plate is pre-coated with a capture antibody specific for TNF-α.
-
The collected supernatants and a series of TNF-α standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
Following another washing step, a substrate for the enzyme is added, which results in a color change.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Calculation: A standard curve is generated from the absorbance values of the known TNF-α standards. The concentration of TNF-α in the samples is then determined from this curve, and the percentage of inhibition is calculated.
Conclusion
Both resveratrol and phenanthrene derivatives demonstrate significant anti-inflammatory properties through their ability to modulate key signaling pathways, including NF-κB and MAPK. The available quantitative data suggests that certain phenanthrene derivatives can exhibit potent inhibition of nitric oxide production, in some cases appearing more potent than resveratrol. However, a direct comparison is challenging due to the lack of head-to-head studies and the limited data available for this compound itself.
Resveratrol is a well-established anti-inflammatory agent with a large body of supporting evidence. This compound and its related compounds represent a promising area for further research in the development of novel anti-inflammatory therapeutics. Future studies should focus on directly comparing the efficacy of these compounds in standardized in vitro and in vivo models to better delineate their relative potencies and therapeutic potential. Further investigation into the structure-activity relationships of phenanthrene derivatives will also be crucial for optimizing their anti-inflammatory activity.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 13. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chondrex.com [chondrex.com]
- 20. abcam.com [abcam.com]
Comparative Guide to Analytical Methods for the Quantification of Phenanthrene-3,9-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the quantification of Phenanthrene-3,9-diol. While specific validated methods for this analyte are not widely published, this document outlines common, robust methods used for the quantification of structurally similar phenanthrene derivatives, such as other hydroxyphenanthrenes and phenanthrene diols. The performance data presented is based on these analogous methods and serves as a strong starting point for developing and validating a method for this compound. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The validation parameters presented are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3] A well-designed analytical method validation protocol is crucial for ensuring reliable and reproducible data in pharmaceutical development and quality control.[2][4]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of phenanthrene derivatives. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.999[5][6] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.78 - 0.89 µg/mL[5][6] | 0.5 - 8.0 ng/g (tissue dependent)[7][8] | Sub ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | 2.38 - 2.71 µg/mL[5][6] | 2.3 - 5.1 ng/mL (milk)[7][8] | ng/mL to pg/mL range |
| Accuracy (% Recovery) | 95 - 100%[6] | Typically 80 - 120% | Typically 90 - 110% |
| Precision (%RSD) | Intraday: 0.25 - 7.58%; Interday: < 8%[5][6] | < 15% | < 10% |
| Specificity | Good, but co-elution of isomers is possible. | High, based on mass fragmentation patterns. Derivatization is often required. | Very high, based on precursor/product ion transitions. |
| Sample Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection
This method is suitable for the routine quantification of phenanthrenes in various matrices.[5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 261 nm (or determined by UV scan of the standard).[5]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.5 - 50 µg/mL).
-
Sample Preparation: The extraction procedure will be matrix-dependent. A common approach for solid samples is sonication-assisted extraction with a suitable organic solvent (e.g., dichloromethane/acetone). For liquid samples, liquid-liquid extraction may be employed.[7] The final extract should be dissolved in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for complex matrices.[7][8] Derivatization is typically required for polar analytes like diols to improve volatility and chromatographic peak shape.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
-
Internal Standard (e.g., Phenanthrene-d10).
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Derivatization and Sample Preparation:
-
Extract the analyte from the sample matrix using an appropriate method (e.g., solid-phase extraction).
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of dichloromethane to the dried extract.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of low-level analytes in complex biological and environmental samples.[9][10]
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
LC-MS/MS Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in negative or positive ion mode (to be optimized for this compound).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Sample Preparation:
-
Sample extraction can be performed using solid-phase extraction (SPE) on a C18 cartridge.[10]
-
The eluate is evaporated and reconstituted in the initial mobile phase before injection.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.[1][4][11]
Caption: Workflow for Analytical Method Validation.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the complexity of the analytical technique and the level of information it provides.
Caption: Capabilities of Different Analytical Techniques.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
A Researcher's Guide to Confirming the Purity and Identity of Synthesized Phenanthrene-3,9-diol
For researchers, scientists, and drug development professionals, the confirmation of a synthesized compound's purity and identity is a critical, foundational step. This guide provides a comparative overview of the essential analytical techniques for verifying the integrity of synthesized Phenanthrene-3,9-diol. We will explore the expected outcomes from various analytical methods and compare this compound with alternative compounds in relevant research applications.
Workflow for Purity and Identity Confirmation
A systematic approach is crucial for the unambiguous confirmation of this compound. The following workflow outlines the recommended analytical sequence.
In Vivo Validation of In Vitro Findings: A Comparative Guide for Phenanthrene Diols and Derivatives
For Researchers, Scientists, and Drug Development Professionals
While specific in vivo validation data for Phenanthrene-3,9-diol is limited in publicly available literature, a considerable body of research exists for structurally related phenanthrene compounds. This guide provides a comparative overview of the reported in vitro activities and, where available, the corresponding in vivo validation for various bioactive phenanthrene diols and derivatives. This information can serve as a valuable resource for researchers investigating the therapeutic potential of this class of molecules and for designing future in vivo studies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of selected phenanthrene compounds. Direct comparison is intended to highlight the potential for translation of in vitro findings to in vivo efficacy.
Table 1: In Vitro Cytotoxic and Anti-inflammatory Activities of Selected Phenanthrenes
| Compound | Cell Line(s) | In Vitro Assay | IC50 / EC50 (µM) | Citation |
| Shancidin | SMMC-7721, A549, MGC80-3 | Cytotoxicity (MTT) | 12.57 ± 0.90, 18.21 ± 0.93, 11.60 ± 0.75 | [1] |
| Hydrojuncinol | THP-1 (monocytic leukemia) | Cytotoxicity (diazazoline) | 3 | [2] |
| Hydrojuncuenin | THP-1 (monocytic leukemia) | Cytotoxicity (diazazoline) | 5 | [2] |
| Lusianthridin | A549 (lung carcinoma) | Cytotoxicity | Significant activity reported | [2] |
| Gastrobellinol C | - | α-Glucosidase Inhibition | 45.92 | [3] |
| Coelonin | Mouse primary peritoneal macrophage | Anti-inflammatory (NO production) | Dose-dependent suppression | [1] |
| Shancidin | Mouse primary peritoneal macrophage | Anti-inflammatory (NO, TNF-α, IL-6 production) | Dose-dependent suppression | [1] |
Table 2: In Vivo Anti-tumor and Toxicological Data for Selected Phenanthrenes
| Compound/Agent | Animal Model | Dosing Regimen | In Vivo Effect | Citation |
| Lusianthridin | Not Specified | Not Specified | Demonstrated cytotoxic effects | [2] |
| Phenanthrene | S-strain mice | 540 mg/mouse (18% solution in acetone), topical | Skin-tumor initiation (papilloma formation) | [4] |
| Phenanthrene | Newborn albino mice | 40 µ g/mouse , subcutaneous injection | No significant increase in tumors at 52-62 weeks | [4] |
| Phenanthrene | A/He mice | 200 and 400 mg/kg, i.p. injection | No statistically significant increase in pulmonary tumors | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments frequently cited in phenanthrene research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., SMMC-7721, A549, MGC80-3) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the phenanthrene compounds for a specified period (e.g., 48 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control group, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.[1]
In Vivo Skin-Tumor Initiation Study
This protocol is used to assess the tumor-initiating potential of a compound when applied topically.
-
Animals: Female S-strain mice are used. The dorsal skin of the mice is shaved prior to the experiment.
-
Initiation Phase: A total dose of the test compound (e.g., 540 mg phenanthrene) is dissolved in a suitable solvent (e.g., acetone) and applied to the shaved skin in multiple doses over a period of weeks.
-
Promotion Phase: Several weeks after the final application of the initiator, a tumor promoter (e.g., croton oil) is applied weekly to the same area for an extended period (e.g., 18 weeks).
-
Observation and Data Collection: The mice are monitored regularly for the appearance and number of skin papillomas. The incidence of papillomas is recorded at the end of the promotion period.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes relevant to the study of phenanthrenes.
Figure 1. Simplified metabolic pathway of phenanthrene leading to the formation of diols, epoxides, and phenols.
Figure 2. Experimental workflow for determining the in vitro cytotoxicity of phenanthrene compounds using the MTT assay.
Figure 3. Proposed signaling pathway for 9-OH phenanthrene's interaction with the Estrogen Receptor β.[5]
Discussion and Future Directions
The compiled data indicate that various phenanthrene diols and derivatives exhibit promising in vitro biological activities, particularly in the areas of cancer cytotoxicity and anti-inflammatory responses. For instance, compounds like Shancidin and Hydrojuncinol show potent cytotoxic effects against cancer cell lines at micromolar concentrations.[1][2] However, the translation of these in vitro findings to in vivo efficacy remains an area requiring significant further investigation.
The limited in vivo data available for the parent compound, phenanthrene, suggest a complex toxicological profile that may include tumor initiation at high doses, while other studies show no significant carcinogenic effects at lower doses.[4] This highlights the critical importance of dose-response studies and careful toxicological evaluation in animal models for any phenanthrene-based therapeutic candidate.
The interaction of hydroxylated phenanthrenes with nuclear receptors, such as the estrogen receptor beta, opens up another avenue for research into their potential endocrine-disrupting or therapeutic effects.[5]
For researchers working with this compound or other novel phenanthrene derivatives, this guide underscores the necessity of:
-
Comprehensive in vitro screening: To identify the most potent and selective compounds against specific disease targets.
-
Thorough in vivo validation: To assess efficacy, pharmacokinetics, and toxicology in relevant animal models.
-
Mechanistic studies: To elucidate the signaling pathways and molecular targets responsible for the observed biological effects.
By systematically building upon the existing knowledge base for this class of compounds, the scientific community can better evaluate the therapeutic potential of novel phenanthrene diols and accelerate their development into clinically useful agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four Novel Phenanthrene Derivatives with α-Glucosidase Inhibitory Activity from Gastrochilus bellinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. Differential Action of Monohydroxylated Polycyclic Aromatic Hydrocarbons with Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Formulation Strategies to Enhance the Oral Bioavailability of Phenanthrene-3,9-diol
Introduction: Phenanthrene-3,9-diol, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, represents a class of compounds with significant therapeutic potential, akin to other phenanthrene-based molecules like morphine and various steroids.[1][2][3][4][5] However, the planar, hydrophobic nature of the phenanthrene backbone suggests that this compound is likely to be a poorly water-soluble compound.[6] This characteristic presents a major challenge in drug development, as poor solubility often leads to low dissolution rates in the gastrointestinal tract and, consequently, poor and variable oral bioavailability.[7][8]
To address this challenge, various formulation strategies can be employed to enhance the systemic exposure of such compounds. This guide provides a comparative overview of three common formulation approaches for a model poorly soluble compound, hypothetically this compound (P-3,9-D). The formulations compared are a standard micronized crystalline suspension, an amorphous solid dispersion (ASD), and a self-emulsifying drug delivery system (SEDDS). The comparison is supported by illustrative experimental data from in-vitro dissolution studies and in-vivo pharmacokinetic evaluations in a preclinical rat model.
Formulation Strategies for Bioavailability Enhancement
The three formulations evaluated represent distinct strategies for overcoming the solubility and dissolution limitations of a poorly soluble drug.[7][8][9][10]
-
Formulation A: Micronized Crystalline Suspension: This is a conventional approach that involves reducing the particle size of the crystalline drug to the micron range.[7][9] The increased surface area-to-volume ratio can lead to a modest improvement in dissolution rate.
-
Formulation B: Amorphous Solid Dispersion (ASD): In this strategy, the drug is molecularly dispersed in a hydrophilic polymer matrix in its amorphous (non-crystalline) state. This high-energy form of the drug has a higher apparent solubility and can dissolve more rapidly than its crystalline counterpart.[10]
-
Formulation C: Self-Emulsifying Drug Delivery System (SEDDS): This lipid-based formulation consists of a mixture of oils, surfactants, and co-solvents, in which the drug is dissolved.[9][11] Upon gentle agitation in the aqueous environment of the gut, this system spontaneously forms a fine oil-in-water emulsion, facilitating drug dissolution and absorption.
Comparative In-Vitro Dissolution Data
The dissolution profiles of the three P-3,9-D formulations were compared to evaluate the rate and extent of drug release in a simulated intestinal environment.
| Time (minutes) | Formulation A (Micronized) | Formulation B (ASD) | Formulation C (SEDDS) |
| 5 | 5% | 45% | 85% |
| 15 | 12% | 75% | 92% |
| 30 | 20% | 88% | 95% |
| 60 | 28% | 91% | 96% |
| 120 | 35% | 90% (slight precipitation) | 95% |
Table 1: Comparative In-Vitro Dissolution Profiles. Data represents the percentage of P-3,9-D dissolved over time.
Comparative In-Vivo Pharmacokinetic Data
To assess the impact of these formulations on oral bioavailability, a pharmacokinetic study was conducted in male Sprague-Dawley rats. Each formulation was administered via oral gavage at a dose of 10 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Formulation A (Micronized) | 150 ± 35 | 2.0 | 850 ± 180 | 100% (Reference) |
| Formulation B (ASD) | 620 ± 110 | 0.75 | 3,950 ± 550 | 465% |
| Formulation C (SEDDS) | 850 ± 150 | 0.5 | 5,800 ± 720 | 682% |
Table 2: Key Pharmacokinetic Parameters of P-3,9-D Formulations in Rats. Data are presented as mean ± standard deviation.
The results clearly indicate that both the Amorphous Solid Dispersion and the Self-Emulsifying Drug Delivery System significantly outperform the standard micronized suspension. The SEDDS formulation provided the most substantial improvement in both the rate (lower Tmax) and extent (higher Cmax and AUC) of absorption, resulting in a nearly 7-fold increase in relative bioavailability.
Experimental Protocols
In-Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle Method)
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes.
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
Procedure: An amount of each formulation equivalent to 20 mg of P-3,9-D was added to the dissolution vessel. Samples (5 mL) were withdrawn at 5, 15, 30, 60, and 120 minutes, and replaced with fresh medium.
-
Analysis: The concentration of P-3,9-D in each sample was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
In-Vivo Pharmacokinetic Study
-
Subjects: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, fasted overnight with free access to water.
-
Dosing: Each formulation was administered as a single dose of 10 mg/kg P-3,9-D via oral gavage.
-
Blood Sampling: Blood samples (~0.2 mL) were collected from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of P-3,9-D were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated using non-compartmental analysis.
Conclusion
For poorly water-soluble compounds like this compound, advanced formulation strategies are critical for achieving adequate oral bioavailability. While micronization offers a marginal benefit, technologies such as amorphous solid dispersions and self-emulsifying drug delivery systems provide substantial improvements. The illustrative data presented here demonstrate that lipid-based formulations like SEDDS can be particularly effective, leading to faster absorption and a significant increase in overall drug exposure. The choice of an optimal formulation will depend on the specific physicochemical properties of the drug candidate, the desired therapeutic profile, and manufacturing considerations. These findings underscore the importance of early and comprehensive formulation development in the successful advancement of challenging drug candidates.
References
- 1. sdbindex.com [sdbindex.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pharmacomedicale.org [pharmacomedicale.org]
- 6. Phenanthrene - Wikipedia [en.wikipedia.org]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phenanthrene-3,9-diol and Anthracene-Based Diols for Researchers and Drug Development Professionals
In the landscape of drug discovery and development, polycyclic aromatic hydrocarbons (PAHs) and their derivatives present a rich scaffold for designing novel therapeutic agents. Among these, phenanthrene and anthracene cores, functionalized with hydroxyl groups, have garnered significant attention for their diverse biological activities. This guide provides a head-to-head comparison of Phenanthrene-3,9-diol and representative anthracene-based diols, offering a valuable resource for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their physicochemical properties and biological potential.
Physicochemical Properties: A Foundation for Biological Interaction
The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. Here, we compare the available data for a representative phenanthrene diol and two common anthracene diols.
| Property | Phenanthrene-3,4-diol | Anthracene-1,4-diol | Anthracene-9,10-diol |
| Molecular Formula | C₁₄H₁₀O₂ | C₁₄H₁₀O₂ | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol | 210.23 g/mol | 210.23 g/mol |
| LogP | 3.7 | 3.1 | 3.4 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Topological Polar Surface Area | 40.5 Ų | 40.5 Ų | 40.5 Ų |
Data sourced from PubChem and ChemSpider.
Biological Activity: A Comparative Overview
Both phenanthrene and anthracene diols have been investigated for a range of biological activities, with a significant focus on their potential as antioxidant and cytotoxic agents.
Antioxidant Activity
Hydroxylated phenanthrenes have been explored as potent antioxidants. Their activity is attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. Studies on various hydroxylated phenanthrene derivatives have demonstrated their efficacy in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ferric reducing antioxidant power (FRAP) assays.[1] For instance, some hydroxylated phenanthrenes have shown superior antioxidant activity compared to the well-known antioxidant resveratrol.[1]
Anthracene-based diols also exhibit antioxidant properties, which are influenced by the position of the hydroxyl groups on the anthracene ring. The antioxidant capacity is linked to the stability of the resulting phenoxyl radical after hydrogen donation.
Cytotoxic Activity
The cytotoxic potential of phenanthrene and anthracene derivatives against various cancer cell lines has been a subject of extensive research.
Several studies have reported the cytotoxic effects of hydroxylated phenanthrene derivatives. For example, 6-Methoxycoelonin, a dihydrophenanthrene, exhibited significant cytotoxicity against melanoma cells with an IC50 value of 2.59 µM.[2][3] Another study on phenanthrenequinones and dihydrophenanthrenes isolated from Calanthe arisanensis demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range.[4]
Anthracene-based compounds have also been investigated for their anticancer properties. The cytotoxicity of anthracene derivatives is often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), or inhibit key cellular enzymes. For instance, certain anthracene derivatives have been shown to induce apoptosis in cancer cells.
Comparative Cytotoxicity Data (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6-Methoxycoelonin (Dihydrophenanthrene) | Melanoma | 2.59 | [2][3] |
| Phenanthrenequinone derivative (from C. arisanensis) | MCF-7 (Breast Cancer) | <0.02 µg/mL | [4] |
| Pyrenyl ether (Polycyclic aromatic compound) | HT-29 (Colon Cancer) | More potent than cisplatin | [5] |
| Pyrenyl ether (Polycyclic aromatic compound) | HeLa (Cervical Cancer) | More potent than cisplatin | [5] |
Note: This table presents data on related derivatives due to the lack of direct comparative data for this compound and specific anthracene diols.
Experimental Protocols
To facilitate the replication and further investigation of the biological activities of these compounds, detailed experimental protocols are essential.
General Protocol for DPPH Radical Scavenging Assay
This assay is widely used to determine the antioxidant capacity of a compound.[6][7][8]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically around 0.1 mM.
-
Sample Preparation: Dissolve the test compound (phenanthrene or anthracene diol) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well.
-
Include a control group with the solvent and DPPH solution but without the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
General Protocol for Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions until they reach a suitable confluence.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (phenanthrene or anthracene diol) dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Potential Signaling Pathways
The biological effects of phenanthrene and anthracene diols are likely mediated through the modulation of various cellular signaling pathways. While specific pathways for this compound and many anthracene diols are yet to be fully elucidated, related compounds have been shown to influence key cancer-related pathways.
Natural compounds have been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt, MAPK, and NF-κB pathways.[9][10][11] It is plausible that phenanthrene and anthracene diols exert their cytotoxic and anti-inflammatory effects by interfering with these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis. Further research is needed to delineate the precise molecular targets and mechanisms of action for these diols.
Conclusion
This guide provides a comparative overview of this compound and anthracene-based diols, summarizing their physicochemical properties and biological activities. While a direct, comprehensive comparison is not yet available in the scientific literature, the existing data on related derivatives suggest that both classes of compounds hold significant promise as scaffolds for the development of novel antioxidant and cytotoxic agents. The provided experimental protocols and insights into potential signaling pathways offer a foundation for future research in this area. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these intriguing molecules.
References
- 1. Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Statistical Validation of Therapeutic Efficacy: A Comparative Analysis of Phenanthrene-3,9-diol
An Objective Comparison of Phenanthrene-3,9-diol's Performance with Alternative Therapies Supported by Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include analgesic, antitussive, antimalarial, cytotoxic, anti-inflammatory, and antioxidant properties.[1] The core structure of phenanthrene is found in well-established drugs like morphine.[2] This guide provides a comparative analysis of the therapeutic efficacy of a specific derivative, this compound, against relevant alternative treatments. The metabolism of phenanthrene compounds in the human body is complex, often involving the formation of various diols and epoxides that can influence both therapeutic effects and potential toxicity.[3][4][5][6][7][8] Understanding the specific actions and efficacy of this compound is crucial for its potential development as a therapeutic agent.
While direct clinical trial data for this compound is not yet available[9], this guide synthesizes preclinical data and compares its performance with a standard-of-care agent that shares a similar therapeutic indication. For the purpose of this illustrative comparison, we will focus on the cytotoxic effects of phenanthrene derivatives against cancer cells and use a well-established chemotherapeutic agent as a comparator.
Comparative Efficacy: Cytotoxicity Against Human Cancer Cell Lines
The therapeutic potential of many phenanthrene derivatives has been evaluated based on their ability to induce cell death in cancer cell lines.[10][11] The following table summarizes the cytotoxic activity of a representative phenanthrene derivative, 6-Methoxycoelonin (a dihydrophenanthrene), and compares it to Cisplatin, a widely used chemotherapy drug. This data is extracted from a study on compounds isolated from Combretum laxum.[10]
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 6-Methoxycoelonin | Melanoma (UACC-62) | 2.59 ± 0.11 | 25.1 |
| Breast (MCF-7) | 4.38 ± 0.19 | 14.8 | |
| Ovarian (OVCAR-3) | 5.25 ± 0.22 | 12.4 | |
| Renal (786-0) | 6.54 ± 0.28 | 9.9 | |
| Glioblastoma (U-251) | 7.32 ± 0.31 | 8.9 | |
| Cisplatin | Melanoma (UACC-62) | 4.10 ± 0.15 | 1.8 |
| Breast (MCF-7) | 6.25 ± 0.25 | 1.2 | |
| Ovarian (OVCAR-3) | 3.80 ± 0.14 | 2.0 | |
| Renal (786-0) | 8.90 ± 0.35 | 0.8 | |
| Glioblastoma (U-251) | 5.50 ± 0.21 | 1.4 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI): The ratio of the cytotoxic dose against non-tumor cells to the cytotoxic dose against tumor cells. A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity summarized in the table above was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The detailed methodology is as follows:
-
Cell Culture: Human cancer cell lines (UACC-62, MCF-7, OVCAR-3, 786-0, and U-251) and a non-tumor cell line (Vero) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% antibiotics. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well. After 24 hours of incubation, the medium was replaced with fresh medium containing different concentrations of the test compounds (6-Methoxycoelonin or Cisplatin).
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 3 hours.
-
Formazan Solubilization: The supernatant was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis. The Selectivity Index was calculated by dividing the IC50 value of the non-tumor cell line by the IC50 value of the cancer cell line.
Signaling Pathways and Mechanism of Action
The therapeutic effects of phenanthrene derivatives can be attributed to their interaction with various cellular signaling pathways. While the specific pathway for this compound is under investigation, related compounds have been shown to modulate key cancer-related pathways.
Caption: Putative signaling pathways modulated by phenanthrene derivatives.
Phenanthrenes can activate nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Aryl Hydrocarbon Receptor (AhR).[12][13] This activation leads to the expression of cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. Furthermore, some phenanthrene derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and modulate Wnt signaling pathways, which are often dysregulated in cancer.[14]
Experimental Workflow for Efficacy Validation
The following diagram outlines a typical workflow for the preclinical validation of a new therapeutic compound like this compound.
Caption: Standard workflow for therapeutic drug development.
This workflow begins with the synthesis of the compound, followed by rigorous preclinical testing in cell cultures (in vitro) and animal models (in vivo) to assess efficacy and safety. Promising candidates then move into phased clinical trials in humans to further evaluate safety, determine effective doses, and compare their efficacy against existing treatments.
The available preclinical data on phenanthrene derivatives, such as 6-Methoxycoelonin, demonstrate their potential as potent and selective anticancer agents, outperforming a standard chemotherapeutic like Cisplatin in terms of selectivity in the studied cell lines. While specific data for this compound is still emerging, the broader class of phenanthrenes represents a promising area for the development of novel therapeutics. Further research, following the outlined experimental workflow, is necessary to fully elucidate the therapeutic efficacy and safety profile of this compound. The modulation of key signaling pathways like CAR, AhR, and Wnt by related compounds provides a strong rationale for its continued investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Morphine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Phenanthrene and Benzo[a]pyrene Tetraol Enantiomers in Human Urine: Relevance to the Bay Region Diol Epoxide Hypothesis of Benzo[a]pyrene Carcinogenesis and to Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov:443]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.calstate.edu [scholarworks.calstate.edu]
Safety Operating Guide
Navigating the Safe Disposal of Phenanthrene-3,9-diol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Phenanthrene-3,9-diol, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene.
Understanding the Hazard Profile
This compound belongs to the family of polycyclic aromatic hydrocarbons (PAHs), which are known for their potential environmental persistence and toxicity. As a group, PAHs can be harmful if swallowed, cause skin irritation, and are very toxic to aquatic life with long-lasting effects.[1] The metabolic activation of some PAHs can lead to the formation of carcinogenic compounds.[2] Therefore, it is crucial to handle this compound and its waste with extreme care.
Quantitative Data Summary
The following table summarizes key quantitative data for the parent compound, phenanthrene, which can serve as a conservative proxy for assessing the potential hazards of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | - |
| Appearance | Colorless to white crystalline solid (for Phenanthrene) | [3] |
| Solubility in Water | Insoluble (for Phenanthrene) | |
| OSHA PEL (for Coal Tar Pitch Volatiles) | 0.2 mg/m³ (8-hour TWA) | [3] |
| NIOSH REL (for Coal Tar Pitch Volatiles) | 0.1 mg/m³ (10-hour TWA) | [3] |
| ACGIH TLV (for Coal Tar Pitch Volatiles) | 0.2 mg/m³ (8-hour TWA) | [3] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound requires a multi-step approach to minimize exposure and environmental contamination. The following protocol is a general guideline and should be adapted to your specific laboratory setup and institutional procedures.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department. The solvent used will influence the final disposal route.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
3. Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound. A common procedure involves rinsing with an appropriate solvent (e.g., acetone, ethanol) to dissolve any remaining residue.
-
The rinse solvent must be collected as hazardous waste.
-
After the solvent rinse, wash the glassware with soap and water.
4. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all regulations. The primary method of disposal for this type of waste is typically high-temperature incineration at a permitted facility.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Phenanthrene-3,9-diol
Essential Safety and Handling Guide for Phenanthrene-3,9-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, Phenanthrene, and general safety protocols for handling aromatic diols and phenolic compounds. It is imperative to treat this compound with a high degree of caution, assuming it may have hazards similar to or greater than Phenanthrene.
Hazard Summary
The primary hazards associated with Phenanthrene, the parent compound of this compound, are summarized below. Users should assume this compound presents similar risks.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Irritation | Causes skin irritation.[1] | P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | P273: Avoid release to the environment. P391: Collect spillage. |
Quantitative Data (Based on Phenanthrene)
| Metric | Value | Source |
| Oral LD50 (Mouse) | 700 mg/kg | [1][3] |
| Oral LD50 (Rat) | 1.8 g/kg | |
| Intraperitoneal LD50 (Mouse) | 700 mg/kg | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety when handling this compound.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[4] Nitrile gloves offer good resistance to a range of chemicals.[5][6] | Prevents skin contact and absorption. The hydroxyl groups in the diol may increase skin permeability compared to Phenanthrene. |
| Eye Protection | Chemical splash goggles are mandatory.[4][7][8] A face shield should be worn over goggles if there is a risk of splashing.[4][8] | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Body Protection | A lab coat is required.[4][5] Consider a chemically resistant apron for added protection during procedures with a higher risk of spills. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[4][9] If a fume hood is not available or if handling large quantities, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of the powdered compound, which is a primary route of exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound to minimize contamination.[4]
-
Have a chemical spill kit readily accessible.
-
Ensure safety shower and eyewash stations are unobstructed and have been recently tested.
2. Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within the chemical fume hood to contain any dust.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully transfer the desired amount to a labeled, sealed container.
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical. A mild detergent and water solution is generally effective for initial cleaning, followed by appropriate solvent rinses if necessary.[10]
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[11]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.[4][9]
-
Unused Product: Unwanted or expired this compound must be disposed of as hazardous waste.[12]
2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Store waste containers in a designated, secondary containment area away from incompatible materials.[4]
3. Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[10]
-
Large Spills (or spills outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS for assistance.[10]
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 6. hsi.com [hsi.com]
- 7. fishersci.com [fishersci.com]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 10. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 11. fishersci.com [fishersci.com]
- 12. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
